Product packaging for Squalamine lactate(Cat. No.:)

Squalamine lactate

Número de catálogo: B10800312
Peso molecular: 736.1 g/mol
Clave InChI: ZPYIELFRIYUVQP-BHBJEIPNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Squalamine lactate hydrate is a water-soluble, synthetically produced aminosterol compound provided for research purposes. Originally isolated from the dogfish shark ( Squalus acanthias ), it is a steroid-polyamine conjugate with a molecular weight of 736.06 g/mol and the chemical formula C37H73N3O9S . This compound is investigated for its multifaceted mechanisms of action and broad research potential. In microbiology, Squalamine exhibits potent, broad-spectrum bactericidal activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains, and demonstrates antifungal effects . Its mechanism is characterized by disrupting the outer membrane of Gram-negative bacteria in a detergent-like fashion and depolarizing the cytoplasmic membrane of Gram-positive bacteria, leading to rapid ATP release and cell death . In oncology research, Squalamine is a recognized antiangiogenic agent. It inhibits tumor-associated angiogenesis by blocking VEGF-induced activation of kinases, such as focal adhesion kinase (FAK), in vascular endothelial cells, thereby disrupting cytoskeletal formation and inducing endothelial cell inactivation . This mechanism has shown promise in preclinical models for inhibiting the growth of various cancers, including breast, ovarian, and lung . Furthermore, research into neurodegenerative diseases has revealed that Squalamine and its analogs can prevent the formation of neurotoxic oligomers and their interaction with cell membranes, suggesting potential research applications for conditions like Parkinson's and Alzheimer's disease . The compound has also demonstrated antiviral activity against both RNA and DNA-enveloped viruses in preliminary studies . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Handle with care in a laboratory setting, adhering to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H73N3O9S B10800312 Squalamine lactate

Propiedades

Fórmula molecular

C37H73N3O9S

Peso molecular

736.1 g/mol

Nombre IUPAC

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate

InChI

InChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1

Clave InChI

ZPYIELFRIYUVQP-BHBJEIPNSA-N

SMILES isomérico

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.O

SMILES canónico

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.O

Origen del producto

United States

Foundational & Exploratory

The Discovery and Characterization of Squalamine Lactate in Squalus acanthias: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Discovered in 1993 by Michael Zasloff and colleagues, squalamine is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias.[1][2][3] This discovery was the result of a search for antimicrobial compounds within the innate immune systems of primitive vertebrates.[1] Squalamine represents the first of a new class of natural antibiotics and is characterized by its broad-spectrum activity against bacteria, fungi, and protozoa.[2][4] Beyond its antimicrobial properties, squalamine has demonstrated potent anti-angiogenic, antiviral, and neuroprotective effects, making it a subject of significant interest for drug development.[5][6][7][8] Its unique chemical structure consists of a cationic steroid condensed with spermidine, a feature previously unprecedented in vertebrates.[2] This guide provides an in-depth technical overview of the discovery, characterization, and mechanisms of action of squalamine.

Discovery, Isolation, and Structural Elucidation

The initial isolation of squalamine was conducted from the stomach tissues of the dogfish shark, Squalus acanthias.[2][9] The process involved a multi-step purification protocol to isolate the active antimicrobial compound. The chemical structure of squalamine was subsequently determined using fast atom bombardment mass spectroscopy (FAB-MS) and nuclear magnetic resonance (NMR), revealing a molecular weight of 628 atomic mass units.[10][11] The structure was identified as (24R)-3β-({3-[(3-Aminopropyl)amino]propyl}amino)-7α-hydroxycholestan-24-yl hydrogen sulfate.[1] Following its initial discovery, at least seven other related aminosterols have been isolated from the liver of Squalus acanthias.[12][13] Due to the low natural abundance, a chemical synthesis for squalamine was developed to facilitate further research and clinical studies.[1]

Biological Activities and Mechanisms of Action

Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic and cationic nature. This allows it to interact with and modulate the function of biological membranes and associated signaling proteins.

Antimicrobial Activity

Squalamine demonstrates potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as fungicidal and protozoacidal properties.[2] The mechanism of action differs between bacterial types.[14][15][16]

  • Gram-Negative Bacteria: Squalamine disrupts the outer membrane of Gram-negative bacteria through a detergent-like mechanism.[14][16][17] It is believed that the positively charged amino groups of squalamine interact with the negatively charged phosphate groups in the lipopolysaccharide (LPS) structure of the outer membrane, leading to membrane destabilization and increased permeability.[18]

  • Gram-Positive Bacteria: In Gram-positive bacteria, squalamine acts by depolarizing the cytoplasmic membrane, leading to a rapid efflux of intracellular ions and subsequent cell death.[14][15][16][17]

Anti-Angiogenic Activity

Squalamine is a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is mediated by its ability to block the proliferation and migration of endothelial cells induced by various mitogens, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF).[3][19] The anti-angiogenic mechanism is not fully elucidated but is thought to involve several pathways:

  • Inhibition of the Na+/H+ Exchanger (NHE3): Squalamine can inhibit the activity of the membrane-bound Na+/H+ exchanger, leading to alterations in intracellular pH that can disrupt downstream signaling pathways crucial for cell growth and proliferation.[6][20][21]

  • Interaction with Calmodulin: It is proposed that squalamine may also function as a calmodulin antagonist, further interfering with intracellular signaling cascades.[6][20]

  • Blockade of VEGF-Induced Signaling: Squalamine has been shown to suppress VEGF-induced activation of kinases in vascular endothelial cells, thereby inhibiting tumor-associated angiogenesis.[20]

Antiviral Activity

Squalamine exhibits broad-spectrum antiviral activity against both RNA and DNA enveloped viruses.[8] The proposed mechanism involves squalamine's ability to enter host cells and neutralize the negative electrostatic charge of the inner leaflet of the plasma membrane.[8] This displacement of electrostatically bound host proteins, which are often co-opted by viruses for their replication, renders the cell environment less supportive of the viral life cycle.[1][8]

Neuroprotective Effects

More recent research has highlighted the potential of squalamine in the context of neurodegenerative diseases like Parkinson's. Studies have shown that squalamine can displace alpha-synuclein from neuronal membranes, preventing the formation of toxic aggregates that are a hallmark of the disease.[1][7]

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of squalamine.

BacteriumMIC (μg/mL)Reference
Escherichia coli2 - 25[12][22]
Pseudomonas aeruginosa2 - 25[12][22]
Staphylococcus aureus2 - 25[12]
Enterococcus hirae2 - 25[12]
Table 1: Minimum Inhibitory Concentration (MIC) of Squalamine Against Various Bacteria.
MitogenInhibition of Rat Brain Endothelial Cell ProliferationReference
VEGF90.4%[3]
bFGF89.0%[3]
PDGF87.5%[3]
Scatter factor/hepatocyte growth factor88.0%[3]
Table 2: Inhibition of Mitogen-Induced Endothelial Cell Proliferation by Squalamine (50 µg/mL).

Experimental Protocols

Isolation and Purification of Squalamine from Squalus acanthias

The original protocol for the isolation of squalamine involved a series of chromatographic steps to purify the active compound from shark stomach tissue extracts.[11][23]

  • Tissue Extraction: Pulverized, frozen shark stomach tissue is extracted with 60% acetonitrile in water.[9]

  • Size-Exclusion Chromatography: The crude extract is subjected to gel-filtration chromatography (e.g., using a P-30 gel column) to separate molecules based on size.[23] Antimicrobial activity of the fractions is monitored, typically using an assay with E. coli.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from size-exclusion chromatography are further purified by RP-HPLC on a C18 column.[23]

  • Cation-Exchange HPLC: The fractions showing antimicrobial activity are then subjected to strong cation-exchange HPLC to separate molecules based on their positive charge.[23]

  • Final RP-HPLC Purification: A final purification step using RP-HPLC on a C4 column yields the purified squalamine.[23]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of squalamine is quantified by determining its MIC using the broth microdilution method.[15][18]

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution of Squalamine: Squalamine is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium.

  • MIC Determination: The MIC is defined as the lowest concentration of squalamine that completely inhibits visible bacterial growth.

Membrane Depolarization Assay

Fluorescence-based assays are used to measure the membrane depolarization effect of squalamine on Gram-positive bacteria.[15][18]

  • Bacterial Suspension Preparation: A suspension of the test bacterium is prepared in a suitable buffer.

  • Addition of Membrane Potential-Sensitive Dye: A fluorescent dye that is sensitive to changes in membrane potential (e.g., DiSC3(5)) is added to the bacterial suspension.

  • Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

  • Addition of Squalamine: Squalamine is added to the bacterial suspension, and the change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

Endothelial Cell Proliferation Assay

The anti-angiogenic activity of squalamine can be assessed by its effect on the proliferation of endothelial cells in vitro.[3]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured in appropriate growth medium.[3][16]

  • Cell Seeding: The cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: The cells are treated with a mitogen (e.g., VEGF) in the presence or absence of varying concentrations of squalamine.[3][16]

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

  • Proliferation Assessment: Cell proliferation is quantified using a standard assay, such as the MTT assay or by direct cell counting.

Visualizations

experimental_workflow cluster_extraction Tissue Extraction cluster_purification Purification cluster_analysis Analysis cluster_assay Activity Monitoring start Squalus acanthias Stomach Tissue extract Homogenization & Extraction (60% ACN) start->extract sec Size-Exclusion Chromatography (P-30) extract->sec rphplc1 C18 Reversed-Phase HPLC sec->rphplc1 assay1 Antimicrobial Assay (E. coli) sec->assay1 ion_exchange Cation-Exchange HPLC rphplc1->ion_exchange assay2 Antimicrobial Assay (E. coli) rphplc1->assay2 rphplc2 C4 Reversed-Phase HPLC ion_exchange->rphplc2 assay3 Antimicrobial Assay (E. coli) ion_exchange->assay3 end Purified Squalamine rphplc2->end assay4 Antimicrobial Assay (E. coli) rphplc2->assay4

Figure 1: Experimental workflow for the isolation and purification of squalamine.

antimicrobial_mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria squalamine_neg Squalamine outer_membrane Outer Membrane (LPS) squalamine_neg->outer_membrane Interaction disruption Membrane Disruption outer_membrane->disruption cell_death_neg Cell Death disruption->cell_death_neg squalamine_pos Squalamine cytoplasmic_membrane Cytoplasmic Membrane squalamine_pos->cytoplasmic_membrane Interaction depolarization Membrane Depolarization cytoplasmic_membrane->depolarization ion_efflux Ion Efflux depolarization->ion_efflux cell_death_pos Cell Death ion_efflux->cell_death_pos

Figure 2: Antimicrobial mechanism of squalamine against bacteria.

antiangiogenic_pathway cluster_signaling VEGF Signaling Pathway cluster_inhibition Inhibition by Squalamine vegf VEGF vegfr VEGF Receptor vegf->vegfr Binds signaling_cascade Downstream Signaling (e.g., MAPK, FAK) vegfr->signaling_cascade Activates proliferation Endothelial Cell Proliferation & Migration signaling_cascade->proliferation angiogenesis Angiogenesis proliferation->angiogenesis squalamine Squalamine inhibition_point squalamine->inhibition_point nhe3 Inhibits Na+/H+ Exchanger squalamine->nhe3 calmodulin Interacts with Calmodulin squalamine->calmodulin inhibition_point->signaling_cascade

Figure 3: Anti-angiogenic mechanism of squalamine.

Conclusion

The discovery of squalamine from the dogfish shark Squalus acanthias unveiled a novel class of aminosterol compounds with significant therapeutic potential. Its broad-spectrum antimicrobial activity, coupled with its potent anti-angiogenic, antiviral, and neuroprotective properties, has established squalamine as a valuable lead compound in drug discovery. The multifaceted mechanisms of action, primarily centered around its interaction with biological membranes, continue to be an active area of research. Further investigation into the clinical applications of squalamine and its synthetic analogues holds promise for the development of new treatments for a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a pioneering aminosterol compound, was first isolated from the tissues of the dogfish shark (Squalus acanthias)[1]. It exhibits a broad spectrum of biological activities, most notably as a potent antiangiogenic agent, making it a subject of significant interest in drug development, particularly for oncology and ophthalmology[2][3]. This technical guide provides a comprehensive overview of the chemical structure and various synthetic routes for obtaining Squalamine and its lactate salt, a formulation used in clinical investigations.

Chemical Structure

Squalamine is a polycationic aminosterol characterized by a cholestane skeleton linked to a spermidine polyamine at the C-3 position and a sulfate group at the C-24 position. The lactate salt enhances its solubility and suitability for pharmaceutical formulations.

Systematic Name: (3β,5α,7α,24R)-3-[[3-[(4-aminobutyl)amino]propyl]amino]-cholestan-7-ol 24-sulfate lactate

Molecular Formula: C₃₄H₆₅N₃O₅S · C₃H₆O₃

Molecular Weight: 718.0 g/mol

Structural Features:
  • Steroid Core: A rigid cholestane ring system provides the hydrophobic backbone.

  • Polyamine Side Chain: A spermidine moiety attached at the C-3β position is crucial for its biological activity, contributing to its polycationic nature at physiological pH.

  • Sulfate Group: A sulfate ester at the C-24R position of the side chain is another key functional group.

  • Hydroxyl Group: A hydroxyl group at the C-7α position.

  • Lactate Salt: Forms a salt with lactic acid to improve aqueous solubility.

The complex stereochemistry of squalamine is critical for its biological function.

Synthesis of Squalamine

Several total and formal syntheses of squalamine have been reported, starting from readily available steroid precursors. These routes vary in their efficiency, stereoselectivity, and overall yield. Below are summaries of key synthetic strategies.

Synthesis from a Microbial Metabolite (Kinney et al., 2000)

A short and formal synthesis of squalamine was developed utilizing a microbial biotransformation product. This approach offers an efficient pathway to a key intermediate.

Experimental Protocol:

  • Microbial Hydroxylation: The starting material, 3-keto-23,24-bisnorchol-4-en-22-ol, undergoes microbial hydroxylation to introduce the C-7α hydroxyl group.

  • Side Chain Elaboration: The side chain is then extended and functionalized.

  • Reductive Amination: The spermidine side chain is introduced at the C-3 position via reductive amination.

  • Sulfation: The final step involves the sulfation of the C-24 hydroxyl group to yield squalamine.

Synthesis Route Starting Material Number of Steps Overall Yield Reference
Kinney et al.3-keto-23,24-bisnorchol-4-en-22-olNot explicitly stated in abstractNot explicitly stated in abstract[4]
Stereoselective Synthesis from Methyl Chenodeoxycholanate (Zhang et al., 2003)

This concise and highly stereoselective synthesis provides squalamine in nine steps with a good overall yield.

Experimental Protocol:

  • Starting Material: The synthesis commences with readily available methyl chenodeoxycholanate.

  • AB-Ring System Construction: The trans A/B-ring system is constructed through dehydrogenation followed by conjugate reduction.

  • Asymmetric Isopropylation: A key step involves the efficient asymmetric isopropylation of an aldehyde intermediate to introduce the C-24R hydroxyl group.

  • Introduction of the Polyamine Side Chain: The spermidine moiety is introduced at the C-3 position.

  • Sulfation: The synthesis is completed by the sulfation of the C-24 hydroxyl group.

Synthesis Route Starting Material Number of Steps Overall Yield Reference
Zhang et al.Methyl chenodeoxycholanate9Not explicitly stated in abstract[2]
Formal Synthesis from Desmosterol (Okumura et al., 2003)

This route describes a formal synthesis of a key intermediate of squalamine from desmosterol.

Experimental Protocol:

  • Starting Material: The synthesis begins with a 3-O-acetyl-24R,25-dihydroxy derivative of desmosterol.

  • Multi-step Conversion: A ten-step sequence is employed to convert the starting material into the key intermediate, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one.

  • Final Steps: This intermediate is then converted to squalamine in two further steps.

Synthesis Route Starting Material Number of Steps Overall Yield Reference
Okumura et al.3-O-acetyl-24R,25-dihydroxy derivative of desmosterol12 (from derivative)7.4% (from derivative)[3]

Signaling Pathways and Mechanism of Action

Squalamine lactate exerts its biological effects through a multi-faceted mechanism of action, primarily by inhibiting angiogenesis. This is achieved by modulating several key signaling pathways.

Inhibition of VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis. Squalamine has been shown to inhibit the VEGF signaling cascade in endothelial cells.

VEGF_Signaling_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Activates FAK FAK VEGFR->FAK Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Calmodulin IP3->CaM Activates via Ca2+ PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade MAPK MAPK (ERK1/2) MEK->MAPK Phosphorylation Cascade Angiogenesis Angiogenesis MAPK->Angiogenesis Phosphorylation Cascade FAK->Angiogenesis Squalamine Squalamine Squalamine->CaM Binds Squalamine->MAPK Inhibits Phosphorylation Squalamine->FAK Inhibits Phosphorylation

Caption: Inhibition of the VEGF signaling pathway by Squalamine.

Squalamine's interaction with calmodulin is a key aspect of its anti-angiogenic effect[5]. This binding is thought to interfere with downstream signaling cascades, including the inhibition of MAP kinase and Focal Adhesion Kinase (FAK) phosphorylation, which are crucial for endothelial cell proliferation, migration, and survival[6].

Inhibition of the Na+/H+ Exchanger (NHE3)

Squalamine is a specific inhibitor of the brush-border Na+/H+ exchanger isoform NHE3[7]. This inhibition is thought to contribute to its effects on endothelial cells.

NHE3_Inhibition cluster_membrane Plasma Membrane Squalamine Squalamine NHE3 NHE3 Squalamine->NHE3 Inhibits CellMembrane Cell Membrane H_out H+ (out) NHE3->H_out Intracellular_pH Intracellular pH Regulation NHE3->Intracellular_pH Na_in Na+ (in) Na_in->NHE3 Angiogenesis Angiogenesis Intracellular_pH->Angiogenesis

Caption: Inhibition of the Na+/H+ exchanger NHE3 by Squalamine.

The inhibition of NHE3 by squalamine alters intracellular pH, which can in turn affect various cellular processes, including those involved in angiogenesis[8].

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of squalamine.

Table 1: Summary of Synthetic Routes for Squalamine

Synthetic Route Starting Material Number of Steps Overall Yield (%)
Moriarty et al. (1994)3β-acetoxy-5-cholenic acid170.3
Kinney et al. (2000)3-keto-23,24-bisnorchol-4-en-22-ol109
Zhang et al. (2003)Methyl chenodeoxycholanate9Not Reported
Okumura et al. (2003)Desmosterol derivative127.4

Table 2: In Vitro Biological Activity of Squalamine

Activity Assay Concentration Effect
AntiangiogenicVEGF-induced HUVEC proliferation3.2 µMMaximal suppression
NHE3 InhibitionPS120/NHE3 cells3 µg/ml13% inhibition
NHE3 InhibitionPS120/NHE3 cells5 µg/ml47% inhibition
NHE3 InhibitionPS120/NHE3 cells7 µg/ml57% inhibition

Conclusion

This compound remains a molecule of significant scientific and clinical interest due to its unique chemical structure and potent, multi-targeted mechanism of action. The synthetic routes developed provide pathways to access this complex natural product, enabling further research and development. A thorough understanding of its interactions with key signaling pathways, such as the VEGF and NHE3 pathways, is crucial for elucidating its full therapeutic potential and for the design of novel aminosterol-based drugs.

References

Squalamine lactate mechanism of action in angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Squalamine Lactate in Angiogenesis

Executive Summary

Squalamine, a cationic aminosterol originally isolated from the dogfish shark (Squalus acanthias), is a potent, multi-target inhibitor of angiogenesis. Its unique mechanism of action, distinct from conventional extracellular anti-angiogenic agents, involves intracellular targets within activated endothelial cells, leading to the disruption of multiple critical signaling pathways that drive new blood vessel formation. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to elucidate the anti-angiogenic properties of this compound.

Core Mechanism of Action

Squalamine exerts its anti-angiogenic effects through a novel intracellular mechanism that is both potent and long-lived.[1] The process begins with its selective entry into activated endothelial cells and culminates in the broad-spectrum inhibition of pro-angiogenic signaling.

Cellular Uptake and Selectivity

Squalamine selectively targets activated endothelial cells, the primary cells involved in angiogenesis. It is taken up into these cells through small invaginations in the cell membrane known as caveolae.[1][2][3] This targeted entry ensures that its effects are concentrated in areas of active neovascularization, potentially minimizing off-target effects on quiescent vasculature.

Fig. 1: Cellular uptake of squalamine. cluster_extracellular Extracellular Space cluster_cell Activated Endothelial Cell Squalamine This compound Caveolae Caveolae Squalamine->Caveolae Enters via Endocytosis Squalamine_intra Intracellular Squalamine Caveolae->Squalamine_intra Release into Cytoplasm Cytoplasm Cytoplasm

Cellular uptake of squalamine.

Primary Intracellular Targets

Once inside the cell, squalamine interacts with at least two key protein targets, leading to a cascade of anti-angiogenic effects.

  • Calmodulin (CaM) Chaperoning: Squalamine binds directly to calmodulin, a ubiquitous calcium-binding protein that acts as a critical transducer for numerous signaling pathways.[4] This binding event chaperones calmodulin, causing its translocation from the cell periphery to perinuclear endosomal compartments.[4][5] This sequestration of CaM effectively prevents it from activating downstream targets essential for angiogenesis, thereby inhibiting signals from multiple growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[3][6][7]

  • Inhibition of Na+/H+ Exchanger 3 (NHE3): Squalamine is a specific, time-dependent, and reversible inhibitor of the sodium-proton exchanger isoform NHE3.[4][8][9] NHE3 is a membrane protein that regulates intracellular pH, a critical factor for cell proliferation and migration.[3] By inhibiting NHE3, squalamine is thought to prevent the intracellular alkalinization required for mitogen-stimulated endothelial cell activation.[9] This action is specific to NHE3, as squalamine does not affect NHE1 or NHE2 isoforms.[8]

Downstream Effects on Angiogenic Signaling and Cellular Processes

The engagement of calmodulin and NHE3 by squalamine initiates a broad blockade of angiogenesis at several levels.

  • Inhibition of Growth Factor Signaling Cascades: By sequestering calmodulin, squalamine indirectly blocks the downstream signaling of multiple pro-angiogenic growth factors.[2][3][10] For the VEGF pathway, this results in the significant suppression of VEGF-stimulated phosphorylation of key signaling kinases, including p42/p44 Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK).[2][4][11]

  • Disruption of Cytoskeleton and Cell Adhesion: The inhibition of FAK phosphorylation and other signaling events leads to the disorganization of the endothelial cell cytoskeleton.[11] Specifically, squalamine disrupts F-actin stress fiber assembly and reverses cytoskeletal formation, which is critical for cell motility and migration.[2][3][4] This ultimately results in endothelial cell inactivation.[3]

  • Blockade of Endothelial Cell Functions: The culmination of these molecular events is the potent inhibition of the primary cellular processes of angiogenesis. Squalamine has been demonstrated to block mitogen-induced endothelial cell proliferation, migration, and the formation of three-dimensional tube-like structures in vitro.[4][11][12]

Fig. 2: Squalamine's multi-target inhibition cascade. Squalamine Intracellular Squalamine CaM Calmodulin Squalamine->CaM Binds & Sequesters NHE3 NHE3 Squalamine->NHE3 Inhibits pHi Intracellular pH Regulation NHE3->pHi Controls VEGF VEGF / PDGF bFGF VEGFR Growth Factor Receptors VEGF->VEGFR VEGFR->CaM Activates FAK FAK Phosphorylation VEGFR->FAK MAPK MAPK (p42/p44) Phosphorylation VEGFR->MAPK Proliferation Cell Proliferation & Migration pHi->Proliferation Enables Actin F-Actin Stress Fiber Assembly FAK->Actin MAPK->Proliferation Actin->Proliferation TubeFormation Tube Formation Proliferation->TubeFormation Angiogenesis Angiogenesis TubeFormation->Angiogenesis

Squalamine's multi-target inhibition cascade.

Quantitative Data Summary

The anti-angiogenic activity of squalamine has been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Inhibition of Endothelial Cell Processes

Assay Target/Cell Type Conditions Squalamine Concentration Observed Effect Reference
NHE3 Activity PS120 Fibroblasts (stably transfected) 1-hour pretreatment 3 µg/mL 13% inhibition [8]
5 µg/mL 47% inhibition [8]
7 µg/mL 57% inhibition [8]
Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC) Stimulated with VEGF (50 ng/mL) 3.2 µM Significant blockade of proliferation [11]

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) | Stimulated with VEGF (50 ng/mL) | 1 µM | Marked reduction in tube-like structures |[4] |

Table 2: In Vivo Efficacy in Animal Models

Model Animal Treatment Observed Effect Reference
Oxygen-Induced Retinopathy (OIR) Mouse 1 mg/kg (single subcutaneous dose) Active inhibition of retinopathy [3]
Choroidal Neovascularization (CNV) Rat Systemic administration Partial reduction of CNV membrane development [3]
Breast Cancer Xenograft Nude Mice Squalamine alone Inhibition of tumor progression [2][11]

| Ovarian Cancer Xenograft | Nude Mice | Squalamine + Cisplatin | Marked inhibition of tumor growth |[4] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-angiogenic action of squalamine.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

  • Objective: To determine the effect of squalamine on VEGF-induced tube formation by HUVECs.

  • Materials:

    • Corning® Matrigel® Matrix or Geltrex™ LDEV-Free Reduced Growth Factor Basement Membrane Matrix

    • 24-well or 96-well tissue culture plates

    • Human Umbilical Vein Endothelial Cells (HUVEC)

    • Endothelial cell basal medium (e.g., Medium 200PRF) with low serum (0.5-1%)

    • Recombinant Human VEGF-A (50 ng/mL final concentration)

    • This compound (e.g., 1 µM final concentration)

    • Calcein AM (for fluorescent visualization)

  • Procedure:

    • Plate Coating: Thaw Matrigel/Geltrex on ice. Using pre-cooled pipette tips, add 50-100 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.[13]

    • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[14][15]

    • Cell Preparation: Harvest HUVECs (70-80% confluent) using a gentle dissociation reagent (e.g., Trypsin/EDTA). Resuspend cells in low-serum basal medium.

    • Treatment Groups: Prepare cell suspensions containing the following conditions: (a) Vehicle control, (b) Squalamine alone, (c) VEGF alone (50 ng/mL), (d) VEGF + Squalamine.

    • Cell Seeding: Add 1.5-3 x 10⁴ cells in 150 µL of the respective treatment media to each well on top of the solidified gel.[14]

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[14]

    • Visualization & Quantification:

      • Stain cells with Calcein AM for 30 minutes for fluorescent imaging.[13]

      • Capture images using a fluorescence microscope.

      • Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total loops using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Fig. 3: Workflow for Endothelial Tube Formation Assay. start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate incubate_gel Incubate at 37°C (30-60 min) to solidify coat_plate->incubate_gel seed_cells Seed 1.5-3x10^4 cells/well onto Matrigel incubate_gel->seed_cells harvest_cells Harvest HUVECs prepare_suspension Prepare cell suspensions (Control, VEGF, Squalamine, VEGF+Squalamine) harvest_cells->prepare_suspension prepare_suspension->seed_cells incubate_tubes Incubate at 37°C (4-18 hours) seed_cells->incubate_tubes visualize Stain (Calcein AM) & Image with Microscope incubate_tubes->visualize quantify Quantify tube length & branch points visualize->quantify end End quantify->end

Workflow for Endothelial Tube Formation Assay.

Western Blot for Kinase Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key signaling proteins like FAK and MAPK in response to squalamine.

  • Objective: To measure the effect of squalamine on VEGF-induced phosphorylation of FAK and p42/p44 MAPK in HUVECs.

  • Materials:

    • HUVECs and complete growth medium

    • 6-well tissue culture plates

    • Recombinant Human VEGF-A

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-p42/p44 MAPK (Thr202/Tyr204), anti-total p42/p44 MAPK

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture & Starvation: Grow HUVECs in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium.

    • Pre-treatment: Pre-treat cells with this compound or vehicle for 1 hour.

    • Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10-15 minutes at 37°C.[11]

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape and collect the lysate.

    • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

      • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash again, apply ECL substrate, and image the chemiluminescent signal.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the corresponding total protein to confirm equal loading.

Conclusion

The mechanism of action of this compound against angiogenesis is multifaceted and robust. By selectively entering activated endothelial cells and engaging key intracellular targets—calmodulin and NHE3—squalamine effectively dismantles the signaling architecture required for neovascularization. It provides a broad-spectrum blockade of multiple growth factor pathways, leading to the inhibition of endothelial cell proliferation, migration, and differentiation. This unique intracellular, multi-target approach distinguishes squalamine from many other anti-angiogenic agents and underscores its therapeutic potential in angiogenesis-dependent diseases.

References

Squalamine Aminosterol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalamine is a novel aminosterol first discovered in the tissues of the dogfish shark, Squalus acanthias.[1] This unique cationic steroid, characterized by a spermidine moiety attached to a cholestane core, has garnered significant scientific interest due to its broad-spectrum biological activities.[2] It exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal, and antiviral effects. Furthermore, squalamine has demonstrated significant antiangiogenic activity, making it a compound of interest in oncology and ophthalmology. This technical guide provides an in-depth overview of the natural sources of squalamine, detailed protocols for its isolation and purification, quantitative data on its biological activity, and visualizations of its mechanisms of action.

Natural Sources of Squalamine

The primary natural source of squalamine is the dogfish shark, Squalus acanthias.[1] Various tissues of the shark contain this aminosterol, with the liver being the most abundant source. Other tissues where squalamine has been detected include the stomach, gallbladder, spleen, and testes. The presence of squalamine and related aminosterols is not universal among all cartilaginous fish, with studies showing its prevalence in sharks of the order Squaliformes.

Isolation and Purification of Squalamine

The isolation of squalamine from shark tissues is a multi-step process involving initial extraction followed by several chromatographic purification stages. The original protocol developed by Moore et al. (1993) serves as the foundation for its purification.

Experimental Protocols

2.1.1. Tissue Extraction

  • Homogenization: Shark tissue (e.g., liver, stomach) is minced and homogenized in a 2:1 (v/v) mixture of methanol and chloroform.

  • Lipid Extraction: The homogenate is subjected to a Bligh-Dyer extraction to separate the lipid-soluble components. The mixture is partitioned with the addition of chloroform and water, and the lower organic phase containing the lipids is collected.

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.

2.1.2. Size-Exclusion Chromatography

  • Column: A Bio-Rad P-30 gel filtration column is a suitable choice for the initial separation based on molecular size.

  • Mobile Phase: An aqueous buffer, such as 0.1 M acetic acid, is used to elute the sample.

  • Fraction Collection: Fractions are collected and assayed for antimicrobial activity (e.g., against E. coli) to identify the squalamine-containing fractions.

2.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1

  • Column: A C18 reversed-phase column (e.g., Vydac C18, 10 µm particle size, 10 x 250 mm) is used for further purification.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 60% Buffer B over 60 minutes is typically employed.

  • Detection: Elution is monitored at 220 nm.

  • Fraction Collection: Fractions corresponding to the major antimicrobial peak are collected.

2.1.4. Cation-Exchange High-Performance Liquid Chromatography (HPLC)

  • Column: A strong cation-exchange column (e.g., PolyLC PolySULFOETHYL A, 5 µm, 4.6 x 200 mm) is used to separate cationic molecules.

  • Mobile Phase:

    • Buffer C: 5 mM KH2PO4, pH 3.0, in 25% acetonitrile.

    • Buffer D: 5 mM KH2PO4, pH 3.0, in 25% acetonitrile with 1 M NaCl.

  • Gradient: A gradient of 0% to 60% Buffer D over 45 minutes is used to elute the bound molecules.

  • Detection: Elution is monitored at 220 nm.

  • Fraction Collection: The primary antimicrobial fractions are collected.

2.1.5. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 2

  • Column: A C4 reversed-phase column (e.g., Vydac C4, 5 µm, 4.6 x 250 mm) is used for the final polishing step.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient: A two-step linear gradient is employed: 0-30% Buffer B over 20 minutes, followed by 30-50% Buffer B over 30 minutes.

  • Detection: Elution is monitored at 220 nm.

  • Purity Assessment: The purity of the final squalamine fraction is assessed by Thin Layer Chromatography (TLC) and Mass Spectrometry.

2.1.6. Purity Assessment by Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., in a 65:35:5 ratio).

  • Visualization: The plates are visualized using iodine vapor, ninhydrin stain (for primary and secondary amines), and charring with a sulfuric acid solution to detect the aminosterol.

Quantitative Data

The biological activity of squalamine and its synthetic derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Squalamine and its Derivatives against Selected Microorganisms

CompoundEscherichia coli (mg/L)Pseudomonas aeruginosa (mg/L)Staphylococcus aureus (mg/L)Candida albicans (mg/L)
Squalamine2824-16
ASD 1442Not Reported
ASD 2484Not Reported

ASD 1: 7-(1,4-diaminobutane)-cholest-5-ene-3β-ol ASD 2: 7β-(1,4-diaminobutane)-cholestan-3β-ol

Note: MIC values can vary depending on the specific strain and testing methodology.

Visualizations

Experimental Workflow

The multi-step process for the isolation and purification of squalamine can be visualized as a workflow diagram.

G Isolation and Purification Workflow for Squalamine cluster_extraction Tissue Extraction cluster_purification Chromatographic Purification cluster_analysis Purity Assessment Homogenization Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Methanol/Chloroform Crude_Extract Crude_Extract Lipid_Extraction->Crude_Extract Solvent Removal Size_Exclusion Size_Exclusion Crude_Extract->Size_Exclusion RP_HPLC1 RP_HPLC1 Size_Exclusion->RP_HPLC1 Antimicrobial Fractions Cation_Exchange Cation_Exchange RP_HPLC1->Cation_Exchange Active Peak RP_HPLC2 RP_HPLC2 Cation_Exchange->RP_HPLC2 Purified Fractions Pure_Squalamine Pure_Squalamine RP_HPLC2->Pure_Squalamine Final Polishing TLC_MS TLC_MS Pure_Squalamine->TLC_MS Characterization

Caption: Workflow for the isolation and purification of squalamine.

Antimicrobial Mechanism of Action

Squalamine's antimicrobial activity stems from its ability to disrupt bacterial cell membranes.

G Antimicrobial Mechanism of Squalamine Squalamine Squalamine Membrane_Interaction Electrostatic Interaction Squalamine->Membrane_Interaction Bacterial_Membrane Bacterial Cell Membrane Bacterial_Membrane->Membrane_Interaction Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Permeabilization Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Loss of Integrity

Caption: Squalamine's interaction with and disruption of the bacterial cell membrane.

Antiangiogenic Signaling Pathway

Squalamine exerts its antiangiogenic effects by interfering with key signaling pathways in endothelial cells, notably the VEGF signaling cascade.

G Inhibition of VEGF Signaling by Squalamine VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) VEGFR->Downstream_Signaling Squalamine Squalamine Membrane_Proteins Calmodulin & Na+/H+ Exchanger Squalamine->Membrane_Proteins binds to Membrane_Proteins->Downstream_Signaling inhibits Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Squalamine's inhibition of the VEGF signaling pathway.

References

Squalamine Lactate: A Novel Intracellular Inhibitor of Vascular Endothelial Growth Factor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Squalamine, an aminosterol compound originally isolated from the dogfish shark (Squalus acanthias), and its lactate salt have demonstrated potent anti-angiogenic properties. This technical guide provides an in-depth overview of the molecular mechanisms by which squalamine lactate inhibits the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis. Unlike many conventional therapies that target VEGF or its receptors extracellularly, squalamine exerts its effects through a unique intracellular mechanism of action. This document details the key molecular interactions, summarizes preclinical and clinical quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the critical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapeutics.

Introduction to this compound

Squalamine is a cationic, water-soluble aminosterol with a broad spectrum of biological activities.[1] Its anti-angiogenic effects are of particular interest for therapeutic applications in diseases characterized by pathological neovascularization, such as wet age-related macular degeneration (AMD) and various cancers.[1] The lactate salt of squalamine is the form that has been predominantly used in clinical investigations. The primary mechanism of its anti-angiogenic action is the intracellular inhibition of signaling pathways activated by multiple growth factors, most notably VEGF.[2]

The Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

VEGF is a key regulator of both physiological and pathological angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, a receptor tyrosine kinase on the surface of endothelial cells, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the phospholipase C-γ (PLCγ) and the Ras/Raf/MEK/ERK (MAPK) pathways, ultimately leading to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.

Mechanism of Action of this compound in VEGF Inhibition

Squalamine's inhibitory effect on VEGF signaling is not mediated by direct interaction with VEGF or its receptors. Instead, it acts intracellularly through a multi-faceted mechanism.[3]

4.1 Intracellular Sequestration and Interaction with Calmodulin: Squalamine is actively taken up by endothelial cells and is known to bind to calmodulin, a ubiquitous intracellular calcium sensor. This interaction is believed to alter the normal function of calmodulin, thereby disrupting downstream signaling cascades that are dependent on calmodulin activity.

4.2 Inhibition of the Na+/H+ Exchanger (NHE3): A key aspect of squalamine's mechanism is its ability to inhibit the sodium-proton exchanger isoform 3 (NHE3).[3] This inhibition leads to alterations in intracellular pH, which in turn can suppress the activity of downstream signaling molecules, including those in the MAPK pathway.

4.3 Downstream Effects on VEGF Signaling: By modulating calmodulin and NHE3 activity, squalamine effectively dampens the intracellular signals initiated by VEGF receptor activation. This leads to the inhibition of crucial downstream effectors like the mitogen-activated protein kinase (MAPK), which is essential for endothelial cell proliferation and migration.[2]

Squalamine_VEGF_Inhibition_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Squalamine Squalamine Lactate Calmodulin Calmodulin Squalamine->Calmodulin binds NHE3 Na+/H+ Exchanger (NHE3) Squalamine->NHE3 inhibits Calmodulin->Ras Intracellular_pH Altered Intracellular pH NHE3->Intracellular_pH Intracellular_pH->Raf

Figure 1: Proposed mechanism of this compound's inhibition of the VEGF signaling pathway.

Quantitative Data Summary

The anti-angiogenic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Squalamine

AssayCell TypeGrowth FactorEndpointResultReference
Cell ProliferationHUVECMultipleIC500.5 µM[2]
Cell ProliferationHUVECVEGFInhibitionDose-dependent, maximal suppression at 3.2 µM[4]
Cell MigrationRat Brain Endothelial CellsVEGFInhibition90.4% inhibition at 50 µg/mL[4]
Tube FormationHUVECVEGFInhibitionSignificant reduction at 160 nM[3]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelDisease ModelDosingEndpointResultReference
RatLaser-Induced Choroidal Neovascularization5 mg/kg, intraperitoneal, b.i.d.CNVM Thickness25% reduction (47 ± 11 µm vs. 63 ± 14 µm in control; p < 0.001)[5]

Table 3: Clinical Trial Data for this compound in Wet AMD

Trial PhaseTreatmentNPrimary EndpointKey FindingsReference
Phase 2 (Interim)Squalamine eye drops + ranibizumab PRN vs. Placebo + ranibizumab PRN62Mean change in VA+10.4 letters vs. +6.3 letters (65% relative benefit)[4]
Phase 3 (MAKO)Squalamine eye drops + ranibizumab vs. Placebo + ranibizumab237Mean VA gain at 9 monthsNo added benefit (8.33 letters vs. 10.58 letters)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.

6.1 Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Matrigel Incubate at 37°C for 30-60 min to solidify Coat_Plate->Incubate_Matrigel Prepare_Cells Prepare HUVEC suspension in culture medium Incubate_Matrigel->Prepare_Cells Add_Treatment Add this compound and/or VEGF to cells Prepare_Cells->Add_Treatment Seed_Cells Seed cells onto solidified Matrigel Add_Treatment->Seed_Cells Incubate_Cells Incubate at 37°C, 5% CO2 for 4-18 hours Seed_Cells->Incubate_Cells Image_Analysis Image and quantify tube formation Incubate_Cells->Image_Analysis End End Image_Analysis->End

Figure 2: Workflow for the endothelial cell tube formation assay.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Matrigel Basement Membrane Matrix

    • 96-well tissue culture plates

    • This compound

    • VEGF

  • Procedure:

    • Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

    • Prepare treatment groups by adding this compound at various concentrations, with or without a final concentration of 50 ng/mL VEGF, to the HUVEC suspension.

    • Gently add 100 µL of the cell suspension to each Matrigel-coated well.

    • Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.

    • Visualize and photograph the formation of capillary-like structures using an inverted microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

6.2 In Vivo Choroidal Neovascularization (CNV) Model

This animal model is used to evaluate the efficacy of anti-angiogenic compounds in a setting that mimics wet AMD.

  • Materials:

    • Brown Norway rats

    • Krypton laser

    • Fundus camera and fluorescein angiography system

    • This compound solution

    • Vehicle control (e.g., 5% dextrose in water)

  • Procedure:

    • Anesthetize the rats and deliver laser photocoagulation spots to the retina surrounding the optic nerve to induce CNV.

    • Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified period (e.g., 9 days).

    • At selected time points (e.g., 14 and 28 days post-laser), perform fundus photography and fluorescein angiography to visualize and assess the extent of CNV leakage.

    • At the end of the study, euthanize the animals and enucleate the eyes for histological analysis.

    • Prepare choroidal flat mounts or cross-sections and stain to visualize the neovascular complexes.

    • Quantify the CNV area or volume using microscopy and image analysis software.

6.3 Calmodulin-Binding Pull-Down Assay

This assay is used to confirm the interaction between squalamine and calmodulin.

  • Materials:

    • Cell lysate from endothelial cells

    • Calmodulin-agarose beads

    • This compound

    • Wash buffers

    • Elution buffer

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Incubate the endothelial cell lysate with this compound.

    • Add calmodulin-agarose beads to the lysate and incubate to allow for the binding of calmodulin to its interacting partners, including squalamine.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the calmodulin-agarose beads using an elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for a protein known to be in the complex or by mass spectrometry to identify squalamine-interacting proteins.

6.4 Measurement of Intracellular pH

This protocol allows for the assessment of squalamine's effect on the intracellular pH of endothelial cells, which is related to its inhibition of NHE3.

  • Materials:

    • Endothelial cells

    • pH-sensitive fluorescent dye (e.g., BCECF-AM)

    • This compound

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Culture endothelial cells on glass coverslips.

    • Load the cells with the pH-sensitive fluorescent dye BCECF-AM.

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette for a fluorometer.

    • Perfuse the cells with a physiological buffer and monitor the baseline intracellular pH by measuring the ratio of fluorescence at two different excitation wavelengths.

    • Introduce this compound into the perfusion buffer at the desired concentration.

    • Continuously monitor the intracellular pH to determine the effect of squalamine on proton extrusion and intracellular pH regulation.

Conclusion

This compound represents a novel class of anti-angiogenic agents with a unique intracellular mechanism of action that distinguishes it from currently available VEGF-targeted therapies. By interacting with calmodulin and inhibiting the Na+/H+ exchanger NHE3, squalamine effectively disrupts the downstream signaling cascade of VEGF, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation. While preclinical studies and early clinical trials showed promise, later-phase clinical trials in wet AMD did not demonstrate a significant additive benefit to standard anti-VEGF therapy.[2] Nevertheless, the intricate intracellular mechanism of squalamine provides a valuable paradigm for the development of future anti-angiogenic drugs. Further research into its multifaceted interactions within the cell may uncover new therapeutic opportunities and strategies for overcoming resistance to conventional anti-angiogenic treatments. This technical guide provides a comprehensive resource for scientists and researchers dedicated to advancing the field of angiogenesis-targeted drug discovery and development.

References

Broad-Spectrum Antiviral Activity of Squalamine Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a natural aminosterol discovered in the tissues of the dogfish shark (Squalus acanthias), has demonstrated potent, broad-spectrum antiviral activity against a range of human viral pathogens.[1][2] This technical guide provides an in-depth overview of the antiviral properties of squalamine lactate, its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols. Squalamine's unique host-oriented mechanism of action makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent, with a potentially high barrier to the development of viral resistance.[3]

Core Mechanism of Action

Squalamine is a cationic, amphipathic sterol that exerts its antiviral effects not by targeting viral components directly, but by modulating the host cell's intracellular environment.[1][4][5][6] The proposed mechanism involves the electrostatic interaction of squalamine with the inner leaflet of the host cell's plasma membrane.

The key steps are as follows:

  • Cellular Entry and Membrane Association: Squalamine enters the cell and, due to its positively charged spermidine moiety, it binds to the negatively charged anionic phospholipids of intracellular membranes.

  • Neutralization of Surface Charge: This binding neutralizes the negative electrostatic surface charge of the membrane.[1][4][5][6]

  • Displacement of Host Proteins: The alteration in membrane electrostatics leads to the displacement of peripherally-associated, positively charged host proteins that are critical for viral replication. A key example is the displacement of the small GTPase Rac1, which is involved in cytoskeletal rearrangements utilized by many viruses for entry and trafficking. Molecular dynamics simulations have shown that squalamine can displace as much as 56% of Rac1 from the membrane.

  • Inhibition of Viral Replication: By denying the virus access to essential host factors, squalamine renders the cell an inhospitable environment for viral propagation.[1][4][5][6]

This host-centric mechanism suggests that the development of viral resistance to squalamine would be unlikely.[3]

Signaling Pathway Diagram

Squalamine_Mechanism cluster_membrane Intracellular Membrane (Inner Leaflet) cluster_cytosol Membrane AnionicPhospholipids Anionic Phospholipids (-) Rac1 Rac1 (+) AnionicPhospholipids->Rac1 Electrostatic attraction Squalamine Squalamine (+) Squalamine->AnionicPhospholipids Binds to and neutralizes charge Squalamine->Rac1 HostCellProcesses Essential Host Cell Processes Rac1->HostCellProcesses Regulates ViralReplication Viral Replication HostCellProcesses->ViralReplication Supports

Caption: Mechanism of squalamine's antiviral action.

Quantitative Data Summary

The antiviral activity of squalamine has been quantified in both in vitro and in vivo models against a variety of enveloped DNA and RNA viruses.

In Vitro Antiviral Activity
VirusCell LineSqualamine Concentration% InhibitionNotes
Dengue Virus (DenV-2)Human Microvascular Endothelial Cells (HMEC-1)40 µg/mL~60%No cytotoxicity observed at effective concentrations.
100 µg/mL100%Cell detachment noted at concentrations >60 µg/mL.
Hepatitis B Virus (HBV)Primary Human HepatocytesNot specified"Effectively inhibited"Effective when added at the time of infection or 24h post-infection.
Hepatitis Delta Virus (HDV)Primary Human Hepatocytes20 µg/mL89 ± 4%Significant cell toxicity observed at 60 µg/mL.
In Vivo Antiviral Activity
VirusAnimal ModelSqualamine DosageRouteOutcome
Yellow Fever Virus (YFV)Golden Syrian Hamster15 mg/kg/day (prophylactic)s.c.70% survival vs. 15% in controls.
15 or 30 mg/kg/day (therapeutic)s.c.60% of animals cured.
Eastern Equine Encephalitis Virus (EEEV)Golden Syrian Hamster10 mg/kg (prophylactic)s.c.Extended survival and ~100-fold reduction in viremia.
Murine Cytomegalovirus (MCMV)BALB/c Mouse10 mg/kg (prophylactic)i.p.Undetectable viral titers in liver and spleen by day 14.

Experimental Protocols

The following are representative protocols for assessing the antiviral activity of this compound, based on published methodologies for the respective viral models.

In Vitro Antiviral Assay Workflow

InVitro_Workflow A 1. Seed host cells (e.g., HMEC-1) in multi-well plates B 2. Pre-treat cells with varying concentrations of this compound A->B C 3. Infect cells with virus (e.g., Dengue) at a pre-determined MOI B->C D 4. Incubate for a specified period (e.g., 48-72 hours) C->D E 5. Quantify viral replication (e.g., qPCR, Plaque Assay, Immunofluorescence) D->E F 6. Assess cell viability/ cytotoxicity in parallel (e.g., MTT, LDH assay) D->F

Caption: General workflow for in vitro antiviral assays.

1. In Vitro Dengue Virus (DenV-2) Inhibition Assay in HMEC-1 Cells

  • Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media (e.g., MCDB 131) supplemented with fetal bovine serum (FBS), L-glutamine, and growth factors, and maintained at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • HMEC-1 cells are seeded into 24- or 96-well plates to achieve a confluent monolayer.

    • Cells are pre-incubated with various concentrations of this compound (e.g., 10-100 µg/mL) for a specified time (e.g., 1-2 hours).

    • The drug-containing media is removed, and cells are infected with DenV-2 at a specific multiplicity of infection (MOI) for 1-2 hours.

    • The viral inoculum is removed, and fresh media containing the respective concentrations of this compound is added.

    • Plates are incubated for 48-72 hours.

  • Quantification of Viral Inhibition:

    • RT-qPCR: Total RNA is extracted from the cells, and viral RNA levels are quantified relative to a housekeeping gene.

    • Plaque Assay: Supernatants are collected, serially diluted, and used to infect a susceptible cell line (e.g., Vero cells) to determine viral titers (plaque-forming units/mL).

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral antigen (e.g., Dengue E protein). The percentage of infected cells is determined by microscopy.

  • Cytotoxicity Assay: A parallel plate of uninfected HMEC-1 cells is treated with the same concentrations of this compound to assess cytotoxicity using a standard method like the MTT or LDH assay.

2. In Vitro HBV and HDV Inhibition Assay in Primary Human Hepatocytes

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in specialized hepatocyte culture medium.

  • Assay Procedure:

    • Hepatocytes are allowed to attach and form a monolayer.

    • For HBV, this compound is added either during the initial exposure to the virus or at a set time point (e.g., 24 hours) after infection. For HDV, squalamine is typically added during the viral exposure period.

    • Cells are infected with HBV or co-infected with HBV/HDV.

    • The infection is allowed to proceed for several days (e.g., 7 days for HDV), with media changes as required.

  • Quantification of Viral Inhibition:

    • HBV: Viral replication is assessed by measuring the abundance of viral-specific DNA sequences in the total cellular DNA or RNA recovered from the cells using real-time PCR.

    • HDV: Total RNA is extracted from the cells, and HDV RNA sequences are quantified by RT-qPCR.

In Vivo Antiviral Assay Workflow

InVivo_Workflow A 1. Acclimate animal models (e.g., Hamsters, Mice) B 2. (Prophylactic) Administer This compound or vehicle prior to infection A->B C 3. Infect animals with a lethal dose of virus (e.g., YFV, EEEV) B->C E 5. Monitor animals daily for survival, body weight, and clinical signs B->E D 4. (Therapeutic) Initiate This compound or vehicle treatment post-infection C->D D->E F 6. Collect tissues/blood at specific time points for viral titer analysis E->F

Caption: General workflow for in vivo antiviral efficacy studies.

1. Yellow Fever Virus (YFV) Model in Golden Syrian Hamsters

  • Animal Model: Female Golden Syrian hamsters are used.

  • Virus: A hamster-adapted strain of YFV (e.g., Jimenez strain) is used for infection.

  • Prophylactic Efficacy:

    • Hamsters are treated with this compound (e.g., 15 mg/kg) or a vehicle control via subcutaneous (s.c.) injection daily, starting one day before infection.

    • Animals are challenged with a lethal inoculum of YFV.

    • Daily treatment continues for a set period (e.g., 8 days).

    • Animals are monitored for survival for at least 21 days. Serum can be collected to measure alanine aminotransferase (ALT) levels as a marker of liver damage.

  • Therapeutic Efficacy:

    • Hamsters are infected with a lethal inoculum of YFV.

    • Treatment with this compound (e.g., 15 or 30 mg/kg/day, s.c.) or vehicle is initiated at 24 or 48 hours post-infection.

    • Treatment continues for a defined period.

    • Survival is monitored for 21 days.

2. Murine Cytomegalovirus (MCMV) Model in BALB/c Mice

  • Animal Model: Female BALB/c mice are used.

  • Virus: A stock of MCMV is prepared from the salivary glands of previously infected mice.

  • Prophylactic Efficacy:

    • Mice are treated with this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection one day prior to infection and daily thereafter.

    • Mice are infected with a specific dose of MCMV (e.g., 1 x 10^5 PFU).

    • At various time points post-infection (e.g., days 3, 7, and 14), cohorts of mice are euthanized.

    • Organs such as the liver, spleen, and lungs are harvested, homogenized, and viral titers are determined by plaque assay on a susceptible cell line (e.g., mouse embryonic fibroblasts).

Conclusion

This compound exhibits broad-spectrum antiviral activity against a diverse range of enveloped viruses through a novel, host-targeted mechanism. By disrupting the electrostatic potential of intracellular membranes, it displaces host factors essential for viral replication, presenting a promising therapeutic strategy with a low likelihood of inducing viral resistance. The quantitative data from both in vitro and in vivo studies underscore its potential. The detailed protocols provided in this guide are intended to facilitate further research into this unique antiviral compound and accelerate its potential development for clinical applications.

References

Squalamine: A Comprehensive Technical Review of its History and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Squalamine, a cationic aminosterol first isolated from the dogfish shark (Squalus acanthias), has traversed a remarkable scientific journey from a natural antibiotic to a potential therapeutic agent in oncology and ophthalmology. This technical guide provides an in-depth review of the history, multifaceted mechanism of action, and clinical development of squalamine. It consolidates key preclinical and clinical data, outlines experimental methodologies, and visually represents its complex biological interactions. Despite promising early findings, the development of squalamine has faced significant hurdles, culminating in the discontinuation of late-stage clinical trials. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed retrospective on the scientific endeavors to translate this unique marine-derived compound into a clinical therapy.

Discovery and Early Development

Squalamine was first discovered in 1993 by Michael Zasloff and colleagues during a search for novel antimicrobial compounds in the tissues of primitive vertebrates, based on the hypothesis that these animals might rely on potent chemical defenses as part of their innate immune system.[1][2][3] The compound was isolated from the stomach and liver of the dogfish shark, Squalus acanthias, and was initially characterized as a broad-spectrum steroidal antibiotic with potent bactericidal activity against both Gram-negative and Gram-positive bacteria, as well as fungicidal and protozoacidal properties.[2][3] The structure of squalamine was identified as a cationic steroid conjugated to a spermidine molecule.[1][2][3] A chemical synthesis for squalamine was subsequently developed, enabling further investigation and preclinical development.[1] Later, squalamine was also identified in the white blood cells of the sea lamprey (Petromyzon marinus).[4][5]

Mechanism of Action

Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic structure, which allows it to interact with cellular membranes and key intracellular signaling molecules.

Antimicrobial and Antiviral Activity

As a cationic molecule, squalamine is electrostatically attracted to the negatively charged phospholipids present on the outer membranes of bacteria.[6][7] Its proposed mechanism of action against Gram-negative bacteria involves a detergent-like effect, disrupting the outer membrane.[6][8] In Gram-positive bacteria, it is believed to cause membrane depolarization, leading to the efflux of intracellular ions and rapid cell death.[6][9]

The antiviral properties of squalamine are attributed to its ability to neutralize the negative electrostatic charge of intracellular membranes.[4][5][10] This alteration of the host cell's internal membrane environment is thought to render it less supportive of viral replication for a broad spectrum of both RNA and DNA enveloped viruses.[4][5][9]

Anti-Angiogenic Activity

In the late 1990s, squalamine was discovered to possess potent anti-angiogenic properties, which became the primary focus of its therapeutic development.[1][11] This activity is not due to direct cytotoxicity to tumor cells but rather through the inhibition of endothelial cell proliferation and migration stimulated by various mitogens, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF).[9][11][12]

The anti-angiogenic mechanism of squalamine is multifactorial and involves several key signaling pathways:

  • Inhibition of the Sodium-Proton Exchanger (NHE3): Squalamine has been shown to be a specific inhibitor of the NHE3 isoform of the sodium-proton exchanger.[13][14] NHE3 plays a crucial role in regulating intracellular pH, which is important for cell proliferation and migration.[15][16] By inhibiting NHE3, squalamine can disrupt the intracellular signaling necessary for endothelial cell activation.[14]

  • Interaction with Calmodulin: Squalamine may function as a calmodulin chaperone.[13] Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and cytoskeletal organization, which are essential for angiogenesis.

  • Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-induced phosphorylation of key signaling kinases such as p44/p42 mitogen-activated protein kinase (MAPK) and focal adhesion kinase (FAK).[12] This inhibition prevents the cytoskeletal reorganization required for endothelial cells to form new blood vessels.[12]

  • Displacement of Membrane-Bound Proteins: Due to its positive charge, squalamine can enter cells and displace electrostatically bound proteins from the inner surface of the cytoplasmic membrane, thereby disrupting signaling complexes crucial for angiogenesis.[4]

Squalamine_Anti_Angiogenic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Squalamine Squalamine NHE3 Na+/H+ Exchanger (NHE3) Squalamine->NHE3 Inhibits Calmodulin Calmodulin Squalamine->Calmodulin Modulates p44_p42_MAPK p44/p42 MAPK Squalamine->p44_p42_MAPK Inhibits Phosphorylation FAK Focal Adhesion Kinase (FAK) Squalamine->FAK Inhibits Phosphorylation VEGF_R VEGF Receptor VEGF_R->p44_p42_MAPK Activates VEGF_R->FAK Activates Proliferation_Migration Endothelial Cell Proliferation & Migration p44_p42_MAPK->Proliferation_Migration FAK->Proliferation_Migration Angiogenesis Angiogenesis Proliferation_Migration->Angiogenesis VEGF VEGF VEGF->VEGF_R

Preclinical Development in Oncology

Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor efficacy of squalamine in various cancer models. Systemic administration of squalamine was shown to inhibit tumor growth in models of lung, breast, brain, and ovarian cancer.[11][12] Notably, squalamine was found to be more effective when used in combination with conventional chemotherapy agents such as cisplatin, paclitaxel, and cyclophosphamide.[17][18]

Preclinical Study Summary Cancer Model Squalamine Treatment Key Findings Reference
In vitro Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)3.2 µMMaximal suppression of VEGF-induced proliferation.[9]
In vitro Endothelial Cell InhibitionRat Brain Endothelial Cells (RBE-4)50 µg/mLInhibition of mitogen-induced proliferation by 87.5-90.4%.[9]
In vivo Tumor Growth InhibitionRat 9L Glioma20 mg/kg/dayDecreased tumor growth by 36-43%.[18]
In vivo Combination TherapyRat 13,762 Mammary Carcinoma40 mg/kg with chemotherapyReduced tumor growth rate by 1.9-2.5-fold.[12]
In vivo Tumor Growth InhibitionHER-2 Breast Tumor Xenografts2 mg/kg dailyReduced tumor growth compared to controls.[9]
In vivo Metastasis InhibitionMurine Lewis Lung Carcinoma20 mg/kg daily (IV)Reduced the number of metastases by half.[13][18]

Clinical Development

Based on the promising preclinical data, squalamine entered clinical trials for the treatment of various solid tumors and later for neovascular (wet) age-related macular degeneration (AMD).

Oncology Clinical Trials

Phase I and II clinical trials were conducted to evaluate the safety and efficacy of squalamine in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and prostate cancer.[12][13]

A Phase I study in patients with advanced solid malignancies established a well-tolerated dose of up to 500 mg/m²/day administered as a 5-day continuous intravenous infusion every 3 weeks.[17] Another Phase I trial determined the best-tolerated dose rate for a 120-hour continuous IV infusion to be 192 mg/m²/day, with some patients tolerating up to 384 mg/m²/day.[19] Dose-limiting toxicity was primarily hepatotoxicity, which was reversible upon cessation of the infusion.[19]

In a Phase II trial for chemotherapy-resistant or refractory ovarian cancer, squalamine (200 mg/m²/day) was administered in combination with carboplatin.[12] Of the 22 evaluable patients, 8 (36%) achieved an objective response.[12]

Oncology Clinical Trial Summary Cancer Type Phase Squalamine Dosage Key Outcomes Reference
Advanced Solid MalignanciesVariousI6 to 700 mg/m²/day (5-day continuous IV infusion)Well-tolerated up to 500 mg/m²/day.[17]
Advanced CancersVariousI12-384 mg/m²/day (120-h continuous IV infusion)MTD of 192 mg/m²/day; DLT was hepatotoxicity.[19]
Ovarian CancerChemotherapy-resistant/refractoryII200 mg/m²/day with carboplatin36% objective response rate in evaluable patients.[12]
Non-Small Cell Lung Cancer (NSCLC)AdvancedIIUp to 400 mg/m²/day with carboplatin and paclitaxelCombination was safely administered with minimal additional side effects.[17]
Ophthalmology Clinical Trials for Wet AMD

The anti-angiogenic properties of squalamine made it an attractive candidate for treating wet AMD, a disease characterized by abnormal blood vessel growth in the macula.[20][21] Development shifted towards an ophthalmic formulation of squalamine lactate.

A Phase II study evaluated the efficacy and safety of 0.2% this compound eye drops administered twice daily in conjunction with as-needed (PRN) injections of ranibizumab (Lucentis), the standard of care.[22] Interim results from this study were positive, showing a greater improvement in visual acuity for the squalamine group compared to the placebo group.[22][23]

Wet AMD Phase II Interim Results (IMPACT Study) Squalamine + Ranibizumab PRN Placebo + Ranibizumab PRN p-value Reference
Number of Patients 2933-[22]
Mean Change in Visual Acuity (letters) +10.4+6.30.18[22]
Patients with ≥15 letter gain 48.3%21.2%0.025[22]
Patients with ≥20 letter gain --0.022[22]

These encouraging Phase II results led to the initiation of a larger Phase III clinical trial program.[23][24] However, the subsequent MAKO trial, a multicenter, randomized, double-masked, placebo-controlled Phase III study, failed to meet its primary endpoint.[25] The results showed that the combination of squalamine eye drops with monthly ranibizumab injections did not result in a statistically significant improvement in visual acuity compared to placebo with ranibizumab.[25] In fact, the placebo group showed a slightly better mean gain in vision.[25]

Wet AMD Phase III Results (MAKO Study) Squalamine + Ranibizumab Placebo + Ranibizumab Reference
Number of Patients 119118[25]
Mean Gain in Visual Acuity from Baseline (letters) +8.33+10.58[25]

Following these disappointing results, the development of squalamine for the treatment of wet AMD was discontinued in 2018.[25]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology: HUVECs are cultured in the presence of an endothelial cell growth medium. For the assay, cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a basal medium containing a mitogen, such as VEGF (e.g., 50 ng/mL), with or without varying concentrations of squalamine. Cells are incubated for a specified period (e.g., 72 hours). Cell proliferation is quantified using a standard method such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. The results are expressed as a percentage of the proliferation observed in the mitogen-stimulated control group.

Proliferation_Assay_Workflow

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Methodology: Human tumor cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives squalamine via a specified route (e.g., daily intraperitoneal or intravenous injections) at a predetermined dose. The control group receives a vehicle control. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of squalamine is determined by comparing the tumor growth rate and final tumor weight between the treated and control groups.

Wet AMD Clinical Trial Design (MAKO Study)
  • Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.

  • Patient Population: Subjects with neovascular (wet) age-related macular degeneration.

  • Methodology: Subjects were randomized on a 1:1 basis to one of two treatment arms:

    • Topical this compound ophthalmic solution (0.2%) administered twice daily, in combination with monthly intravitreal injections of ranibizumab.

    • Topical placebo administered twice daily, in combination with monthly intravitreal injections of ranibizumab.

  • Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline to a specified follow-up time (e.g., 9 months), as measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.

  • Secondary Endpoints: Included the proportion of patients gaining or losing a certain number of letters of vision, and safety and tolerability assessments.

MAKO_Study_Design

Conclusion

The story of squalamine is a compelling example of the complexities and challenges inherent in drug development. From its discovery as a natural antibiotic in sharks to its investigation as a novel anti-angiogenic agent for cancer and wet AMD, squalamine has been the subject of extensive scientific inquiry. Its multifaceted mechanism of action, involving interactions with cell membranes and key signaling pathways, highlights its unique biological properties. While preclinical studies and early-phase clinical trials showed significant promise, the ultimate failure to meet primary endpoints in a pivotal Phase III trial for wet AMD led to the cessation of its development for this indication. This comprehensive technical guide serves as a valuable repository of the knowledge gained throughout the extensive research and development of squalamine, offering insights that may yet inform future therapeutic endeavors.

References

Physicochemical Properties of Squalamine Lactate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a cationic aminosterol initially isolated from the dogfish shark (Squalus acanthias), has garnered significant interest in the scientific community for its potent anti-angiogenic and broad-spectrum antimicrobial properties. This technical guide focuses on the lactate salt of squalamine, providing a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Squalamine lactate is fundamental for its formulation, handling, and interpretation of experimental results. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₇H₇₁N₃O₈S[1][2]
Molecular Weight 718.04 g/mol [1][2]
Appearance Solid Powder[1]
Solubility ≥ 36.66 mg/mL in DMSO[1]
pKa (Strongest Basic) 10.89 (Predicted)
Storage (Powder) -20°C for up to 3 years[3]
Storage (in DMSO) -80°C for up to 1 year[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. This section provides protocols for key experiments.

Determination of Aqueous Solubility

Given that Squalamine is a cationic amphiphilic drug, its aqueous solubility can be influenced by pH. A shake-flask method is recommended for determining its solubility in various aqueous buffers.

Objective: To determine the equilibrium solubility of this compound in phosphate-buffered saline (PBS) at a physiological pH.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical balance

Protocol:

  • Prepare a series of PBS solutions (pH 7.4).

  • Add an excess amount of this compound powder to a known volume of PBS in a scintillation vial. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Squalamine in the diluted solution using a validated HPLC method.

  • Calculate the solubility of this compound in mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

As a polyamine, Squalamine has multiple ionizable groups. Potentiometric titration is a suitable method to determine the pKa values of these groups.[4][5]

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

  • This compound

  • Deionized water (degassed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Titration vessel

Protocol:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Place the solution in the titration vessel and immerse the calibrated pH electrode and the tip of the burette.

  • Start stirring the solution gently.

  • Begin the titration by adding small, precise increments of the standardized HCl solution.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence points, where significant changes in pH occur.

  • Plot the pH versus the volume of titrant added to obtain the titration curve.

  • The pKa values can be determined from the half-equivalence points on the titration curve. For a polyprotic base like squalamine, multiple inflection points may be observed, corresponding to the different pKa values. The pKa is the pH at which half of the respective amine group is protonated.

Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6] A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound solution (in a suitable solvent, e.g., water or buffer)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • HPLC system with a UV or MS detector

  • C18 HPLC column

  • Oven

  • Photostability chamber

Protocol:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

  • Thermal Degradation: Store the solid this compound powder and a solution of the compound in an oven at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the main peak of this compound from any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and identify the major degradation products if possible using a mass spectrometer.

Mechanism of Action & Signaling Pathways

Squalamine exerts its anti-angiogenic effects primarily by inhibiting the signaling pathways of vascular endothelial growth factor (VEGF) and other growth factors. A key intracellular target of squalamine is calmodulin (CaM).[1][7]

VEGF Signaling Pathway and Squalamine's Point of Intervention

The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and the formation of new blood vessels.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Calmodulin Calmodulin Ca2_release->Calmodulin Activates Angiogenesis Angiogenesis (Proliferation, Migration) Calmodulin->Angiogenesis Promotes Squalamine Squalamine lactate Squalamine->Calmodulin Binds & Inhibits RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression ERK->Gene_Expression Regulates Gene_Expression->Angiogenesis Leads to

Caption: VEGF signaling cascade leading to angiogenesis and the inhibitory action of this compound on Calmodulin.

Experimental Workflow for In Vitro Angiogenesis Assay

The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a standard in vitro method to assess the anti-angiogenic potential of a compound.

Tube_Formation_Assay_Workflow Start Start: HUVEC Culture Prepare_Matrigel Prepare Matrigel-coated plates Start->Prepare_Matrigel Seed_HUVECs Seed HUVECs onto Matrigel Prepare_Matrigel->Seed_HUVECs Add_Compound Add this compound (or vehicle control) Seed_HUVECs->Add_Compound Incubate Incubate (4-12 hours) Add_Compound->Incubate Image_Analysis Image Acquisition & Quantification of Tube Formation Incubate->Image_Analysis End End: Assess Anti-angiogenic Effect Image_Analysis->End

Caption: Workflow for the in vitro HUVEC tube formation assay to evaluate the anti-angiogenic activity of this compound.

Logical Relationship in In Vivo Xenograft Studies

In vivo xenograft models are essential for evaluating the anti-tumor efficacy of anti-angiogenic agents like this compound.

Xenograft_Study_Logic Tumor_Cells Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth & Angiogenesis Tumor_Cells->Tumor_Growth Treatment_Group Treatment Group: Administer this compound (e.g., Intravenous) Tumor_Growth->Treatment_Group Control_Group Control Group: Administer Vehicle Tumor_Growth->Control_Group Inhibition Inhibition of Angiogenesis Treatment_Group->Inhibition Leads to Continued_Growth Continued Tumor Growth Control_Group->Continued_Growth Reduced_Growth Reduced Tumor Growth Inhibition->Reduced_Growth Results in Monitor Monitor Tumor Volume & Animal Health Reduced_Growth->Monitor Continued_Growth->Monitor

Caption: Logical flow of an in vivo xenograft study to assess the anti-tumor efficacy of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and detailed protocols for its characterization. The provided diagrams illustrate its mechanism of action and common experimental workflows. This information is intended to empower researchers to design and execute robust studies, ultimately contributing to the advancement of our knowledge of this promising therapeutic agent. It is important to note that while this guide provides detailed protocols, specific experimental conditions may require optimization based on the research context and available instrumentation.

References

An In-depth Technical Guide on the Interaction of Squalamine with Calmodulin and Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalamine, a cationic aminosterol antimicrobial agent isolated from the dogfish shark Squalus acanthias, has garnered significant attention for its multifaceted biological activities, including broad-spectrum antimicrobial, anti-angiogenic, and neuroprotective properties. A key aspect of its mechanism of action involves a potent interaction with biological membranes, leading to disruption and the displacement of membrane-associated proteins. This guide provides a detailed technical overview of the current understanding of squalamine's interaction with cell membranes and its subsequent influence on calmodulin-mediated signaling pathways. While a direct, high-affinity binding interaction between squalamine and calmodulin in solution has not been extensively quantified in publicly available literature, a compelling model suggests an indirect interaction mediated by their colocalization at the cell membrane. This interaction is implicated in the anti-angiogenic effects of squalamine, particularly through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling cascade. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and workflows to facilitate further research and drug development efforts in this area.

Squalamine's Interaction with Cell Membranes

Squalamine's amphipathic nature, consisting of a hydrophobic steroid core and a hydrophilic polyamine side chain, drives its interaction with cell membranes. At physiological pH, the polyamine moiety is protonated, conferring a net positive charge to the molecule. This leads to a strong electrostatic attraction to negatively charged components of cell membranes, such as phosphatidylserine and phosphatidylglycerol lipids.[1]

Mechanism of Membrane Interaction

The primary mechanism of squalamine's interaction with membranes involves its binding to the membrane surface as a facial amphiphile, rather than inserting deeply into the lipid bilayer.[1] This interaction leads to a variety of effects on the membrane, including:

  • Membrane Permeabilization: Squalamine can disrupt membrane integrity, leading to the leakage of intracellular components. This is a key aspect of its antimicrobial activity.[2][3]

  • Protein Displacement: Due to its high positive charge density, squalamine can displace other electrostatically bound proteins from the inner leaflet of the plasma membrane.[4] This is a crucial element of its proposed interaction with calmodulin and other signaling proteins.

Quantitative Data on Squalamine-Membrane Interaction

The following table summarizes the available quantitative data regarding squalamine's interaction with cell membranes.

ParameterValueCell/System TypeReference
EC50 (Membrane Permeabilization) 14 µME. coli[2]
51 µMWehi-231 (eukaryotic cell line)[2]

Squalamine's Interaction with Calmodulin

The interaction between squalamine and calmodulin (CaM) is believed to be a key component of its anti-angiogenic effects.[5] Calmodulin is a ubiquitous, calcium-binding protein that plays a central role in numerous signaling pathways by modulating the activity of a wide range of target proteins.

Proposed Mechanism of Interaction

The prevailing hypothesis is that squalamine's interaction with calmodulin is not a direct, high-affinity binding in the cytoplasm but rather an event that occurs at the inner surface of the cell membrane. The proposed mechanism is as follows:

  • Membrane Sequestration: Squalamine, due to its cationic nature, preferentially localizes to the negatively charged inner leaflet of the plasma membrane.

  • Calmodulin Colocalization: Calmodulin, particularly in its Ca2+-bound state, also interacts with membrane-associated proteins and lipids.

  • Displacement: Squalamine, with its strong electrostatic potential, displaces calmodulin and other peripheral proteins from their membrane binding sites.[4]

This displacement would disrupt calmodulin's ability to activate its downstream targets, thereby modulating signaling pathways.

Quantitative Data on Squalamine-Calmodulin Interaction
Interacting PartnerKdMethodReference
Calspermin 4.42 x 10-9 MSurface Plasmon Resonance (SPR)[6]
Skeletal Muscle Ryanodine Receptor 5-25 nMRadioligand Binding Assay[7]
Various Calmodulin-Binding Proteins 10-7 to 10-11 MVarious[8]
Sarcoplasmic Reticulum Membranes ~52 nMAffinity Labeling[9]

Impact on Calmodulin-Mediated Signaling Pathways

The squalamine-mediated disruption of calmodulin's membrane localization has significant implications for intracellular signaling, most notably in the context of angiogenesis.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. Its signaling cascade is a key target for anti-cancer therapies. Calmodulin is known to play a role in VEGF-induced signaling.[10][11] Squalamine's interference with calmodulin function is proposed to inhibit VEGF-mediated signaling, leading to a reduction in angiogenesis.[5]

The following diagram illustrates the proposed mechanism of squalamine's interference with the VEGF signaling pathway.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates IP3 IP3 PLCg->IP3 Generates CaM Calmodulin (CaM) IP3->CaM Ca²⁺ release activates CaMKII CaMKII CaM->CaMKII Activates MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) CaMKII->MAPK_Pathway Activates Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Promotes Squalamine Squalamine Squalamine->CaM Displaces from membrane

Caption: Squalamine's proposed inhibition of the VEGF signaling pathway.

Experimental Protocols

This section details the methodologies relevant to studying the interaction of squalamine with calmodulin and cell membranes.

Membrane Permeabilization Assay

This protocol is used to quantify the ability of squalamine to disrupt cell membranes.

Principle: A fluorescent dye that is normally membrane-impermeable is used. Upon membrane disruption by squalamine, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence.

Protocol:

  • Cell Preparation: Culture target cells (e.g., E. coli or a eukaryotic cell line) to the desired density.

  • Washing: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Incubation: Resuspend the cells in the buffer containing a membrane-impermeant fluorescent dye (e.g., propidium iodide or SYTOX Green).

  • Squalamine Addition: Add varying concentrations of squalamine to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity against the squalamine concentration to determine the EC50 value.

Membrane_Permeabilization_Workflow A 1. Prepare Cell Suspension B 2. Add Membrane- Impermeant Dye A->B C 3. Add Squalamine (Varying Concentrations) B->C D 4. Incubate C->D E 5. Measure Fluorescence Intensity D->E F 6. Determine EC50 E->F

Caption: Workflow for a membrane permeabilization assay.

Calmodulin Pull-Down Assay

This assay can be used to investigate the potential displacement of calmodulin from its binding partners by squalamine.[12][13][14][15][16]

Principle: A known calmodulin-binding protein is immobilized on beads. A cell lysate containing calmodulin is incubated with these beads in the presence and absence of squalamine. The amount of calmodulin that binds to the immobilized protein is then quantified.

Protocol:

  • Preparation of Affinity Beads: Immobilize a purified calmodulin-binding protein (e.g., a peptide containing a calmodulin-binding domain) onto agarose or magnetic beads.

  • Cell Lysis: Prepare a cell lysate from cells known to express calmodulin.

  • Binding Reaction: Incubate the affinity beads with the cell lysate in a binding buffer containing Ca2+.

  • Squalamine Treatment: In parallel experiments, add increasing concentrations of squalamine to the binding reaction.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted fractions for the presence of calmodulin using SDS-PAGE and Western blotting.

Calmodulin_Pulldown_Workflow A 1. Immobilize CaM- Binding Protein on Beads B 2. Incubate Beads with Cell Lysate (+ Ca²⁺) A->B C 3. Add Squalamine (Test Condition) B->C D 4. Wash Beads B->D Control C->D E 5. Elute Bound Proteins D->E F 6. Analyze for Calmodulin (Western Blot) E->F

Caption: Workflow for a calmodulin pull-down assay.

Isothermal Titration Calorimetry (ITC)

ITC could be employed to directly measure the thermodynamic parameters of the squalamine-calmodulin interaction in solution, should a direct binding event occur.[17][18][19][20][21]

Principle: ITC measures the heat change that occurs upon the binding of a ligand (squalamine) to a macromolecule (calmodulin). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical Protocol:

  • Sample Preparation: Prepare solutions of purified calmodulin and squalamine in a suitable buffer.

  • ITC Instrument Setup: Load the calmodulin solution into the sample cell of the ITC instrument and the squalamine solution into the injection syringe.

  • Titration: Perform a series of injections of squalamine into the calmodulin solution while monitoring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding parameters.

Surface Plasmon Resonance (SPR)

SPR is another powerful technique for studying the kinetics of molecular interactions in real-time and could be adapted to investigate the squalamine-calmodulin interaction.[6][22][23][24][25]

Principle: One molecule (e.g., calmodulin) is immobilized on a sensor chip. The binding of a second molecule (e.g., squalamine) to the immobilized partner causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Hypothetical Protocol:

  • Sensor Chip Preparation: Immobilize purified calmodulin onto a suitable SPR sensor chip.

  • Squalamine Injection: Inject a series of concentrations of squalamine over the sensor surface.

  • Signal Detection: Monitor the change in the SPR signal in real-time to obtain association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

The interaction of squalamine with cell membranes is a well-established phenomenon that underpins its diverse biological activities. While the direct interaction with calmodulin is less characterized, the membrane-displacement model provides a plausible mechanism for its observed effects on calmodulin-mediated signaling pathways, particularly in the context of angiogenesis.

Future research should focus on:

  • Direct Binding Studies: Employing techniques like ITC and SPR to definitively determine if a direct, high-affinity interaction between squalamine and calmodulin occurs in solution and to quantify its thermodynamic and kinetic parameters.

  • Cellular Imaging: Utilizing advanced microscopy techniques, such as FRET (Förster Resonance Energy Transfer), to visualize the colocalization and potential displacement of calmodulin by squalamine at the cell membrane in living cells.

  • Functional Assays: Investigating the effect of squalamine on the activity of specific calmodulin-dependent enzymes to further elucidate the functional consequences of their interaction.

A deeper understanding of the intricate interplay between squalamine, cell membranes, and calmodulin will be instrumental in the rational design and development of novel therapeutics based on this promising natural product.

References

A Technical Guide to the Biological Activity of Synthetic Squalamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of synthetic squalamine analogs. Squalamine, a natural aminosterol first isolated from the dogfish shark (Squalus acanthias), and its synthetic derivatives have garnered significant interest due to their broad-spectrum antimicrobial, anti-angiogenic, and anti-cancer properties.[1][2][3] This document details their mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to Squalamine and its Synthetic Analogs

Squalamine is a cationic, water-soluble steroid characterized by a polyamine (spermidine) side chain attached to a bile salt intermediate.[3][4] This unique amphiphilic structure, consisting of a hydrophobic sterol backbone and a hydrophilic, positively charged polyamine moiety, is crucial for its biological activity.[5] The difficulty in obtaining large quantities of squalamine from natural sources and the complexity of its total synthesis have driven the development of numerous synthetic analogs, often referred to as squalamine mimics or aminosterol derivatives.[4][6] These synthetic analogs are typically easier to prepare from readily available starting materials and allow for systematic modification of the sterol core and the polyamine chain to optimize activity and reduce toxicity.[1][7]

Mechanisms of Action

Synthetic squalamine analogs exhibit diverse biological effects primarily through two well-documented mechanisms: direct membrane disruption in microbes and modulation of key signaling pathways in eukaryotic cells.

Antimicrobial Mechanism: Membrane Disruption

The primary antimicrobial action of squalamine and its analogs is the disruption of bacterial cell membrane integrity.[8][9] This mechanism is similar to that of cationic antimicrobial peptides.

  • Electrostatic Interaction: The positively charged polyamine side chain of the analog is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5][8]

  • Membrane Permeabilization: Following initial binding, the hydrophobic sterol core inserts into the lipid bilayer, leading to membrane depolarization, the formation of pores, and increased permeability.[8][10] This disruption leads to the leakage of essential intracellular components and ultimately, cell death.[1][10]

This direct, physical mechanism of action is thought to be less susceptible to the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways.[11]

Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Cytoplasm Analog Squalamine Analog (Cationic Head, Sterol Tail) MembraneSurface Negatively Charged Surface (LPS, etc.) Analog->MembraneSurface 1. Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer 2. Hydrophobic Insertion Leakage Leakage of Ions & Metabolites LipidBilayer->Leakage 3. Membrane Permeabilization Death Cell Death Leakage->Death 4. Disruption of Cellular Homeostasis

Caption: Mechanism of bacterial membrane disruption by squalamine analogs.

Anti-Angiogenic Mechanism: Signaling Pathway Inhibition

In eukaryotic cells, particularly vascular endothelial cells, squalamine analogs do not typically cause lysis. Instead, they act as intracellular signaling modulators to inhibit angiogenesis—the formation of new blood vessels.[12][13] This activity is critical for their potential use in cancer therapy, as tumor growth is dependent on angiogenesis.[12]

The anti-angiogenic effect is mediated by several actions:

  • Inhibition of Na+/H+ Exchanger (NHE3): Squalamine binds to intracellular membranes and inhibits the activity of the sodium-proton exchanger, altering intracellular pH.[1][12]

  • Interaction with Calmodulin: The molecule interacts with calmodulin, a key calcium-binding protein, which disrupts downstream signaling.[5][12]

  • Blockade of Growth Factor Signaling: These initial events lead to the inhibition of signaling cascades induced by mitogens like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[12][14][15] This blockade prevents endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.[13][15][16]

Anti_Angiogenic_Pathway cluster_membrane Endothelial Cell VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds MAPK MAP Kinase Phosphorylation VEGFR->MAPK Activates Squalamine Squalamine Analog NHE3 Na+/H+ Exchanger (NHE3) Squalamine->NHE3 Inhibits Calmodulin Calmodulin Squalamine->Calmodulin Interacts with Inhibition Inhibition of Angiogenesis Calmodulin->MAPK Modulates Proliferation Cell Proliferation & Migration MAPK->Proliferation Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Leads to

Caption: Inhibition of VEGF signaling pathway by squalamine analogs.

Quantitative Data on Biological Activities

The potency of synthetic squalamine analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various microbes and their half-maximal inhibitory concentration (IC50) in cellular assays.

Antimicrobial Activity

Numerous studies have demonstrated the broad-spectrum activity of synthetic squalamine analogs against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains, as well as fungi.[1][7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Squalamine Analogs against Bacteria.

Analog/CompoundE. coli (mg/L)P. aeruginosa (mg/L)S. aureus (mg/L)MRSA (mg/L)VRE (mg/L)Reference
Squalamine2 - 882 - 428[1][17][18]
ASD 1442--[17]
ASD 2484--[17]
SM-7---ActiveActive[6][7]
Analog 4f-16---[19]
Analog 4k---4 - 164 - 16[19]
Analog 4n---4 - 164 - 16[19]
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecium. ASD: Aminosterol Derivative. SM: Squalamine Mimic.
Anti-Angiogenic and Anti-Cancer Activity

The anti-angiogenic effects of squalamine analogs are often measured by their ability to inhibit endothelial cell proliferation and other angiogenesis-related processes. Their anti-cancer activity has been demonstrated in various preclinical tumor models.[12]

Table 2: Anti-Angiogenic and Cytotoxic Activity of Squalamine and Analogs.

CompoundAssayCell LineActivity MetricValueReference
SqualamineEndothelial Cell ProliferationHUVECIC500.5 µM[15]
SqualamineVEGF-induced ProliferationHUVECMax Suppression3.2 µM[1]
SqualamineTumor Growth ReductionHER-2 Breast Tumor XenograftDose2 mg/kg daily[1][10]
NV669Cell ViabilityPancreatic/Hepatic CancerIC50~3-5 µM[17]
HUVEC: Human Umbilical Vein Endothelial Cells. IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the biological activity of synthetic squalamine analogs, based on published literature.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a squalamine analog against a specific bacterial strain.[6][20]

Materials:

  • Squalamine analog stock solution (e.g., 4 mg/mL in DMSO).[6]

  • Cation-adjusted Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[6]

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to a final concentration of ~5 x 10^5 CFU/mL in each well.[18]

  • Positive control (bacteria in broth) and negative control (broth only).

Procedure:

  • Serial Dilution: Create a two-fold serial dilution of the squalamine analog in the microtiter plate using broth as the diluent. For example, prepare concentrations ranging from 128 mg/L to 0.25 mg/L.

  • Inoculation: Add the standardized bacterial suspension to each well (except the negative control) to achieve the final target concentration.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.[20]

  • Reading Results: The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.[18]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from each well showing no growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.[18]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Perform 2-fold Serial Dilution of Squalamine Analog in 96-well Plate start->prep_plate inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read Plate for Visible Growth Determine MIC incubate->read_mic mbc_step Subculture from Clear Wells onto Agar Plates read_mic->mbc_step Optional end End read_mic->end read_mbc Incubate and Read Plates Determine MBC mbc_step->read_mbc read_mbc->end

Caption: Experimental workflow for MIC/MBC determination.

Protocol: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Matrigel or similar basement membrane extract.

  • Endothelial cell growth medium, with and without growth factors (e.g., VEGF).

  • 96-well plate.

  • Test compound (squalamine analog).

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a cold 96-well plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of the squalamine analog and a stimulating agent (e.g., 50 ng/mL VEGF). A control group should contain only the stimulating agent.

  • Incubation: Seed the cells onto the polymerized Matrigel. Incubate for 4-18 hours at 37°C in a CO2 incubator.

  • Visualization and Analysis: Observe the formation of tube-like networks using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total network area using imaging software. Compare the results from treated wells to the control wells to determine the inhibitory effect.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2) or endothelial cells (HUVEC).[1][17]

  • Appropriate cell culture medium.

  • 96-well plate.

  • Test compound (squalamine analog).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the squalamine analog. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

References

Squalamine Lactate: A Technical Guide to a Natural Anti-Angiogenic Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Squalamine, a natural aminosterol compound originally isolated from the dogfish shark (Squalus acanthias), has demonstrated potent anti-angiogenic properties. This technical guide provides an in-depth review of the molecular mechanisms, preclinical efficacy, and clinical evaluation of squalamine lactate. It details the compound's unique intracellular mode of action, which involves the modulation of calmodulin and ion exchangers, leading to the downstream inhibition of multiple pro-angiogenic growth factor pathways, including VEGF, PDGF, and bFGF. This document summarizes key quantitative data from in vitro and in vivo studies in structured tables, outlines detailed experimental protocols for cornerstone angiogenesis assays, and presents signaling pathways and experimental workflows through mandatory visualizations to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: An Intracellular Approach

This compound exhibits a distinct anti-angiogenic mechanism that operates intracellularly, primarily within activated endothelial cells. Unlike many targeted therapies that block extracellular receptors, squalamine modulates core signaling events downstream of growth factor stimulation.

1.1 Cellular Uptake and Intracellular Targeting Activated endothelial cells take up squalamine through small membrane invaginations known as caveolae.[1][2][3] Once inside the cell, squalamine does not have a single target but rather orchestrates a multi-faceted disruption of pro-angiogenic signaling. Its primary intracellular actions involve:

  • Calmodulin (CaM) Chaperoning: Squalamine binds to and acts as a chaperone for calmodulin, causing its translocation from the cell periphery to an intracellular membrane compartment.[1][2][4] This sequestration of CaM is believed to disrupt its ability to participate in crucial signaling cascades necessary for endothelial cell activation.

  • Inhibition of Na+/H+ Exchanger (NHE3): Squalamine selectively inhibits the sodium-hydrogen exchanger isoform NHE3.[3][5][6] This action impedes the efflux of protons from mitogen-stimulated endothelial cells, altering intracellular pH and subsequently inhibiting downstream signaling pathways like the MAP kinase cascade.[3][5][6]

1.2 Downstream Signaling Inhibition By targeting these upstream regulators, squalamine effectively blocks the signaling of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[3][7][8] This broad-spectrum inhibition manifests as a blockade of critical downstream kinases and cellular processes:

  • MAPK and FAK Pathway: Squalamine significantly curbs the VEGF-stimulated phosphorylation of MAP kinase isoforms (p42/p44) and Focal Adhesion Kinase (FAK).[6][9]

  • Cytoskeletal Disruption: The inhibition of FAK phosphorylation disrupts the assembly of F-actin into stress fibers, which is critical for cell migration and the structural integrity of new blood vessels.[6][9]

This cascade of inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and differentiation, the fundamental processes of angiogenesis.[9][10]

Squalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effectors VEGF VEGF RTK Receptor Tyrosine Kinases (e.g., VEGFR) VEGF->RTK bind PDGF PDGF PDGF->RTK bind bFGF bFGF bFGF->RTK bind PLC Signaling Cascade (e.g., PLCγ) RTK->PLC activate Caveolae Caveolae Squalamine_int Squalamine Caveolae->Squalamine_int NHE3 Na+/H+ Exchanger (NHE3) MAPK MAPK (p42/p44) Phosphorylation NHE3->MAPK enables Squalamine_ext Squalamine Squalamine_ext->Caveolae enters via Squalamine_int->NHE3 inhibits Calmodulin Calmodulin Squalamine_int->Calmodulin binds & chaperones FAK FAK Phosphorylation Calmodulin->FAK enables PLC->MAPK activate PLC->FAK activate Angiogenesis Cell Proliferation, Migration, Tube Formation (Angiogenesis) MAPK->Angiogenesis inhibition Actin Actin Stress Fiber Assembly FAK->Actin promotes FAK->Angiogenesis inhibition Actin->Angiogenesis enables

Caption: Squalamine's intracellular mechanism of anti-angiogenic action.

Preclinical Efficacy: Quantitative Data Summary

This compound has been rigorously evaluated in numerous in vitro and in vivo models, consistently demonstrating significant anti-angiogenic and anti-tumor activity.

2.1 In Vitro Studies In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are fundamental to assessing direct anti-angiogenic effects. Squalamine effectively inhibits key endothelial cell functions in a dose-dependent manner.

ParameterCell TypeStimulantSqualamine ConcentrationResultReference
Proliferation HUVECVEGF (50 ng/ml)0.1 - 3.2 µMSignificant, dose-dependent inhibition.[9][9]
Proliferation Endothelial CellsGrowth FactorsIC50: 0.5 µMConcentration-dependent inhibition.[11][11]
Capillary Tube Formation HUVECVEGF (50 ng/ml)1 µMMarked reduction in tubular network formation.[5][9][5][9]
Cell Migration Endothelial CellsGrowth Factors0.5 µMInhibition of migration.[11][11]
Kinase Activation HUVECVEGFNot specifiedSuppression of p42/p44 MAP kinase phosphorylation.[9][9]

2.2 In Vivo and Ex Vivo Studies Animal and ex vivo models confirm the potent anti-angiogenic and anti-tumor activity of squalamine observed in vitro.

Model TypeCancer/Condition ModelThis compound DosageKey FindingsReference
Tumor Xenograft MCF-7/HER2 Breast Cancer (Mice)Not specifiedMarked inhibition of tumor growth (especially with trastuzumab).[9][9]
Tumor Xenograft MCF-7 Breast Cancer (Mice)2 mg/kg dailyReduced tumor growth compared to controls.[12][12]
Tumor Xenograft Ovarian, Lung, Brain CancersNot specifiedInhibition of tumor progression.[1][1]
Ocular Neovascularization Primate ModelSystemic InjectionInhibited development of iris neovascularization and caused partial regression.[1][3][1][3]
Choroidal Neovascularization Laser-Injury (Rat)Systemic AdministrationPartially reduced neovascular membrane development.[3][3]
Oxygen-Induced Retinopathy Mouse Neonates1 mg/kg (subcutaneous)Active inhibitor; induced regression of retinal neovessels.[3][3]

Summary of Clinical Trials

Based on promising preclinical data, this compound advanced to clinical trials for both solid tumors and neovascular age-related macular degeneration (wet AMD). It has generally been reported as safe and well-tolerated.[9]

PhaseConditionDosage / AdministrationKey Outcomes / FindingsReference
Phase I Advanced Solid Cancers120-h continuous IV infusionMTD established; best tolerated dose was 192 mg/m²/day. DLT was hepatotoxicity.[13][13]
Phase I Advanced Solid Malignancies5-day continuous IV infusion (6 to 700 mg/m²/day)Recommended Phase II dose: 500 mg/m²/day. Well-tolerated.[14][14]
Phase I/II Advanced NSCLC5-day infusion with carboplatin/paclitaxelORR was 28%, with stable disease in 19%.[6][6]
Phase II (IMPACT Study) Wet AMD0.2% ophthalmic solution (topical) + ranibizumabMean gain of 11 letters vs. 5 letters for ranibizumab alone after 9 months.[1][1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic properties.

4.1 Endothelial Cell Tube Formation Assay This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Preparation: Thaw Geltrex™ or Matrigel® on ice and coat the wells of a 96-well plate (50 µL/well). Allow it to solidify by incubating at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium. Seed 1.5-2.0 x 10⁴ cells per well onto the surface of the solidified matrix.

  • Treatment: Add this compound (e.g., 1 µM), a pro-angiogenic stimulant (e.g., VEGF at 50 ng/ml), a combination of both, or a vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-18 hours.

  • Analysis: Visualize the formation of tubular networks using a light microscope. Capture images and quantify network characteristics (e.g., total tube length, number of junctions) using software like ImageJ with an angiogenesis analyzer plugin.[9]

4.2 HUVEC Proliferation Assay This assay quantifies the effect of squalamine on endothelial cell growth.

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells/well in complete growth medium and allow them to adhere overnight.

  • Starvation: Replace the medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.

  • Treatment: Replace the medium with fresh low-serum medium containing the desired concentrations of squalamine, a mitogen (e.g., VEGF), or a combination.

  • Incubation: Incubate for a specified period (e.g., 72-96 hours).

  • Quantification: Assess cell viability/proliferation using a standard method such as MTS, XTT, or by direct cell counting. A significant inhibition of VEGF-induced proliferation by squalamine was evident at day 8 in one study.[9]

4.3 Western Immunoblotting for Kinase Phosphorylation This technique is used to detect the activation state of key signaling proteins.

  • Cell Culture and Treatment: Culture HUVECs to near confluence and serum-starve overnight.[9] Treat cells with squalamine for a predetermined time before stimulating with VEGF for a short period (e.g., 5-15 minutes) to capture peak kinase phosphorylation.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 50 µ g/lane ) onto an SDS-PAGE gel.[9] After separation, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies specific for phosphorylated kinases (e.g., anti-phospho-FAK, anti-phospho-p42/p44 MAPK) and total kinases (as a loading control).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_clinical Clinical Translation Prolif Proliferation Assay (HUVEC) Tube Tube Formation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Prolif->CAM Migrate Migration Assay Tube->CAM Western Western Blot (p-FAK, p-MAPK) Migrate->CAM Western->CAM Cornea Rabbit Corneal Micropocket Assay CAM->Cornea Xenograft Tumor Xenograft (Nude Mice) Cornea->Xenograft PhaseI Phase I Trials (Safety, MTD) Xenograft->PhaseI PhaseII Phase II Trials (Efficacy) PhaseI->PhaseII

Caption: Typical preclinical to clinical development workflow for squalamine.

Conclusion

This compound stands out as a potent, natural anti-angiogenic agent with a unique intracellular mechanism of action that confers broad-spectrum inhibition of multiple growth factor pathways. Preclinical data robustly supports its ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro and to suppress tumor growth and neovascularization in vivo. Clinical trials have established its safety profile and have shown promising efficacy, particularly in combination therapies for wet AMD and various cancers. The multifaceted nature of its mechanism may offer an advantage in overcoming resistance mechanisms that can develop against single-target anti-angiogenic therapies. Further research into combination strategies and novel delivery systems is warranted to fully realize the therapeutic potential of this aminosterol compound.

References

Foundational Research on Squalamine's Effect on the Na+/H+ Exchanger NHE3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research investigating the effects of Squalamine, a natural aminosterol compound, on the Na+/H+ exchanger isoform 3 (NHE3). The document synthesizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed signaling pathways and experimental workflows.

Executive Summary

Squalamine has been identified as a specific and potent inhibitor of the brush-border Na+/H+ exchanger NHE3.[1][2][3] Foundational studies have demonstrated that this inhibition is concentration-dependent, time-dependent, and reversible.[1][2][3][4] The mechanism of action is indirect, suggesting the involvement of an intracellular signaling cascade that targets the C-terminal regulatory domain of NHE3.[1][2][3][4] This targeted action on NHE3, a key player in sodium and fluid absorption in the intestine and kidneys, underscores Squalamine's potential for further investigation in related therapeutic areas.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on Squalamine's inhibitory effect on NHE3.

Table 1: Concentration-Dependent Inhibition of Rabbit NHE3 by Squalamine

Squalamine Concentration (µg/mL)Percent Inhibition of NHE3 Maximal Velocity (Vmax)
313%
547%
757%

Data extracted from studies on PS120 fibroblasts stably expressing rabbit NHE3, following a 1-hour pretreatment with Squalamine.[1][2][4]

Table 2: Time-Course of Squalamine (5 µg/mL) Inhibition of NHE3

Pretreatment TimeEffect on NHE3 Activity
Immediate AdditionNo effect
< 1 hourPartial inhibition
1 hourMaximum inhibition (approx. 47%)

This data highlights that Squalamine's inhibitory effect is not immediate and requires a pre-incubation period to manifest, suggesting an intracellular mechanism of action.[1][4]

Table 3: Effect of Squalamine on Different NHE Isoforms

NHE IsoformEffect of Squalamine (5 µg/mL, 1-hour pretreatment)
NHE1No effect
NHE2No effect
NHE3Significant inhibition

These findings underscore the specificity of Squalamine for the NHE3 isoform.[1][4]

Experimental Protocols

The foundational understanding of Squalamine's effect on NHE3 was established through a series of key experiments. The methodologies are detailed below.

Cell Culture and Transfection
  • Cell Line: PS120 fibroblasts, which lack endogenous Na+/H+ exchangers, were the primary cell line used.

  • Transfection: PS120 cells were stably transfected with plasmids containing the cDNA for different rabbit Na+/H+ exchanger isoforms (NHE1, NHE2, and NHE3). This allowed for the specific assessment of Squalamine's effect on each isoform.

Measurement of Na+/H+ Exchanger Activity

The activity of the Na+/H+ exchangers was determined by measuring the rate of intracellular pH (pHi) recovery after an acid load.

  • Fluorescent Dye: Cells were loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).

  • Acid Loading: Cells were acidified by incubation with a solution containing ammonium chloride (NH4Cl).

  • pHi Recovery: The medium was then replaced with a sodium-containing solution, and the recovery of pHi was monitored using a fluorometer. The rate of Na+-dependent pHi recovery is indicative of Na+/H+ exchanger activity.

  • Data Analysis: The maximal velocity (Vmax) of the exchanger was calculated from the initial rate of pHi recovery.

Squalamine Treatment
  • Pre-incubation: Cells were pre-incubated with varying concentrations of Squalamine for different durations (typically 1 hour for maximal effect) before the measurement of NHE3 activity.

  • Reversibility Assay: To test for reversibility, cells treated with Squalamine were washed and incubated in a Squalamine-free medium for a period before assessing NHE3 activity.

Cytotoxicity Assay
  • Lactate Dehydrogenase (LDH) Release: To ensure that the observed inhibition of NHE3 was not due to cellular toxicity, the release of LDH into the culture medium was measured. A lack of significant LDH release indicated that Squalamine was not cytotoxic at the concentrations studied.[1][4]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of Squalamine on NHE3

The precise intracellular signaling pathway by which Squalamine inhibits NHE3 has not been fully elucidated. However, foundational research indicates an indirect mechanism that is dependent on the C-terminal region of the NHE3 protein. It has been suggested that Squalamine may interact with intracellular signaling intermediaries, such as calmodulin, which are known to regulate NHE3 activity.

Squalamine_NHE3_Pathway Squalamine Squalamine CellMembrane Cell Membrane Squalamine->CellMembrane Crosses IntracellularSpace Intracellular Space CellMembrane->IntracellularSpace SignalingCascade Unknown Intracellular Signaling Cascade IntracellularSpace->SignalingCascade Calmodulin Potential involvement of Calmodulin SignalingCascade->Calmodulin NHE3_C_Terminus NHE3 C-Terminal (last 76 amino acids) SignalingCascade->NHE3_C_Terminus NHE3 NHE3 NHE3_C_Terminus->NHE3 Inhibition Inhibition NHE3_C_Terminus->Inhibition Inhibition->NHE3

Caption: Proposed indirect signaling pathway for Squalamine-mediated inhibition of NHE3.

Experimental Workflow for Assessing Squalamine's Effect on NHE3

The following diagram illustrates the typical experimental workflow used in the foundational studies.

Experimental_Workflow Start Start CellCulture Culture PS120 Fibroblasts (NHE-deficient) Start->CellCulture Transfection Stable Transfection with NHE3 cDNA CellCulture->Transfection CellPlating Plate NHE3-expressing cells on coverslips Transfection->CellPlating SqualamineTreatment Pre-incubate with Squalamine (1 hr) CellPlating->SqualamineTreatment BCECFLoading Load cells with BCECF fluorescent dye SqualamineTreatment->BCECFLoading AcidLoading Induce acid load with NH4Cl BCECFLoading->AcidLoading pHiMeasurement Measure pHi recovery (Fluorometry) AcidLoading->pHiMeasurement DataAnalysis Calculate Vmax of Na+/H+ exchange pHiMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for measuring the inhibitory effect of Squalamine on NHE3.

Conclusion and Future Directions

The foundational research clearly establishes Squalamine as a specific, reversible, and non-toxic inhibitor of the Na+/H+ exchanger NHE3.[1][4] The requirement of the C-terminal domain of NHE3 for its inhibitory action points towards a nuanced regulatory mechanism.[1][4] Future research should focus on elucidating the precise molecular players in the intracellular signaling cascade initiated by Squalamine. A deeper understanding of this pathway could open new avenues for the development of targeted therapies for conditions involving NHE3 dysregulation.

References

Methodological & Application

Squalamine Lactate Protocol for In Vitro Angiogenesis Assays: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a naturally occurring aminosterol lactate salt, has demonstrated potent anti-angiogenic properties, making it a subject of significant interest in cancer and ophthalmology research. This document provides detailed application notes and protocols for utilizing squalamine lactate in a suite of in vitro angiogenesis assays. These assays are fundamental for evaluating the efficacy and mechanism of action of anti-angiogenic compounds. The protocols provided herein focus on primary human umbilical vein endothelial cells (HUVECs), a standard cell model in angiogenesis research.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a multi-faceted mechanism. Upon entering activated endothelial cells via caveolae, it binds to and chaperones calmodulin. This action disrupts the downstream signaling cascades of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[1][2] This interference ultimately leads to the inhibition of endothelial cell proliferation, migration, and the formation of capillary-like structures.[3] A key consequence of this disruption is the blockade of focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) phosphorylation.[1][4]

Quantitative Data Summary

The inhibitory effects of this compound on in vitro angiogenesis are dose-dependent. The following tables summarize key quantitative data from preclinical studies.

Assay TypeCell TypeKey FindingsReference
Proliferation, Migration & Tube FormationGrowth Factor-Stimulated Endothelial CellsIC50 of 0.5 µM for inhibition.[5]
VEGF-Induced ProliferationHUVECsDose-dependent inhibition observed. Maximal suppression at 3.2 µM; significant suppression at 1.6 µM and 160 nM.[6]
Mitogen-Induced Proliferation & MigrationRat Brain Endothelial CellsInhibition of proliferation and migration induced by VEGF, bFGF, and PDGF.[7]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane matrix, such as Matrigel®.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound stock solution

  • VEGF (or other pro-angiogenic factor)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescence imaging)

Protocol:

  • Matrigel® Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 1 x 10^5 cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. A typical concentration range to test would be from 0.1 µM to 10 µM. Also, prepare a positive control with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and a vehicle control.

  • Cell Plating and Treatment: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well. Immediately add the this compound dilutions, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • For fluorescent imaging, stain the cells with Calcein AM.

    • Capture images using a fluorescence microscope.

    • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, often stimulated by a growth factor.

Materials:

  • HUVECs

  • EGM-2

  • This compound stock solution

  • VEGF

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., WST-1 or MTS)

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2. Allow the cells to adhere overnight.

  • Serum Starvation (Optional): To enhance the effect of exogenous growth factors, you can serum-starve the cells for 4-6 hours in a low-serum medium.

  • Treatment: Prepare dilutions of this compound and VEGF in the appropriate cell culture medium. Add these solutions to the wells. Include a vehicle control and a positive control (VEGF alone).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Chemoattractant (e.g., VEGF or FBS)

  • This compound stock solution

  • Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)

  • 24-well plates

  • Serum-free or low-serum medium

Protocol:

  • Insert Preparation: If required, coat the top of the Boyden chamber inserts with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell attachment.

  • Chemoattractant Addition: In the lower chamber of the 24-well plate, add medium containing the chemoattractant (e.g., 50 ng/mL VEGF).

  • Cell Preparation and Treatment: Harvest HUVECs and resuspend them in serum-free or low-serum medium at a density of 1 x 10^6 cells/mL. Add the desired concentrations of this compound to the cell suspension.

  • Cell Seeding: Add the treated HUVEC suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-24 hours.

  • Analysis:

    • After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).

    • Count the number of migrated cells in several microscopic fields for each insert.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis HUVEC_culture HUVEC Culture Tube_Formation Tube Formation Assay HUVEC_culture->Tube_Formation Proliferation Proliferation Assay HUVEC_culture->Proliferation Migration Migration Assay HUVEC_culture->Migration Squalamine_prep Prepare this compound Dilutions Squalamine_prep->Tube_Formation Squalamine_prep->Proliferation Squalamine_prep->Migration Matrigel_prep Prepare Matrigel-coated Plates Matrigel_prep->Tube_Formation Imaging Microscopy & Imaging Tube_Formation->Imaging Quantification Quantification of Results Proliferation->Quantification Migration->Imaging Imaging->Quantification IC50 IC50 Determination Quantification->IC50 G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR bFGF bFGF FGFR FGFR bFGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PLCg PDGFR->PI3K FGFR->PLCg FGFR->PI3K Squalamine This compound Caveolae Caveolae Squalamine->Caveolae enters cell via Calmodulin Calmodulin Squalamine->Calmodulin binds & chaperones Caveolae->Calmodulin Calmodulin->PLCg inhibits Calmodulin->PI3K inhibits MAPK MAPK PLCg->MAPK FAK FAK PI3K->FAK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) MAPK->Angiogenesis FAK->Angiogenesis

References

Application Notes and Protocols for Administering Squalamine Lactate in a Rat Model of Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the administration and evaluation of Squalamine lactate in a laser-induced rat model of choroidal neovascularization (CNV). Detailed protocols for CNV induction, drug administration, and various analytical methods for assessing treatment efficacy are presented. This document is intended to serve as a practical resource for researchers investigating novel anti-angiogenic therapies for neovascular age-related macular degeneration (AMD) and other ocular diseases characterized by abnormal blood vessel growth.

Introduction

Choroidal neovascularization (CNV) is a hallmark of exudative age-related macular degeneration (AMD), a leading cause of severe vision loss in the elderly. The laser-induced CNV model in rats is a well-established and widely used preclinical model to study the pathogenesis of CNV and to evaluate the efficacy of potential therapeutic agents.[1][2][3] Squalamine, a naturally occurring aminosterol, has demonstrated anti-angiogenic properties by inhibiting multiple growth factor signaling pathways, including those of vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF).[4] This document outlines the administration of this compound in a rat model of CNV and provides detailed protocols for the key experimental procedures involved.

Data Presentation

Table 1: Efficacy of this compound in a Rat CNV Model
Treatment GroupN (Eyes)N (Lesions)Mean CNVM Thickness (µm) ± SDP-value
Squalamine-treated2014947 ± 11< 0.001
Control (5% Dextrose)2014263 ± 14

This table summarizes the quantitative histological analysis of choroidal neovascular membrane (CNVM) thickness in a study comparing systemic administration of this compound to a control group in a laser-induced rat CNV model. The data demonstrates a statistically significant reduction in CNVM thickness in the Squalamine-treated group.

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Brown-Norway Rats

This protocol describes the induction of CNV in rats using a krypton red laser to create standardized lesions.

Materials:

  • Brown-Norway or Long Evans rats (male, 6-8 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Krypton red laser (647 nm)

  • Slit lamp delivery system

  • Cover glass

Procedure:

  • Anesthetize the rat using an appropriate anesthetic cocktail via intraperitoneal injection.

  • Dilate the pupils of both eyes by applying a topical mydriatic agent.

  • Place the anesthetized rat in a stereotaxic device to stabilize the head.

  • Position a cover glass on the cornea with a coupling gel to visualize the fundus.

  • Using a slit lamp delivery system, deliver 8 laser spots around the optic nerve head in each eye.

    • Laser Parameters:

      • Wavelength: 647 nm

      • Spot size: 50 µm

      • Duration: 0.05 seconds

      • Power: 150 mW

  • Successful laser application is confirmed by the appearance of a small bubble at the site of the laser burn, indicating the rupture of Bruch's membrane.[1][2]

  • Apply a topical antibiotic ointment to the eyes to prevent infection.

  • Allow the rats to recover on a warming pad. Peak CNV formation typically occurs around 2 weeks after laser application.[1][2]

Administration of this compound

This protocol details the systemic administration of this compound to the rat model.

Materials:

  • This compound solution

  • 5% Dextrose in water (for control group)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Immediately following laser induction of CNV, begin the administration of this compound or the vehicle control.

  • Administer this compound at a dosage of 5 mg/kg via intraperitoneal injection.

  • Injections should be given twice daily (b.i.d.).

  • The control group should receive an equivalent volume of 5% dextrose in water via intraperitoneal injection on the same schedule.

  • Continue the treatment regimen for the duration specified by the experimental design (e.g., 9 days out of a 28-day study).

Evaluation of Choroidal Neovascularization

This protocol describes the in vivo imaging of CNV leakage using fluorescein angiography.

Materials:

  • Fundus camera system suitable for rodents

  • Sodium fluorescein solution (10%)

  • Anesthetic cocktail

  • Topical mydriatic

Procedure:

  • Anesthetize the rat and dilate the pupils as described in Protocol 1.

  • Administer sodium fluorescein solution via intravenous (tail vein) or intraperitoneal injection. Intravenous injection provides a more rapid and distinct vascular filling phase.[5][6]

  • Immediately after injection, begin capturing images of the fundus using the fundus camera.

  • Acquire images at early (first few minutes) and late (10-15 minutes) phases to observe the filling of retinal and choroidal vessels and any leakage from the CNV lesions.[7]

  • CNV lesions will appear as hyperfluorescent areas that increase in intensity and size over time due to dye leakage.[5]

  • Quantify the area and intensity of leakage using image analysis software (e.g., ImageJ).

This protocol details the ex vivo visualization and quantification of the CNV complex.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Dissecting microscope and fine surgical tools (forceps, scissors)

  • Permeabilization/blocking buffer (e.g., PBS with 0.5% Triton X-100 and 1% BSA)

  • Isolectin B4 (IB4) conjugated to a fluorescent probe (e.g., Alexa Fluor 488 or 594)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • At the designated experimental endpoint, euthanize the rat via an approved method.

  • Enucleate the eyes and fix them in 4% PFA for at least 2 hours at 4°C.

  • Under a dissecting microscope, make an incision at the limbus and remove the anterior segment (cornea and lens).

  • Carefully remove the retina from the eyecup, leaving the RPE-choroid-sclera complex intact.

  • Make 4-5 radial incisions in the eyecup to allow it to be flattened.[8]

  • Wash the RPE-choroid-sclera flat mounts in PBS.

  • Incubate the flat mounts in permeabilization/blocking buffer for 1-2 hours at room temperature.

  • Incubate the flat mounts with fluorescently labeled isolectin B4 overnight at 4°C to stain the endothelial cells of the blood vessels.

  • Wash the flat mounts extensively in PBS.

  • Carefully mount the flat mounts on a microscope slide with the RPE side up, using a mounting medium.

  • Image the CNV lesions using a confocal microscope.

This protocol describes the three-dimensional analysis of CNV lesions from confocal images.

Materials:

  • Confocal microscope

  • Image analysis software (e.g., ImageJ with appropriate plugins or specialized 3D analysis software)

Procedure:

  • Acquire a Z-stack of images through the entire thickness of the CNV lesion using a confocal microscope.

  • Import the Z-stack into the image analysis software.

  • Use a thresholding method to segment the fluorescently labeled neovascular structures from the background.

  • Measure the area of the CNV in each slice of the Z-stack.

  • Calculate the total volume of the CNV by summing the areas of all slices and multiplying by the Z-step interval.[9]

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Evaluation Methods Animal_Model Brown-Norway Rat CNV_Induction Laser-Induced CNV (Krypton Red Laser) Animal_Model->CNV_Induction Treatment This compound (5 mg/kg, IP, b.i.d.) CNV_Induction->Treatment Control 5% Dextrose (Vehicle, IP, b.i.d.) CNV_Induction->Control Evaluation Efficacy Evaluation Treatment->Evaluation Control->Evaluation FA Fluorescein Angiography (In Vivo) Evaluation->FA CFM Choroidal Flat Mounts (Ex Vivo) Evaluation->CFM Histo Histological Analysis (CNVM Thickness) Evaluation->Histo

Caption: Experimental workflow for administering this compound in a rat model of CNV.

G cluster_0 VEGF Signaling Pathway in CNV VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGF signaling pathway leading to choroidal neovascularization.

G cluster_0 Mechanism of Action of Squalamine Squalamine Squalamine Calmodulin Calmodulin Squalamine->Calmodulin Binds to Downstream Downstream Signaling (e.g., Raf/MEK/ERK, PI3K/Akt) Calmodulin->Downstream Inhibits VEGF_Signal VEGF Signaling VEGF_Signal->Downstream bFGF_Signal bFGF Signaling bFGF_Signal->Downstream PDGF_Signal PDGF Signaling PDGF_Signal->Downstream Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis

References

Application Notes and Protocols: Utilizing Squalamine Lactate in Combination with Chemotherapy in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of squalamine lactate in combination with standard chemotherapeutic agents in various cancer models. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.

Introduction

Squalamine, a naturally occurring aminosterol, has demonstrated potent anti-angiogenic properties, making it a compelling candidate for cancer therapy.[1][2] Its primary mechanism of action involves the inhibition of new blood vessel formation (angiogenesis), which is critical for tumor growth and metastasis.[1][2] Squalamine exerts its effects by interfering with multiple signaling pathways within endothelial cells, the cells that line blood vessels. Notably, it has been shown to inhibit the action of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[3] Preclinical and clinical studies have explored the synergistic potential of combining this compound with conventional chemotherapy to enhance anti-tumor efficacy.

Mechanism of Action

Squalamine's anti-angiogenic effects are multifaceted. It is understood to enter endothelial cells and bind to intracellular calmodulin, which in turn disrupts downstream signaling cascades essential for cell proliferation and migration.[1][3][4] Furthermore, squalamine has been shown to inhibit the Na+/H+ exchanger isoform NHE3, leading to alterations in intracellular pH that can suppress angiogenic processes.[1][5] This disruption of normal endothelial cell function ultimately leads to a reduction in tumor neovascularization.

Data Presentation: Summary of Preclinical and Clinical Findings

The following tables summarize the quantitative data from key studies investigating the combination of this compound with chemotherapy.

Table 1: Preclinical In Vivo Efficacy of Squalamine in Combination with Chemotherapy

Cancer ModelCell Line(s)Chemotherapy Agent(s)This compound DoseKey FindingsReference(s)
Non-Small Cell Lung CancerH460, CALU-6, NL20T-ACisplatin or CarboplatinNot specifiedIncreased tumor growth delay by ≥1.5-fold compared to platinum agent alone. Repeated cycles with cisplatin delayed H460 tumor growth >8.6-fold.[6]
Non-Small Cell Lung CancerMV-522CisplatinNot specifiedEnhanced tumor growth inhibition compared to cisplatin alone.[7]
Non-Small Cell Lung CancerMV-522Paclitaxel + CarboplatinNot specifiedSignificantly enhanced the activity of the chemotherapy combination.[7]
Ovarian CancerOvarian cancer cells with and without HER-2 overexpressionCisplatin2 mg/kg on days 1-10Profound tumor growth inhibition (94-95% compared to controls) with the combination.[8][9]
Lewis Lung CarcinomaLewis Lung CarcinomaCyclophosphamide, Cisplatin, Paclitaxel, or 5-FluorouracilNot specifiedEnhanced tumor growth delays by 2.4- to 3.8-fold compared to chemotherapy alone.[1]
NeuroblastomaSDCisplatinNot specifiedImproved the effectiveness of cisplatin in producing tumor growth inhibition.[7]

Table 2: Clinical Efficacy of Squalamine in Combination with Chemotherapy (Phase I/IIA Study)

Cancer TypePatient PopulationChemotherapy RegimenThis compound DoseOverall Response Rate (ORR)Median Survival1-Year SurvivalReference(s)
Advanced Non-Small Cell Lung Cancer (Stage IIIB/IV)43 evaluable patientsCarboplatin + Paclitaxel300 mg/m²/day (Maximum Tolerated Dose)28% (Partial Response)10.0 months40%[10][11][12]

Note: There is a lack of available preclinical or clinical data on the combination of this compound with temozolomide.

Experimental Protocols

Protocol 1: In Vitro Assessment of Direct Cytotoxicity (MTT Assay)

This protocol is designed to determine if this compound exhibits direct cytotoxic effects on cancer cells, as preclinical studies have suggested it primarily targets endothelial cells.[6]

Materials:

  • Cancer cell line of interest (e.g., H460, MCF-7)

  • Complete culture medium

  • This compound

  • Chemotherapy agent (e.g., Cisplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[13]

  • Treatment: Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium alone (blank), cells with vehicle control, and cells with chemotherapy alone as controls.

  • Incubation: Incubate the plates for a period that is relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest (e.g., H460, MV-522)

  • Matrigel (optional, can enhance tumor take rate)

  • This compound

  • Chemotherapy agent (e.g., Cisplatin)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Squalamine alone, Chemotherapy alone, Squalamine + Chemotherapy).

  • Treatment Administration: Administer this compound and the chemotherapy agent according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, or subcutaneous injection). Dosing and schedule will be dependent on the specific agents and cancer model being studied. For example, in ovarian cancer models, squalamine has been administered at 2 mg/kg for 10 days, with cisplatin at 4 mg/kg on day 1.[9]

  • Monitoring: Continue to monitor tumor volume and body weight of the mice regularly throughout the study. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine the efficacy of the combination therapy.

Protocol 3: Assessment of Tumor Apoptosis (TUNEL Assay)

This protocol describes the use of a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptosis in tumor tissue sections from in vivo studies.

Materials:

  • Paraffin-embedded tumor tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Counterstain (e.g., Hematoxylin or DAPI)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Incubate the sections with Proteinase K to retrieve antigenic sites.[14] Then, permeabilize the cells with the permeabilization solution.

  • TUNEL Reaction: Apply the TUNEL reaction mixture, containing TdT enzyme and labeled dUTP, to the sections and incubate in a humidified chamber at 37°C.[15][16] This allows the TdT to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: Stop the reaction and visualize the incorporated label using either a fluorescent microscope (for fluorescently labeled dUTP) or by adding a converter-POD and substrate (for colorimetric detection).[17]

  • Counterstaining: Counterstain the nuclei with a suitable stain to visualize all cells.

  • Analysis: Examine the slides under a microscope and quantify the apoptotic index by counting the percentage of TUNEL-positive cells in multiple high-power fields.[9]

Protocol 4: Assessment of Tumor Microvessel Density (Immunohistochemistry)

This protocol details the immunohistochemical staining of tumor sections to quantify microvessel density (MVD), a measure of angiogenesis.

Materials:

  • Paraffin-embedded tumor tissue sections

  • Primary antibody against an endothelial cell marker (e.g., anti-von Willebrand Factor [vWF] or anti-CD31)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., hydrogen peroxide and normal serum)

  • Counterstain (e.g., Hematoxylin)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections as described in Protocol 3.

  • Antigen Retrieval: Perform antigen retrieval by heating the sections in the appropriate buffer to unmask the antigenic epitopes.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against vWF or CD31 overnight at 4°C.[18][19]

  • Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Analysis: Identify "hot spots" of high vascularity at low magnification. Then, count the number of stained microvessels in several high-power fields within these hot spots to determine the MVD.[18]

Mandatory Visualizations

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGF Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Squalamine [label="Squalamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK Pathway\n(p44/p42)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Endothelial Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Endothelial Cell\nMigration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [arrowhead=vee, color="#202124"]; VEGFR -> PLCg [arrowhead=vee, color="#202124"]; VEGFR -> PI3K [arrowhead=vee, color="#202124"]; VEGFR -> MAPK_pathway [arrowhead=vee, color="#202124"]; VEGFR -> FAK [arrowhead=vee, color="#202124"]; MAPK_pathway -> Proliferation [arrowhead=vee, color="#202124"]; FAK -> Migration [arrowhead=vee, color="#202124"]; Proliferation -> Angiogenesis [arrowhead=vee, color="#202124"]; Migration -> Angiogenesis [arrowhead=vee, color="#202124"]; Squalamine -> MAPK_pathway [arrowhead=tee, color="#EA4335"]; Squalamine -> FAK [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout edge [style=invis]; PLCg -> PI3K; PI3K -> MAPK_pathway; MAPK_pathway -> FAK; } enddot Caption: Squalamine's Inhibition of the VEGF Signaling Pathway.

// Nodes Squalamine [label="Squalamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [label="Endothelial Cell\nMembrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Calmodulin [label="Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; NHE3 [label="Na+/H+ Exchanger\n(NHE3)", fillcolor="#FBBC05", fontcolor="#202124"]; Intracellular_pH [label="Altered\nIntracellular pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Disruption [label="Disruption of\nPro-Angiogenic Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis_Inhibition [label="Inhibition of\nAngiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Squalamine -> CellMembrane [label="Enters cell", arrowhead=vee, color="#202124"]; CellMembrane -> Calmodulin [style=invis]; CellMembrane -> NHE3 [style=invis]; Squalamine -> Calmodulin [label="Binds to", arrowhead=vee, color="#202124"]; Squalamine -> NHE3 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Calmodulin -> Signaling_Disruption [arrowhead=vee, color="#202124"]; NHE3 -> Intracellular_pH [arrowhead=vee, color="#202124"]; Intracellular_pH -> Signaling_Disruption [arrowhead=vee, color="#202124"]; Signaling_Disruption -> Angiogenesis_Inhibition [arrowhead=vee, color="#202124"]; } enddot Caption: Cellular Mechanisms of Squalamine's Anti-Angiogenic Action.

Experimental Workflow

// Nodes CellCulture [label="1. Cancer Cell\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="2. Subcutaneous\nImplantation in Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="3. Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="4. Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. Treatment Administration\n(Squalamine +/- Chemotherapy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="6. Continued Monitoring of\nTumor Volume & Toxicity", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="7. Study Endpoint &\nTumor Excision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="8. Ex Vivo Analysis\n(Apoptosis, MVD)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> Implantation [arrowhead=vee, color="#202124"]; Implantation -> TumorGrowth [arrowhead=vee, color="#202124"]; TumorGrowth -> Randomization [arrowhead=vee, color="#202124"]; Randomization -> Treatment [arrowhead=vee, color="#202124"]; Treatment -> Monitoring [arrowhead=vee, color="#202124"]; Monitoring -> Endpoint [arrowhead=vee, color="#202124"]; Endpoint -> Analysis [arrowhead=vee, color="#202124"]; } enddot Caption: Workflow for In Vivo Xenograft Studies.

Conclusion

The combination of this compound with conventional chemotherapy, particularly platinum-based agents and taxanes, has shown promise in preclinical and early clinical studies for various cancer types. The anti-angiogenic mechanism of squalamine complements the cytotoxic effects of chemotherapy, leading to enhanced anti-tumor activity. The provided protocols offer a framework for researchers to further investigate and optimize these combination therapies. Further research is warranted to explore the full potential of squalamine in combination with a broader range of chemotherapeutic agents and in different cancer contexts.

References

Application Notes and Protocols: Squalamine Lactate Formulation for Topical Ophthalmic Solution in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine is a naturally occurring aminosterol with anti-angiogenic properties, originally isolated from the dogfish shark (Squalus acanthias). Its lactate salt has been investigated as a topical ophthalmic solution for the treatment of neovascular age-related macular degeneration (wet AMD).[1] Squalamine exhibits a novel intracellular mechanism of action, inhibiting multiple growth factors implicated in angiogenesis, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[2][3][4] This document provides detailed application notes and protocols based on preclinical and clinical research of a 0.2% squalamine lactate topical ophthalmic solution.

Mechanism of Action

Squalamine's anti-angiogenic effect is initiated by its entry into endothelial cells. Once intracellular, it binds to calmodulin, a key calcium-binding protein.[1] This interaction is thought to disrupt the normal downstream signaling cascades of several pro-angiogenic growth factors. By modulating calmodulin-dependent pathways, squalamine effectively inhibits endothelial cell proliferation, migration, and tube formation, which are crucial steps in neovascularization.

Signaling Pathway

The proposed signaling pathway for squalamine's anti-angiogenic activity is multifaceted. After entering the endothelial cell, squalamine binds to calmodulin. This complex then interferes with the signaling pathways activated by VEGF, PDGF, and bFGF. This interference leads to the downstream inhibition of key mediators of angiogenesis, such as Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK), ultimately suppressing the formation of new blood vessels.

Squalamine_Pathway cluster_EC Endothelial Cell cluster_GF Growth Factor Signaling cluster_Downstream Downstream Effectors Squalamine Squalamine SC_Complex Squalamine-Calmodulin Complex Squalamine->SC_Complex Calmodulin Calmodulin Calmodulin->SC_Complex FAK FAK SC_Complex->FAK p38_MAPK p38 MAPK SC_Complex->p38_MAPK VEGF VEGF VEGF->FAK PDGF PDGF PDGF->p38_MAPK bFGF bFGF bFGF->p38_MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) FAK->Angiogenesis p38_MAPK->Angiogenesis

Figure 1: Proposed signaling pathway of Squalamine.

Data Presentation

Preclinical Research: Ocular Tissue Distribution in Rabbits

A study in Dutch belted rabbits evaluated the ocular tissue distribution of a novel squalamine eye drop formulation. The rabbits were administered the eye drops either once daily (QD) or twice daily (BID) for 1, 7, and 14 days. The mean concentrations of squalamine in the posterior sclera/choroid are summarized below.

Treatment DurationDosing RegimenMean Squalamine Concentration (ng/g) in Posterior Sclera/Choroid
1 Day QD9.5
BID21.7
7 Days QD21.9
BID62.6
14 Days QD39.8
BID68.0

Table 1: Mean Squalamine Concentrations in Rabbit Posterior Sclera/Choroid.

Clinical Research: Efficacy in Neovascular AMD

Two key clinical trials, the IMPACT (Phase II) and MAKO (Phase III) studies, evaluated the efficacy of 0.2% this compound ophthalmic solution in combination with ranibizumab for the treatment of neovascular AMD.

StudyTreatment GroupMean Change in Best-Corrected Visual Acuity (BCVA) from Baseline
IMPACT (Phase II) Squalamine + Ranibizumab (as needed)+10.4 letters
Placebo + Ranibizumab (as needed)+6.3 letters
MAKO (Phase III) Squalamine + Monthly Ranibizumab+8.33 letters
Placebo + Monthly Ranibizumab+10.58 letters

Table 2: Visual Acuity Outcomes in Clinical Trials of 0.2% this compound Ophthalmic Solution.

Experimental Protocols

Formulation of 0.2% this compound Ophthalmic Solution

The exact composition of the 0.2% this compound ophthalmic solution used in clinical trials is proprietary. However, a representative formulation for research purposes can be prepared as follows. Note: This is a hypothetical formulation and may require optimization.

Materials:

  • This compound

  • Sodium chloride (tonicity agent)

  • Disodium edetate (chelating agent)

  • Benzalkonium chloride (preservative, if not a single-use formulation)

  • Sodium citrate and/or citric acid (buffering agents)

  • Sterile water for injection

Protocol:

  • Prepare a sterile, buffered aqueous solution with a pH of approximately 6.8-7.2.

  • Dissolve the appropriate amounts of buffering agents, tonicity agent, and chelating agent in sterile water.

  • Add this compound to achieve a final concentration of 0.2% (w/v).

  • If required, add a preservative such as benzalkonium chloride.

  • Adjust the pH to the target range using sodium hydroxide or hydrochloric acid.

  • Bring the solution to the final volume with sterile water.

  • Sterile filter the final solution through a 0.22 µm filter into sterile ophthalmic dispensing containers.

Preclinical Ocular Safety and Biodistribution in Rabbits

This protocol is based on the methodology described for the preclinical evaluation of the squalamine eye drop formulation.[3]

Experimental Workflow:

Preclinical_Workflow Animal_Selection Animal Selection (Dutch Belted Rabbits) Acclimatization Acclimatization Animal_Selection->Acclimatization Randomization Randomization (QD and BID groups) Acclimatization->Randomization Dosing Topical Ocular Dosing (1, 7, or 14 days) Randomization->Dosing Ocular_Exam Ocular Examinations (Slit-lamp, IOP) Dosing->Ocular_Exam Euthanasia Euthanasia & Tissue Collection Dosing->Euthanasia Data_Analysis Data Analysis Ocular_Exam->Data_Analysis Tissue_Analysis Tissue Analysis (LC-MS/MS for Squalamine) Euthanasia->Tissue_Analysis Tissue_Analysis->Data_Analysis

Figure 2: Preclinical experimental workflow.

Protocol:

  • Animal Model: Male Dutch belted rabbits.

  • Groups:

    • Group 1: Squalamine ophthalmic solution, once daily (QD).

    • Group 2: Squalamine ophthalmic solution, twice daily (BID).

    • Control Group: Vehicle ophthalmic solution.

  • Dosing: Administer one drop of the respective solution to each eye at the specified frequency for 1, 7, or 14 days.

  • Ocular Safety Assessment:

    • Perform daily clinical observations for signs of ocular irritation.

    • Conduct slit-lamp biomicroscopy and indirect ophthalmoscopy at baseline and at the end of the treatment period.

    • Measure intraocular pressure (IOP) at baseline and at the end of the treatment period.

  • Biodistribution:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect and collect ocular tissues, including the posterior sclera/choroid.

    • Analyze the tissue samples for squalamine concentration using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Trial Protocol for Neovascular AMD (IMPACT and MAKO Study Designs)

This protocol is a generalized representation based on the publicly available information for the IMPACT (NCT01678963) and MAKO (NCT02727881) clinical trials.[5][6]

Logical Relationship of Clinical Trial Phases:

Clinical_Trial_Logic Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BCVA, FA, OCT) Screening->Baseline Randomization Randomization (1:1 Squalamine vs. Placebo) Baseline->Randomization Treatment Treatment Period (Squalamine/Placebo BID + Ranibizumab) Randomization->Treatment Follow_up Follow-up Visits (Monthly Assessments) Treatment->Follow_up Primary_Endpoint Primary Endpoint Assessment (Change in BCVA at 9 Months) Follow_up->Primary_Endpoint Data_Analysis Data Analysis & Reporting Primary_Endpoint->Data_Analysis

Figure 3: Logical flow of a clinical trial.

Protocol:

  • Patient Population: Subjects with treatment-naïve, active choroidal neovascularization (CNV) secondary to AMD.

  • Inclusion Criteria (general):

    • Age ≥ 50 years.

    • Best-corrected visual acuity (BCVA) between 20/40 and 20/320.

    • Presence of active CNV confirmed by fluorescein angiography (FA).

  • Exclusion Criteria (general):

    • Prior treatment for wet AMD in the study eye.

    • Significant ocular conditions other than AMD that could affect vision.

  • Study Design: Prospective, randomized, double-masked, placebo-controlled.

  • Intervention:

    • Treatment Arm: 0.2% this compound ophthalmic solution administered twice daily + intravitreal ranibizumab injections (monthly in MAKO, as needed in IMPACT).

    • Control Arm: Placebo ophthalmic solution administered twice daily + intravitreal ranibizumab injections.

  • Assessments:

    • Baseline: Comprehensive ophthalmic examination, including BCVA measurement using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, FA, and spectral-domain optical coherence tomography (SD-OCT).

    • Follow-up (monthly): BCVA, ophthalmic examination, and SD-OCT. FA may be performed at specified intervals.

  • Primary Efficacy Endpoint: Mean change in BCVA from baseline to 9 months.

  • Safety Endpoints: Incidence of ocular and systemic adverse events.

References

Application Notes and Protocols for Preclinical Squalamine Lactate Toxicity Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, an aminosterol compound initially discovered in the dogfish shark (Squalus acanthias), has demonstrated potent anti-angiogenic properties.[1][2] Its lactate salt, squalamine lactate, has been investigated as a therapeutic agent for various conditions, including neovascular age-related macular degeneration (AMD) and several types of cancers.[3][4] The primary mechanism of action involves the inhibition of multiple growth factors, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), by binding to and chaperoning calmodulin.[1]

While preclinical and clinical studies have suggested a degree of safety, dose-limiting toxicities have been identified, with hepatotoxicity being the most significant.[3] Therefore, a thorough preclinical toxicological evaluation of this compound in relevant animal models is crucial for determining its safety profile and establishing a safe starting dose for human clinical trials. These application notes provide detailed protocols for conducting acute and sub-chronic toxicity studies of this compound in rodent and non-rodent models.

Signaling Pathway of Squalamine's Anti-Angiogenic Action

The therapeutic effect of squalamine is primarily attributed to its ability to disrupt angiogenesis. It enters endothelial cells and binds to calmodulin, an intracellular calcium sensor. This complex then interferes with the signaling cascades of various pro-angiogenic growth factors.

cluster_cell Endothelial Cell VEGF VEGF/PDGF Receptor VEGF-R/PDGF-R VEGF->Receptor binds Angiogenesis Angiogenesis (Cell Proliferation, Migration) Receptor->Angiogenesis activates Squalamine_in This compound Calmodulin Calmodulin Squalamine_in->Calmodulin binds Calmodulin->Angiogenesis activates Squalamine_Calmodulin Squalamine-Calmodulin Complex Squalamine_Calmodulin->Angiogenesis inhibits Acclimatization Acclimatization (7 days) Randomization Randomization (n=5/sex/group) Acclimatization->Randomization Dosing Single IV Dose (Vehicle, Low, Mid, High) Randomization->Dosing Observation_Short Clinical Observations (0-6 hours post-dose) Dosing->Observation_Short Observation_Long Daily Observations (14 days) Observation_Short->Observation_Long Termination Euthanasia & Necropsy (Day 14) Observation_Long->Termination BodyWeight Body Weight Measurement (Days 1, 3, 7, 14) BodyWeight->Termination Histopathology Histopathology Termination->Histopathology Acclimatization Acclimatization & Baseline Data Randomization Randomization (n=3-4/sex/group) Acclimatization->Randomization Dosing Daily IV Infusion (28 days) Randomization->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs BW_Food Body Weight & Food Consumption (Weekly) Dosing->BW_Food Clin_Path Clinical Pathology (Pre-dose, Day 14, Day 28) Dosing->Clin_Path Ophth_ECG Ophthalmology & ECG (Pre-dose, End of study) Dosing->Ophth_ECG Termination Euthanasia & Necropsy (Day 29) Dosing->Termination Organ_Weight Organ Weights Termination->Organ_Weight Histopathology Histopathology Termination->Histopathology cluster_liver Hepatocyte Squalamine High-dose This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Squalamine->Cellular_Stress induces Inflammation Inflammatory Response (e.g., Cytokine Release) Cellular_Stress->Inflammation triggers Hepatotoxicity Hepatotoxicity (Elevated ALT, AST, Bilirubin) Cellular_Stress->Hepatotoxicity contributes to Inflammation->Hepatotoxicity leads to

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Squalamine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a natural aminosterol compound isolated from the dogfish shark (Squalus acanthias), has demonstrated potent antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, and multidrug-resistant strains.[1][2][3] Its lactate salt, Squalamine Lactate, offers a water-soluble formulation suitable for antimicrobial research. The primary mechanism of action for squalamine involves the disruption of bacterial cell membranes.[4][5] In Gram-negative bacteria, it interacts with the outer membrane, leading to permeabilization. For Gram-positive bacteria, squalamine causes membrane depolarization, resulting in rapid cell death.[4]

These application notes provide detailed protocols for testing the antimicrobial efficacy of this compound using standard cell culture-based assays: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Time-Kill Kinetic Assay.

Data Presentation

The antimicrobial efficacy of Squalamine can be quantified and compared across different bacterial species. The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for squalamine against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Squalamine Against Gram-Negative Bacteria

Bacterial StrainATCC Strain NumberMIC (µg/mL)
Escherichia coliATCC 259222
Pseudomonas aeruginosaATCC 278538
Pseudomonas aeruginosaH10316

Table 2: Minimum Inhibitory Concentration (MIC) of Squalamine Against Gram-Positive Bacteria

Bacterial StrainATCC Strain NumberMIC (µg/mL)
Staphylococcus aureusATCC 259232
Methicillin-resistantStaphylococcus aureus (MRSA)-2
Vancomycin-resistantEnterococcus faecium (VRE)-8

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a commonly used and efficient approach.[6]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[8][9] It is a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[9] For some squalamine analogues, the MBC has been observed to be identical to the MIC, indicating a potent bactericidal effect.[10]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[11][12]

Materials:

  • This compound

  • Log-phase bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the drug.

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, adjusted to a starting concentration of approximately 1-5 x 10⁵ CFU/mL in each flask.[11]

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_drug Prepare this compound Serial Dilutions prep_drug->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_input Input cluster_procedure Procedure cluster_analysis Analysis mic_plate Completed MIC Plate subculture Subculture from Clear Wells to Agar Plates mic_plate->subculture incubate Incubate at 37°C (18-24h) subculture->incubate count_colonies Count Colonies incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis prep_cultures Prepare Bacterial Cultures with This compound (various MICs) incubate_shake Incubate with Shaking at 37°C prep_cultures->incubate_shake sample Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate on Agar serial_dilute->plate count_colonies Incubate and Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for the Time-Kill Kinetic Assay.

Squalamine_MoA cluster_squalamine cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria squalamine This compound outer_membrane Outer Membrane Interaction squalamine->outer_membrane cytoplasmic_membrane Cytoplasmic Membrane Interaction squalamine->cytoplasmic_membrane permeabilization Membrane Permeabilization outer_membrane->permeabilization cell_death_neg Cell Death permeabilization->cell_death_neg depolarization Membrane Depolarization cytoplasmic_membrane->depolarization cell_death_pos Cell Death depolarization->cell_death_pos

Caption: Mechanism of Action of Squalamine on Bacteria.

References

Preparation of Squalamine Lactate Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalamine is a naturally occurring aminosterol compound first isolated from the dogfish shark (Squalus acanthias). It exhibits broad-spectrum antimicrobial and antiangiogenic properties. Squalamine lactate, a salt form of squalamine, is often used in research due to its improved solubility and stability. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting, including in vitro cell-based assays and in vivo animal studies. Additionally, the known mechanism of action of squalamine as an inhibitor of the vascular endothelial growth factor (VEGF) signaling pathway is discussed and visually represented.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Synonyms MSI-1256F
CAS Number 320725-47-1
Molecular Formula C₃₇H₇₁N₃O₈S
Molecular Weight 718.04 g/mol
Solubility DMSO: ≥ 36.66 mg/mL (≥ 51.06 mM)[1]
Aqueous Buffers (e.g., PBS)
Appearance Solid powder

Storage and Stability

Proper storage of this compound is crucial to maintain its biological activity. The following table summarizes the recommended storage conditions.

FormStorage TemperatureStability
Powder -20°CUp to 3 years[1]
Stock Solution (in DMSO) -80°CUp to 1 year[1]
-20°CUp to 1 month[2]
Working Solutions (Aqueous) 4°CRecommended to be prepared fresh for each experiment.

Note: To avoid repeated freeze-thaw cycles of the stock solution, it is recommended to prepare aliquots.

Experimental Protocols

Preparation of a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.18 mg of this compound (Molecular Weight = 718.04 g/mol ).

  • Carefully transfer the weighed powder into a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if precipitation is observed.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI)

  • Sterile tubes

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution to achieve the desired final concentration in your cell culture medium.

    • Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in your aqueous buffer or medium. Direct addition of a highly concentrated DMSO stock to the aqueous medium may cause the compound to precipitate.[1] A common practice is to prepare an intermediate dilution in the aqueous buffer before the final dilution in the cell culture well.

    • For example, to achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium, you can add 1 µL of the 10 mM stock solution. To ensure proper mixing and avoid localized high concentrations of DMSO, it is best to first dilute the 1 µL of stock solution in a larger volume of medium (e.g., 100 µL) and then add this to the well.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use the prepared working solutions immediately.

Example Application: Endothelial Cell Proliferation Assay

  • Human Umbilical Vein Endothelial Cells (HUVECs) can be treated with this compound at concentrations ranging from 10 to 50 µg/mL to inhibit proliferation induced by growth factors like VEGF.[2]

Preparation of Dosing Solutions for In Vivo Animal Studies

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 5% dextrose in water, saline, or a formulation containing PEG300, Tween 80, and saline/PBS)

  • Sterile vials and syringes

Protocol:

  • Calculate the total amount of this compound required based on the animal's weight, the desired dose (in mg/kg), and the number of animals to be treated.

  • For aqueous-based vehicles, a common method is to first dissolve the required amount of this compound in a small amount of DMSO and then dilute it with the sterile vehicle to the final desired concentration.[3]

  • Ensure the final solution is clear and free of precipitation. If necessary, gentle warming and sonication can be used.

  • The final concentration of the dosing solution should be calculated to allow for the desired dose to be administered in a reasonable injection volume (e.g., 100 µL for a mouse).

  • Administer the solution via the desired route (e.g., intraperitoneal or subcutaneous injection).

Example Application: Mouse Model of Angiogenesis

  • In mouse models of oxygen-induced retinopathy, squalamine has been administered subcutaneously at doses as low as 1 mg/kg.[1] Other studies have used doses of 25 mg/kg.[4] In a rat model of choroidal neovascularization, this compound was administered via intraperitoneal injection.[5]

Mechanism of Action: Inhibition of VEGF Signaling

Squalamine exerts its antiangiogenic effects by disrupting the signaling cascade of vascular endothelial growth factor (VEGF). The proposed mechanism involves the following key steps:

  • Cellular Uptake: Squalamine is taken up by activated endothelial cells.[4]

  • Interaction with Calmodulin: Once inside the cell, squalamine binds to calmodulin, a key intracellular calcium sensor.[2][4]

  • Inhibition of Downstream Signaling: This interaction with calmodulin interferes with the downstream signaling pathways activated by VEGF. This leads to the blockade of several cellular processes crucial for angiogenesis, including endothelial cell proliferation, migration, and tube formation.[6][7] Squalamine has been shown to inhibit the VEGF-induced activation of key signaling molecules such as Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK).[6][8]

Visualizations

G cluster_prep This compound Solution Preparation Workflow powder This compound Powder weigh Weigh Powder powder->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot dilute Dilute in Aqueous Buffer stock->dilute For immediate use store Store at -80°C aliquot->store working Working Solution dilute->working

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Squalamine Inhibition of VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca Ca²⁺ IP3->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MAPK MAPK Pathway Calmodulin->MAPK FAK FAK Activation Calmodulin->FAK Squalamine Squalamine Angiogenesis Angiogenesis (Proliferation, Migration) MAPK->Angiogenesis FAK->Angiogenesis Inhibition->Calmodulin Inhibits

Caption: Squalamine's mechanism of action in the VEGF pathway.

References

Application of Squalamine Lactate in Parkinson's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein alpha-synuclein (α-syn) into toxic oligomers and larger aggregates known as Lewy bodies. A key pathological event in PD is the interaction of α-syn with lipid membranes, which is believed to initiate its aggregation cascade. Squalamine, a naturally occurring aminosterol, has emerged as a promising therapeutic candidate due to its ability to interfere with this fundamental process. This document provides detailed application notes and experimental protocols for the use of Squalamine lactate in preclinical studies of Parkinson's disease models.

Squalamine has been shown to inhibit the aggregation of α-syn and suppress its associated toxicity in various models.[1][2] Its primary mechanism of action involves displacing α-syn from the surface of lipid vesicles, thereby preventing the initial nucleation steps of aggregation.[1][3][4] This has been observed to dramatically reduce α-syn aggregation and alleviate paralysis in a Caenorhabditis elegans model of PD.[1][5] Furthermore, a synthetic derivative of squalamine, ENT-01, has demonstrated clinical efficacy in improving non-motor symptoms, such as constipation, in Parkinson's disease patients, suggesting a restoration of enteric nervous system function. This highlights the potential of squalamine and its derivatives as disease-modifying therapies for Parkinson's disease.

Mechanism of Action: Inhibition of Alpha-Synuclein Aggregation

Squalamine's neuroprotective effects in the context of Parkinson's disease are primarily attributed to its ability to disrupt the interaction between alpha-synuclein and lipid membranes. The aggregation of α-syn is significantly accelerated at the surface of lipid vesicles. Squalamine, being a cationic molecule, competes with α-syn for binding to anionic lipid membranes.[6] By displacing α-syn from these membrane surfaces, squalamine effectively inhibits the crucial primary nucleation step of aggregation.[1] This mechanism not only prevents the formation of new toxic oligomers but also reduces the toxicity of existing oligomers by preventing their interaction with cellular membranes.[1][7]

Squalamine_Mechanism_of_Action cluster_membrane Lipid Vesicle Membrane cluster_squalamine Squalamine Action aSyn_monomer α-syn Monomer aSyn_oligomer α-syn Oligomer aSyn_monomer->aSyn_oligomer Aggregation (Primary Nucleation) Toxic_Effects Cellular Toxicity aSyn_oligomer->Toxic_Effects Membrane Interaction & Disruption Reduced_Toxicity Reduced Toxicity & Neuroprotection Squalamine Squalamine Squalamine->aSyn_monomer Displaces from Membrane Squalamine->aSyn_oligomer Prevents Membrane Interaction

Mechanism of Squalamine in preventing α-synuclein aggregation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on alpha-synuclein aggregation and its associated toxicity.

Table 1: In Vitro Inhibition of Alpha-Synuclein Aggregation by Squalamine

α-Synuclein Concentration (µM)Lipid Vesicle (DMPS) Concentration (µM)Squalamine Concentration (µM)Observed Effect on AggregationReference
20 - 1001001 - 10Dose-dependent decrease in the rate of amyloid formation.[1][8]Perni et al., 2017
20100025 - 200Displacement of α-synuclein from the membrane, observed by Circular Dichroism.[1][8]Perni et al., 2017

Table 2: Suppression of Alpha-Synuclein Oligomer Toxicity in SH-SY5Y Cells by Squalamine

α-Synuclein Oligomer Concentration (µM)Squalamine Concentration (µM)AssayObservationReference
0.30.03 - 3.0MTT AssayAlmost complete suppression of oligomer-induced reduction in cell viability at 3.0 µM.[1][4]Perni et al., 2017
0.30.03 - 3.0ROS AssaySignificant reduction in oligomer-induced Reactive Oxygen Species (ROS) production.[9]Perni et al., 2017

Table 3: Effect of Squalamine on C. elegans Model of Parkinson's Disease

C. elegans ModelSqualamine Concentration (µM)Outcome MeasureObservationReference
Overexpressing α-synuclein50Muscle ParalysisAlmost complete elimination of muscle paralysis.[1]Perni et al., 2017
Overexpressing α-synuclein50α-synuclein InclusionsSubstantial decrease in the formation of α-synuclein inclusions.[10]Perni et al., 2017

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

This protocol is for monitoring the kinetics of alpha-synuclein aggregation in the presence of lipid vesicles and this compound using the fluorescent dye Thioflavin T (ThT).

Materials:

  • Recombinant human alpha-synuclein

  • 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) vesicles

  • This compound

  • Thioflavin T (ThT)

  • Phosphate buffer (20 mM, pH 6.5) with 0.01% NaN3

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: 440 nm, Emission: 480 nm)

Procedure:

  • Prepare a stock solution of recombinant α-synuclein in phosphate buffer.

  • Prepare DMPS vesicles by sonication.

  • Prepare stock solutions of this compound and ThT in phosphate buffer.

  • In a 96-well plate, add the following components in order:

    • Phosphate buffer

    • DMPS vesicles (final concentration 100 µM)

    • This compound (at desired final concentrations, e.g., 1-10 µM)

    • Thioflavin T (final concentration 50 µM)

    • Alpha-synuclein (final concentration 100 µM)

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 72 hours.

  • Plot ThT fluorescence intensity against time to obtain aggregation curves.

In_Vitro_Aggregation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A Prepare α-syn, DMPS, Squalamine, ThT Stocks B Add Reagents to 96-well Plate A->B C Incubate at 37°C with Shaking B->C D Measure ThT Fluorescence (Ex: 440nm, Em: 480nm) C->D E Plot Fluorescence vs. Time D->E

Workflow for the in vitro α-synuclein aggregation assay.
Protocol 2: Cell Viability Assay in SH-SY5Y Cells (MTT Assay)

This protocol assesses the protective effect of this compound against alpha-synuclein oligomer-induced toxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Pre-formed alpha-synuclein oligomers

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader with absorbance detection (570 nm)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare solutions of α-synuclein oligomers (final concentration 0.3 µM) and this compound (at desired final concentrations, e.g., 0.03-3.0 µM) in cell culture medium.

  • Pre-incubate the α-synuclein oligomers with or without this compound for 1 hour at 37°C.

  • Remove the existing medium from the cells and add the oligomer/Squalamine mixtures to the respective wells.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: C. elegans Paralysis Assay

This protocol is used to evaluate the effect of this compound on the motor phenotype in a C. elegans model of Parkinson's disease that overexpresses alpha-synuclein.

Materials:

  • C. elegans strain expressing human alpha-synuclein in body wall muscles (e.g., NL5901)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • This compound

  • Stereomicroscope

Procedure:

  • Prepare NGM plates containing a lawn of E. coli OP50.

  • Prepare NGM plates with a lawn of E. coli OP50 containing the desired concentration of this compound (e.g., 50 µM).

  • Synchronize a population of C. elegans to the L1 larval stage.

  • Transfer the synchronized L1 larvae to the control and Squalamine-containing plates.

  • Incubate the worms at 20°C.

  • Starting from day 4 of adulthood, score the worms for paralysis daily. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Count the number of paralyzed and non-paralyzed worms in each group.

  • Plot the percentage of paralyzed worms over time.

C_elegans_Paralysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare Control & Squalamine NGM Plates with E. coli C Transfer L1 Larvae to Plates A->C B Synchronize C. elegans to L1 Stage B->C D Incubate at 20°C C->D E Score Paralysis Daily from Day 4 of Adulthood D->E F Plot % Paralyzed Worms vs. Time E->F

Workflow for the C. elegans paralysis assay.

Conclusion

This compound presents a compelling therapeutic strategy for Parkinson's disease by targeting the initial steps of alpha-synuclein aggregation. The provided protocols offer a framework for researchers to investigate the efficacy of Squalamine and related compounds in various preclinical models. The ability of Squalamine to displace alpha-synuclein from lipid membranes is a well-supported mechanism that holds significant promise for the development of novel disease-modifying treatments for Parkinson's disease and other synucleinopathies. Further research is warranted to fully elucidate its neuroprotective potential and to optimize its therapeutic application.

References

Evaluating the Efficacy of Squalamine Lactate on Tumor Xenografts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-tumor effects of Squalamine lactate in preclinical tumor xenograft models. The protocols outlined below cover the establishment of xenografts, administration of this compound, and methods for assessing treatment efficacy.

Introduction

Squalamine, an aminosterol compound originally isolated from the dogfish shark (Squalus acanthias), has demonstrated potent anti-angiogenic properties. Its lactate salt, this compound, is a water-soluble compound that has been investigated as a therapeutic agent for various cancers. The primary mechanism of action of Squalamine is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Squalamine exerts its anti-angiogenic effects through a unique intracellular mechanism. It enters activated endothelial cells and binds to calmodulin, a key intracellular calcium sensor. This interaction disrupts the downstream signaling cascades of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). By inhibiting these pathways, this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization and growth.

Data Presentation: Efficacy of this compound in Preclinical Xenograft Models

The following table summarizes the quantitative data from various preclinical studies evaluating the effect of this compound on different tumor xenograft models.

Tumor TypeCell LineAnimal ModelThis compound DoseTreatment ScheduleKey FindingsReference
Breast CancerMCF-7Nude Mice2 mg/kg/dayDailyReduced tumor growth compared to controls.
Breast Cancer (HER2+)MCF-7/HER-2Nude MiceNot specifiedNot specifiedCombination with trastuzumab markedly inhibited tumor growth, exceeding the effect of trastuzumab alone.
Ovarian CancerNot specifiedNude Mice2 mg/kg/dayDays 1-10Partial reduction in tumor size as a monotherapy. Profound tumor growth inhibition (94-95%) when combined with cisplatin.
Lung Cancer (NSCLC)H23Nude MiceNot specifiedNot specifiedModest efficacy as a single agent. Significantly more effective in suppressing tumor growth when combined with radiation therapy.
Lung CancerMV-522Immunodeficient MiceNot specifiedNot specifiedGreater efficacy in blocking tumor progression when combined with cisplatin or a triplet therapy with paclitaxel and carboplatin.
NeuroblastomaSDMice10 mg/kg/dayDailyProduced a tumor growth inhibition of 23.7% as a single agent.
Glioma9LRatsNot specifiedNot specifiedEffectively inhibited tumor growth.
Mammary Carcinoma13762Rats40 mg/kg/dayNot specifiedReduced the tumor growth rate.

Experimental Protocols

This section provides detailed methodologies for conducting a typical in vivo study to evaluate the efficacy of this compound on tumor xenografts.

Cell Culture and Preparation
  • Cell Lines: Select appropriate human cancer cell lines for the desired tumor model (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (typically 1 x 10^6 to 10 x 10^7 cells/mL). Keep the cell suspension on ice to maintain viability.

Tumor Xenograft Establishment
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice) of 6-8 weeks of age.

  • Subcutaneous Injection: Anesthetize the mouse. Inject the prepared cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

This compound Administration
  • Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline). The concentration should be prepared based on the desired dosage and the volume to be administered.

  • Route of Administration: The most common route for this compound administration in preclinical studies is intraperitoneal (IP) injection. Other routes such as intravenous (IV) or subcutaneous (SC) can also be used.

  • Dosage and Schedule: The dosage and treatment schedule will vary depending on the tumor model and study design. Based on published data, a starting dose of 2-10 mg/kg administered daily via IP injection is a reasonable starting point.

  • Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment group.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

  • Body Weight and Clinical Observations: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any clinical signs of distress.

  • Tumor Excision and Analysis (Optional): At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and a portion can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.

  • Immunohistochemistry (IHC): To assess the anti-angiogenic effect of this compound, perform IHC on tumor sections using antibodies against endothelial cell markers (e.g., CD31) to quantify microvessel density.

Mandatory Visualizations

Signaling Pathway of this compound

Squalamine_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Squalamine This compound Calmodulin Calmodulin Squalamine->Calmodulin Binds to Calmodulin->PLCg Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Promotes experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis A Cell Culture B Cell Harvesting & Counting A->B C Prepare Cell Suspension B->C D Subcutaneous Injection of Tumor Cells C->D E Tumor Growth Monitoring D->E F Randomization of Mice E->F G This compound Administration F->G H Continued Tumor Measurement & Body Weight Monitoring G->H I Tumor Excision & Analysis H->I J Calculate Tumor Growth Inhibition H->J K Statistical Analysis I->K J->K

Application Notes & Protocols: Synthesis of Squalamine Lactate from Microbial Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Squalamine Lactate, leveraging microbial fermentation and biotransformation for the production of key precursors. This approach offers a potentially more sustainable and efficient alternative to purely chemical synthetic routes.

Introduction

Squalamine is a broad-spectrum aminosterol antibiotic originally isolated from the dogfish shark (Squalus acanthias). It exhibits potent antimicrobial, anti-angiogenic, and antiviral properties. The synthesis of Squalamine and its pharmaceutically acceptable salts, such as this compound, is a complex process. This document outlines a hybrid chemoenzymatic strategy that utilizes microbial systems for the production of the core steroid nucleus and the polyamine side chain, which are then chemically coupled and converted to the final product.

The overall synthetic strategy is divided into three main stages:

  • Stage 1: Microbial Production of the Sterol Precursor. This involves the biotransformation of readily available phytosterols into a key C22 steroid synthon, 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), using genetically engineered bacteria.

  • Stage 2: Microbial Production of Spermidine. This stage focuses on the fermentation and purification of spermidine, the polyamine component of Squalamine, from a high-producing microbial strain.

  • Stage 3: Chemical Synthesis and Salt Formation. The microbially-derived sterol precursor and spermidine are chemically conjugated, followed by further modifications and final conversion to this compound.

Signaling Pathways and Experimental Workflows

Microbial Steroid Metabolism Pathway for 4-HBC Production

The following diagram illustrates the engineered metabolic pathway in Mycolicibacterium smegmatis for the conversion of phytosterols to 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC).

steroid_metabolism cluster_uptake Sterol Uptake & Side-Chain Cleavage cluster_production 4-HBC Production Phytosterols Phytosterols AD Androst-4-ene-3,17-dione (AD) Phytosterols->AD Multiple Steps HBC_pathway C22 Steroid Pathway AD->HBC_pathway Side-chain cleavage OPA 3-oxo-4-pregnene-20- carboxyl aldehyde (3-OPA) HBC_pathway->OPA msSal (aldolase) HBC 22-hydroxy-23,24-bisnorchol -4-ene-3-one (4-HBC) OPA->HBC msRed (aldehyde dehydrogenase)

Caption: Engineered pathway in M. smegmatis for 4-HBC production.

Overall Synthesis Workflow for this compound

This diagram outlines the complete workflow from microbial metabolite production to the final this compound product.

squalamine_synthesis_workflow cluster_microbial Microbial Production cluster_purification Purification cluster_chemical Chemical Synthesis Sterol_Production Production of 4-HBC (M. smegmatis) Sterol_Purification Purification of 4-HBC Sterol_Production->Sterol_Purification Spermidine_Production Production of Spermidine (e.g., S. epidermidis) Spermidine_Purification Purification of Spermidine Spermidine_Production->Spermidine_Purification Squalamine_Synthesis Chemical Coupling & Modification to Squalamine Sterol_Purification->Squalamine_Synthesis Spermidine_Purification->Squalamine_Synthesis Salt_Formation Conversion to This compound Squalamine_Synthesis->Salt_Formation Final_Product Purified this compound Salt_Formation->Final_Product

Caption: Overall workflow for this compound synthesis.

Data Presentation

The following tables summarize the expected yields and purity at key stages of the synthesis process, based on literature data.

Table 1: Microbial Production of Precursors

PrecursorMicrobial StrainSubstrateProduct Titer (g/L)Productivity (g/L/h)Molar Yield (%)Purity (%)
4-HBCMycolicibacterium smegmatis (engineered)Phytosterols12.70.185~80>95
SpermidineStaphylococcus epidermidis FB146MRS medium~0.066-->98 (after purification)

Table 2: Chemical Synthesis and Purification

StepStarting MaterialProductYield (%)Purity (%)
Squalamine Synthesis4-HBC & SpermidineCrude Squalamine~60-70~85-90
Lactate Salt FormationCrude SqualamineThis compound>90>99 (after recrystallization)

Experimental Protocols

Protocol for Production and Purification of 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC) from Phytosterols

This protocol is adapted from studies on engineered Mycolicibacterium smegmatis.[1][2][3][4]

4.1.1. Materials

  • Engineered Mycolicibacterium smegmatis strain (e.g., a mutant with deleted kshB1, kstD1, and hsd4A genes, overexpressing msSal and msRed)

  • Seed medium (e.g., LBT medium: 10.0 g/L NaCl, 10.0 g/L tryptone, 5.0 g/L yeast extract, 2.0 g/L Tween-80, pH 7.0)

  • Fermentation medium (e.g., MT medium: 20 g/L glucose, 12 g/L (NH4)2HPO4, 0.5 g/L MgSO4, 0.5 g/L NaNO3, 3 g/L citric acid, 0.05 g/L ammonium ferric citrate, 0.2% Tween-80 (v/v))

  • Phytosterols

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Chloroform

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

4.1.2. Protocol

  • Inoculum Preparation: Inoculate a single colony of the engineered M. smegmatis strain into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm until the mid-log exponential phase is reached.

  • Fermentation: Transfer the seed culture to the fermentation medium at a 1:10 (v/v) ratio.

  • Substrate Addition: Prepare a solution of phytosterols and HP-β-CD in a 1:1 (w/w) ratio in water. Add this solution to the fermentation culture to a final phytosterol concentration of 14 g/L.

  • Biotransformation: Incubate the culture at 30°C with shaking at 200 rpm for 72-96 hours. Monitor the biotransformation by TLC or HPLC.

  • Product Isolation: After the reaction is complete, centrifuge the culture broth at low speed (e.g., 900 x g) to pellet the cells and the crystallized product.

  • Extraction: Extract the pellet with three volumes of chloroform. Combine the organic phases and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure 4-HBC.

Protocol for Production and Purification of Spermidine

This protocol is based on the isolation of high polyamine-producing bacteria.[5]

4.2.1. Materials

  • Staphylococcus epidermidis FB146

  • MRS medium

  • Perchloric acid (0.2 M)

  • Dansyl chloride solution (30 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Toluene

  • C18 reverse-phase HPLC column

4.2.2. Protocol

  • Fermentation: Inoculate S. epidermidis FB146 into MRS medium and incubate at 37°C for 48 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in 0.2 M perchloric acid and disrupt by sonication.

  • Protein Precipitation: Centrifuge the lysate to remove cell debris and precipitated proteins.

  • Derivatization: To the supernatant, add an equal volume of dansyl chloride solution and two volumes of saturated sodium bicarbonate solution. Incubate in the dark at 60°C for 1 hour.

  • Extraction: Extract the dansylated polyamines with toluene. Evaporate the toluene phase to dryness.

  • Purification: Redissolve the residue in a suitable solvent and purify by reverse-phase HPLC to isolate the dansylated spermidine. The dansyl group can be removed by acid hydrolysis if underivatized spermidine is required for the subsequent chemical synthesis.

Protocol for Chemical Synthesis of Squalamine from 4-HBC and Spermidine

This protocol is a conceptual summary based on published synthetic routes.[6][7][8]

4.3.1. Materials

  • 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC)

  • Spermidine

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Protecting group reagents (e.g., for the amino groups of spermidine)

  • Sulfating agent (e.g., sulfur trioxide pyridine complex)

  • Deprotection reagents

  • Solvents for reaction and purification (e.g., methanol, dichloromethane)

4.3.2. Protocol

  • Protection of Spermidine: Protect the primary and secondary amino groups of spermidine using a suitable protecting group strategy to allow for selective reaction at one of the primary amino groups.

  • Reductive Amination: React the 3-keto group of 4-HBC with the protected spermidine via reductive amination using a reducing agent such as sodium cyanoborohydride. This reaction couples the spermidine side chain to the steroid nucleus at the C-3 position.

  • Hydroxylation (if necessary): If the starting sterol does not already possess the 7α-hydroxyl group, perform a stereoselective hydroxylation at this position. This can be achieved through various chemical methods, such as allylic oxidation followed by reduction. The use of a microbial biotransformation for this step is also a possibility.

  • Sulfation: Sulfate the 24-hydroxyl group of the cholestane side chain using a sulfating agent like the sulfur trioxide pyridine complex.

  • Deprotection: Remove the protecting groups from the spermidine moiety to yield squalamine.

  • Purification: Purify the crude squalamine by a suitable chromatographic method, such as reverse-phase HPLC.

Protocol for the Preparation of this compound

This protocol is adapted from patent literature.[9][10]

4.4.1. Materials

  • Crude Squalamine

  • Ethanol

  • L-(+)-Lactic acid

  • Water

  • Optional: Squalamine dilactate seed crystals

4.4.2. Protocol

  • Dissolution: Dissolve the crude squalamine in ethanol.

  • Acidification: Add a two-fold molar excess of L-(+)-lactic acid to the ethanolic solution.

  • Precipitation: Induce precipitation of crystalline squalamine dilactate by the addition of water. Optionally, add seed crystals to facilitate crystallization.

  • Isolation: Collect the precipitated crystals by filtration.

  • Recrystallization: For final purification, recrystallize the squalamine dilactate from aqueous ethanol (e.g., containing at least 4% water).

  • Drying: Dry the purified crystals under vacuum.

Concluding Remarks

The described methodologies present a viable pathway for the synthesis of this compound utilizing microbial metabolites. The biotransformation of phytosterols to the C22 steroid precursor and the microbial production of spermidine offer sustainable and potentially cost-effective alternatives to traditional chemical synthesis. Further optimization of fermentation conditions, strain development, and chemical coupling reactions can lead to improved overall yields and process efficiency. These application notes provide a foundational framework for researchers and drug development professionals to explore and advance the production of this promising therapeutic agent.

References

Application Notes and Protocols for Squalamine Lactate Administration in Mouse Models of Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a naturally occurring aminosterol isolated from the dogfish shark (Squalus acanthias), has demonstrated potent anti-angiogenic properties.[1][2] Its lactate salt, squalamine lactate, has been investigated as a therapeutic agent for neovascular diseases of the eye, such as retinopathy of prematurity and the wet form of age-related macular degeneration (AMD).[1][3][4] These application notes provide detailed protocols for the administration of this compound in the widely used mouse model of oxygen-induced retinopathy (OIR), a valuable tool for studying retinal neovascularization.[5][6][7]

Mechanism of Action

This compound exerts its anti-angiogenic effects through a multifaceted intracellular mechanism.[1][8] It is taken up by activated endothelial cells and subsequently binds to calmodulin, disrupting downstream signaling cascades of several key growth factors, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF).[1][9] By inhibiting the sodium-hydrogen exchanger (NHE3), squalamine alters intracellular pH, which in turn suppresses the MAP kinase pathway involved in blood vessel growth.[1] Furthermore, it has been shown to inhibit integrin expression and disrupt the cytoskeletal formation of endothelial cells, ultimately leading to their inactivation and apoptosis.[1]

Key Signaling Pathway Modulated by Squalamine

Squalamine_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR MAPK_Pathway MAP Kinase Pathway VEGFR->MAPK_Pathway Squalamine This compound Calmodulin Calmodulin Squalamine->Calmodulin binds NHE3 NHE3 Squalamine->NHE3 inhibits Integrins Integrins Squalamine->Integrins inhibits expression Cytoskeleton Cytoskeletal Formation Squalamine->Cytoskeleton reverses Calmodulin->MAPK_Pathway inhibits NHE3->MAPK_Pathway inhibits Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Integrins->Cytoskeleton Cytoskeleton->Angiogenesis

Caption: this compound's inhibitory effects on key angiogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in mouse models of oxygen-induced retinopathy.

Table 1: Effect of this compound on Retinopathy Scores in OIR Mice

Treatment GroupDosing RegimenMedian Retinopathy Score (25th, 75th Quartiles)P-value vs. Oxygen-onlyReference
Room Air-1 (1, 2)-[10][11]
Squalamine Only25 mg/kg/day s.c. for 5 days (P12-P16)1 (0, 2)-[10][11]
Oxygen-only-8 (7, 9)-[10][11]
Squalamine (5 days)25 mg/kg/day s.c. for 5 days (P12-P16)4 (3, 5)< 0.001[10][11]
Squalamine (1 day)Single 25 mg/kg s.c. dose on P124 (4, 6.75)< 0.001[10][11]

Table 2: Effect of this compound on Neovascular Nuclei in OIR Mice

Treatment GroupDosing RegimenP-value vs. Oxygen-onlyReference
Squalamine (5 days)25 mg/kg/day s.c. for 5 days (P12-P16)< 0.01[10][11]
Squalamine (1 day)Single 25 mg/kg s.c. dose on P12< 0.001[10][11]

Table 3: Effective Doses of this compound in OIR Mice

Dosing RegimenEffectReference
Single 1 mg/kg s.c. dose on P12Effective at reducing subsequent development of retinal neovascularization[12]
Single 25 mg/kg s.c. dose on P15 or P16Substantially improved retinal neovascularization[12]

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is widely used to study proliferative retinopathies.[6]

OIR_Workflow P7 Postnatal Day 7 (P7) Hyperoxia 75% Oxygen (5 days) P7->Hyperoxia P12 Postnatal Day 12 (P12) Hyperoxia->P12 Normoxia Room Air P12->Normoxia P17 Postnatal Day 17 (P17) Normoxia->P17 Analysis Peak Neovascularization (Retinal Analysis) P17->Analysis

Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) mouse model.

Protocol:

  • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into a hyperoxic chamber with 75% oxygen.[6][7]

  • Maintain the hyperoxic conditions for 5 days until P12.[6][13] Ensure proper monitoring of the animals and chamber conditions.[14]

  • On P12, return the mice to normal room air (normoxia).[6] This return to a relatively hypoxic environment induces retinal neovascularization.

  • Administer this compound or vehicle control via subcutaneous or intravitreal injection at the desired time points (e.g., P12-P16).

  • On P17, when retinal neovascularization is maximal, euthanize the mice and enucleate the eyes for analysis.[6]

Intravitreal Injection Protocol for Mice

This procedure allows for the direct delivery of therapeutic agents to the retina.

Materials:

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Topical proparacaine (0.5%)

  • 30-gauge or finer needle with a syringe (e.g., Hamilton syringe)

  • Topical antibiotic suspension

  • Dissecting microscope

Protocol:

  • Anesthetize the mouse using an approved protocol.[15][16]

  • Apply a drop of 0.5% proparacaine to the cornea for topical anesthesia.[15]

  • Under a dissecting microscope, gently proptose the eye.

  • Using a 30-gauge needle, create a puncture approximately 0.5-1.0 mm posterior to the limbus, avoiding the lens.[15][17]

  • Carefully insert the injection needle (e.g., a 34-gauge blunt needle) through the initial puncture into the vitreous cavity.[17]

  • Slowly inject 0.5-1.0 µL of the this compound solution.[16]

  • Withdraw the needle and apply a topical antibiotic to the eye to prevent infection.[15]

  • Monitor the mouse during recovery from anesthesia.

Quantification of Retinal Neovascularization

Several methods can be used to quantify the extent of retinal neovascularization.

1. Retinal Flat Mounts with Isolectin B4 Staining:

  • Procedure:

    • Enucleate the eyes and fix them in 4% paraformaldehyde.[18]

    • Dissect the retina and prepare it as a flat mount.[14]

    • Stain the retinal vasculature with fluorescently labeled isolectin B4, which binds to endothelial cells.[14]

    • Image the flat mounts using a fluorescence or confocal microscope.

  • Quantification:

    • Manually or with computer-aided methods, quantify the area of neovascular tufts and avascular zones.[7][19]

2. Counting of Pre-retinal Nuclei on Retinal Cross-Sections:

  • Procedure:

    • After enucleation and fixation, embed the eyes in paraffin or OCT compound.

    • Prepare retinal cross-sections.

    • Stain the sections with hematoxylin and eosin (H&E).

  • Quantification:

    • Count the number of neovascular cell nuclei extending beyond the inner limiting membrane.[7][10]

3. BrdU Incorporation for Labeling Newly Formed Vessels:

  • Procedure:

    • Administer daily injections of 5-bromo-2'-deoxyuridine (BrdU) to the OIR mice.[18][20]

    • Prepare retinal flat mounts as described above.

    • Perform immunofluorescence staining for both isolectin B4 and BrdU.[18]

  • Quantification:

    • This method allows for the specific quantification of newly formed (BrdU-positive) blood vessels, distinguishing them from pre-existing vasculature.[18][20]

Conclusion

The administration of this compound in the OIR mouse model provides a robust system for studying the compound's anti-angiogenic effects on retinal neovascularization. The protocols and data presented here offer a comprehensive guide for researchers investigating novel therapeutics for retinopathies. Careful adherence to these methodologies will ensure reproducible and reliable results.

References

Illuminating the Anti-Angiogenic Properties of Squalamine Lactate: In Vivo Imaging Techniques and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established in vivo imaging techniques to rigorously assess the anti-angiogenic efficacy of Squalamine lactate. This document provides not only the theoretical framework for understanding Squalamine's mechanism but also detailed, step-by-step protocols for key experimental models. The accompanying quantitative data summaries and visual diagrams of workflows and signaling pathways are designed to facilitate experimental design and data interpretation in the pursuit of novel anti-angiogenic therapies.

Introduction to this compound's Anti-Angiogenic Activity

Squalamine, an aminosterol compound originally isolated from the dogfish shark, has demonstrated potent anti-angiogenic properties.[1][2] Its lactate salt, this compound, is a water-soluble formulation that has been investigated in various preclinical and clinical studies for its ability to inhibit the formation of new blood vessels, a critical process in tumor growth and several ocular diseases.[3][4] The primary mechanism of action involves the intracellular sequestration of calmodulin by squalamine, which in turn disrupts downstream signaling cascades initiated by pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF).[3][5] This unique intracellular mechanism makes it a compelling candidate for anti-angiogenic therapy.

Key In Vivo Models for Assessing Anti-Angiogenesis

Several robust in vivo models are employed to visualize and quantify the anti-angiogenic effects of this compound. These assays create a controlled environment where neovascularization is induced, allowing for the direct measurement of inhibition by the therapeutic agent.

Ocular Neovascularization Models

Pathological angiogenesis in the eye is a hallmark of diseases like wet age-related macular degeneration (AMD) and diabetic retinopathy. Animal models that recapitulate these conditions are invaluable for testing anti-angiogenic compounds.

  • Mouse Model of Oxygen-Induced Retinopathy (OIR): This model is particularly relevant for studying the vasoproliferative stages of retinopathies.[6][7]

  • Laser-Induced Choroidal Neovascularization (CNVM) Model: This model mimics the neovascularization characteristic of wet AMD.[8][9][10]

Subcutaneous Angiogenesis Models

These models assess angiogenesis in a non-ocular context and are widely used in cancer research to evaluate the effect of anti-angiogenic agents on tumor-associated blood vessel growth.

  • Matrigel Plug Assay: This assay provides a simple and quantitative method to evaluate the formation of new blood vessels in response to pro-angiogenic stimuli within a subcutaneous implant of basement membrane extract (Matrigel).[1][11][12][13]

  • Chick Chorioallantoic Membrane (CAM) Assay: The CAM of the developing chick embryo is a naturally vascularized membrane that serves as an excellent platform to observe the effects of compounds on blood vessel formation in a living organism.[14][15][16][17]

Quantitative Data Summary

The following tables summarize quantitative data from studies assessing the anti-angiogenic effects of this compound in various in vivo models.

In Vivo ModelSpeciesThis compound DoseAdministration RouteKey Quantitative FindingReference
Laser-Induced CNVMRat5 mg/kg, twice daily for 9 daysIntraperitoneal25.4% reduction in mean CNVM thickness (47 µm vs. 63 µm in control)[18]
Oxygen-Induced RetinopathyMouse1 mg/kg, single doseSubcutaneousSignificant improvement in retinopathy scores and regression of retinal neovessels[19]
Breast Cancer XenograftMouseNot specifiedNot specified~70% reduction in blood vessel formation in tumors[4]

Experimental Protocols

Protocol 1: Mouse Model of Oxygen-Induced Retinopathy (OIR)

This protocol describes the induction of OIR in neonatal mice and subsequent treatment with this compound to assess its effect on retinal neovascularization.[19][20][21]

Materials:

  • C57BL/6J neonatal mice and nursing dams

  • Oxygen chamber with an oxygen controller

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Isoflurane for anesthesia

  • Dissecting microscope

  • Fluorescein-dextran

  • Paraformaldehyde (PFA)

  • Microtome

  • Fluorescence microscope

Procedure:

  • Induction of OIR:

    • On postnatal day 7 (P7), place neonatal mice and their nursing dam into a hyperoxic chamber with 75% oxygen.

    • Maintain the hyperoxic conditions for 5 days (until P12).

    • On P12, return the mice to normoxic (room air) conditions. This sudden shift to relative hypoxia induces retinal neovascularization.

  • Administration of this compound:

    • Prepare a solution of this compound in PBS at the desired concentration (e.g., 1 mg/kg).

    • On P12, administer a single subcutaneous injection of the this compound solution to the neonatal mice. A control group should receive an equivalent volume of PBS.

  • Assessment of Retinopathy:

    • On P17, the peak of neovascularization, anesthetize the mice with isoflurane.

    • Perfuse the mice with a high-molecular-weight fluorescein-dextran solution to visualize the retinal vasculature.

    • Enucleate the eyes and fix them in 4% PFA.

    • Dissect the retinas and prepare retinal flat mounts.

  • Imaging and Quantification:

    • Image the retinal flat mounts using a fluorescence microscope.

    • Quantify the area of neovascularization and the avascular area of the retina using image analysis software.

    • Alternatively, paraffin-embed the eyes, section them, and stain with H&E to count the number of neovascular tufts extending into the vitreous.

Protocol 2: Laser-Induced Choroidal Neovascularization (CNVM) Model in Rats

This protocol details the creation of laser-induced CNVM in rats to evaluate the inhibitory effects of systemically administered this compound.[8][18][22]

Materials:

  • Brown Norway rats

  • Ketamine/xylazine for anesthesia

  • Tropicamide and phenylephrine for pupil dilation

  • Krypton laser photocoagulator

  • Fundus camera with fluorescein angiography capabilities

  • This compound solution

  • 5% dextrose in water (D5W) as a vehicle

  • Histology equipment

Procedure:

  • Induction of CNVM:

    • Anesthetize the rats and dilate their pupils.

    • Using a krypton laser, create 8 laser spots (50 µm spot size, 0.05 seconds duration, 150 mW power) around the optic nerve in each eye to rupture Bruch's membrane.

  • Administration of this compound:

    • Immediately following laser treatment, begin intraperitoneal injections of this compound (e.g., 5 mg/kg) twice daily. The control group should receive injections of the vehicle (D5W).

    • Continue the injections for a specified period (e.g., 9 days).

  • In Vivo Imaging:

    • On days 14 and 28 post-laser, perform fluorescein angiography to visualize and quantify the leakage from the CNVM lesions.

  • Histological Analysis:

    • On day 28, euthanize the animals and enucleate the eyes.

    • Process the eyes for histology and obtain serial sections through the laser lesions.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Quantification:

    • Measure the thickness of the CNVM at the center of each lesion using image analysis software. Compare the mean thickness between the Squalamine-treated and control groups.

Protocol 3: Matrigel Plug Assay

This protocol outlines the use of the Matrigel plug assay to assess the effect of this compound on angiogenesis induced by a growth factor.[1][11][23]

Materials:

  • C57BL/6 mice

  • Growth factor-reduced Matrigel

  • Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

  • This compound

  • Heparin

  • Cold, sterile PBS

  • Syringes and needles

  • Hemoglobin assay kit or histology equipment

  • CD31 antibody for immunohistochemistry

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice.

    • In a cold microfuge tube, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and heparin.

    • For the treatment group, add this compound to the Matrigel mixture at the desired concentration. The control group will not receive Squalamine.

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

  • Plug Excision and Analysis:

    • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a commercially available kit. Hemoglobin concentration is proportional to the number of red blood cells, and thus, the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31. Quantify the microvessel density by counting the number of CD31-positive vessels per unit area.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the experimental workflows.

Squalamine_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds Downstream Downstream Signaling VEGFR->Downstream Activates Squalamine Squalamine Lactate EndothelialCell Endothelial Cell Squalamine->EndothelialCell Enters Cell Calmodulin Calmodulin Squalamine->Calmodulin Binds Inhibition Inhibition Calmodulin->Inhibition Sequesters Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Inhibition->Downstream OIR_Workflow P7 P7: Place Neonatal Mice in 75% Oxygen P12 P12: Return to Room Air (Induces Relative Hypoxia) P7->P12 Treatment Administer this compound (Subcutaneous) P12->Treatment P17 P17: Peak Neovascularization Perfuse with Fluorescein-Dextran Treatment->P17 Analysis Harvest Retinas Image and Quantify Neovascularization P17->Analysis Matrigel_Plug_Workflow Prepare Prepare Matrigel Mixture (+/- Pro-angiogenic Factor +/- this compound) Inject Subcutaneously Inject Matrigel into Mice Prepare->Inject Incubate Allow Plug Formation and Vascularization (7-14 days) Inject->Incubate Excise Excise Matrigel Plug Incubate->Excise Quantify Quantify Angiogenesis (Hemoglobin Assay or Immunohistochemistry) Excise->Quantify

References

Application Notes and Protocols for Measuring the Inhibition of Endothelial Cell Proliferation by Squalamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a naturally occurring aminosterol compound, has demonstrated potent anti-angiogenic properties by inhibiting the proliferation and migration of endothelial cells.[1][2] This document provides detailed application notes and protocols for various in vitro assays to measure the inhibitory effect of Squalamine on endothelial cell proliferation. These assays are crucial for researchers in cancer biology, ophthalmology, and other fields where angiogenesis plays a critical role. The protocols provided herein are foundational and can be adapted for specific endothelial cell types and experimental conditions.

Squalamine's mechanism of action involves the disruption of intracellular signaling pathways crucial for endothelial cell growth and migration, primarily those stimulated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1] It has been shown to interfere with the function of calmodulin and the Na+/H+ exchanger, leading to downstream inhibition of key signaling kinases such as p44/p42 mitogen-activated protein kinase (MAPK) and focal adhesion kinase (FAK).[1]

Data Presentation: Quantitative Inhibition of Endothelial Cell Proliferation by Squalamine

The following table summarizes the effective concentrations of Squalamine in inhibiting endothelial cell proliferation as reported in the literature. This data provides a reference for dose-response studies.

Cell TypeAssay TypeMitogenSqualamine ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation AssayVEGF (50 ng/mL)0.16 µMSignificant suppression of proliferation[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation AssayVEGF (50 ng/mL)1.6 µMSignificant suppression of proliferation[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation AssayVEGF (50 ng/mL)3.2 µMMaximal suppression of proliferation[1]
Growth Factor-Stimulated Endothelial CellsProliferation, Migration, and Tube Formation-IC50: 0.5 µMConcentration-dependent inhibition[3]

Signaling Pathway of Squalamine's Anti-Angiogenic Effect

The following diagram illustrates the key signaling pathways inhibited by Squalamine in endothelial cells, leading to the suppression of proliferation and migration.

Squalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg FAK FAK VEGFR->FAK Squalamine Squalamine Calmodulin Calmodulin Squalamine->Calmodulin Inhibits NHE3 Na+/H+ Exchanger (NHE3) Squalamine->NHE3 Inhibits MAPK MAPK (p44/p42) Calmodulin->MAPK NHE3->MAPK PLCg->MAPK Proliferation Cell Proliferation & Migration FAK->Proliferation MAPK->Proliferation

Caption: Squalamine inhibits endothelial cell proliferation by targeting calmodulin and NHE3, disrupting downstream VEGF signaling pathways.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Workflow:

MTT_Assay_Workflow A Seed endothelial cells in a 96-well plate B Allow cells to adhere overnight A->B C Starve cells (optional, e.g., serum-free media) B->C D Treat with Squalamine and/or mitogen (e.g., VEGF) C->D E Incubate for desired time period (e.g., 24-72h) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours to allow formazan formation F->G H Solubilize formazan crystals (e.g., with DMSO or SDS) G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT assay to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • After overnight incubation, gently aspirate the medium.

    • (Optional) Wash cells with phosphate-buffered saline (PBS) and add serum-free or low-serum medium for a starvation period (e.g., 4-6 hours) to synchronize the cells.

    • Prepare fresh medium containing various concentrations of Squalamine (e.g., 0.1 µM to 10 µM) with and without a mitogen like VEGF (e.g., 50 ng/mL). Include appropriate controls: vehicle control (medium with the same solvent concentration used for Squalamine), mitogen-only control, and medium-only control.

    • Add 100 µL of the respective treatment media to the wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.

Experimental Workflow:

BrdU_Assay_Workflow A Seed and treat cells as in MTT assay B Incubate for the desired treatment period A->B C Add BrdU labeling solution to each well B->C D Incubate for 2-24 hours to allow BrdU incorporation C->D E Fix, permeabilize, and denature the DNA D->E F Add anti-BrdU antibody E->F G Add enzyme-conjugated secondary antibody F->G H Add substrate and measure signal (absorbance or fluorescence) G->H

Caption: Workflow for the BrdU assay to measure DNA synthesis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution in the cell culture medium.[4]

    • After the desired Squalamine treatment period, add the BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C. The incubation time will depend on the proliferation rate of the endothelial cells.[4][5]

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Fix the cells by adding a fixing/denaturing solution (e.g., ethanol-based) and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the wells with PBS or a wash buffer provided in a commercial kit.

    • Add a primary antibody against BrdU and incubate for 1 hour at room temperature.

    • Wash the wells and add an enzyme-conjugated (e.g., HRP) secondary antibody. Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Wash the wells.

    • Add the substrate solution (e.g., TMB for HRP) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Direct Cell Counting

This method involves directly counting the number of cells to determine the effect of Squalamine on proliferation.

Experimental Workflow:

Cell_Counting_Workflow A Seed cells in a multi-well plate B Allow cells to adhere A->B C Treat with Squalamine and/or mitogen B->C D Incubate for the desired time period C->D E Trypsinize and resuspend cells D->E F Count cells using a hemocytometer or automated cell counter E->F

Caption: Workflow for direct cell counting to assess proliferation.

Protocol:

  • Cell Seeding: Seed endothelial cells in a multi-well plate (e.g., 24-well or 12-well) at a low density to allow for proliferation over the course of the experiment.

  • Cell Treatment: Treat the cells with different concentrations of Squalamine and controls as described in the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, and 72 hours).

  • Cell Harvesting:

    • At each time point, aspirate the medium and wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin and collect the cell suspension.

  • Cell Counting:

    • Mix the cell suspension well.

    • Take an aliquot and count the cells using a hemocytometer and a microscope or an automated cell counter.

    • Calculate the total number of cells per well for each treatment condition.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of Squalamine on endothelial cell migration, which is an essential component of angiogenesis.

Experimental Workflow:

Wound_Healing_Workflow A Seed cells to create a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash to remove debris B->C D Add medium with Squalamine and/or mitogen C->D E Image the scratch at time 0 D->E F Incubate and acquire images at regular intervals (e.g., every 6-12 hours) E->F G Measure the width or area of the scratch over time F->G

Caption: Workflow for the wound healing assay to measure cell migration.

Protocol:

  • Create a Confluent Monolayer: Seed endothelial cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer after 24-48 hours.

  • Create the Wound:

    • Once the cells are confluent, use a sterile pipette tip (e.g., p200) to create a straight "scratch" or cell-free gap in the monolayer.[6]

  • Wash and Treat:

    • Gently wash the wells with PBS to remove any detached cells and debris.[6]

    • Add fresh medium containing different concentrations of Squalamine and controls. To specifically study migration, the medium should have a low serum concentration to minimize proliferation.

  • Image Acquisition:

    • Immediately after adding the treatment media, capture images of the scratch at multiple defined locations for each well. This will be the "time 0" measurement.

    • Place the plate back in the incubator.

    • Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Measure the width or the area of the cell-free gap in the images from each time point.

    • Calculate the rate of wound closure for each treatment condition. A delay in closure compared to the control indicates an inhibitory effect on cell migration.

References

Application Notes and Protocols for Studying Multidrug-Resistant Bacteria with Squalamine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Squalamine Lactate in the study of multidrug-resistant (MDR) bacteria. This document outlines Squalamine's mechanism of action, its efficacy against various MDR strains, and detailed protocols for key experimental procedures.

Introduction to Squalamine

Squalamine is a natural aminosterol compound originally isolated from the dogfish shark (Squalus acanthias). It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3][4] Its unique mechanism of action, which involves direct interaction with the bacterial membrane, makes it a compelling candidate for combating antibiotic resistance.[1][2][3][4]

Mechanism of Action

Squalamine's bactericidal activity stems from its ability to disrupt bacterial cell membranes, though the specific interactions differ between Gram-positive and Gram-negative bacteria.

Gram-Negative Bacteria: Squalamine's positively charged polyamine chain interacts with the negatively charged phosphate groups of the lipopolysaccharide (LPS) in the outer membrane.[1][5] This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane destabilization and increased permeability.[6] The subsequent disruption of the outer and inner membranes results in leakage of intracellular components, such as ATP, and ultimately cell death.[6]

Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, Squalamine directly interacts with the cell membrane, causing rapid depolarization of the membrane potential.[1][5] This disruption of the electrochemical gradient leads to a cascade of events culminating in cell death.

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against a range of multidrug-resistant bacteria, as determined by Minimum Inhibitory Concentration (MIC) assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of Squalamine against MDR Gram-Negative Bacteria

Bacterial SpeciesStrain InformationMIC (µg/mL)
Escherichia coliAG100 (MDR)2
Escherichia coli298 (MDR, tolC- derivative)2
Enterobacter aerogenes289 (MDR isolate)4
Enterobacter aerogenesD (MDR isolate)10
Enterobacter aerogenesE (MDR isolate)12.5

Table 2: Minimum Inhibitory Concentrations (MICs) of Squalamine against MDR Gram-Positive Bacteria

Bacterial SpeciesStrain InformationMIC (µg/mL)
Staphylococcus aureusATCC 25923 (Methicillin-Susceptible)2
Enterococcus faeciumVancomycin-Resistant (VRE)2-16
Staphylococcus aureusMethicillin-Resistant (MRSA)4-32

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on MDR bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Include a growth control well (bacteria in CAMHB without Squalamine) and a sterility control well (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Protocol 2: Bacterial Membrane Permeabilization - ATP Release Assay

Objective: To measure the release of intracellular ATP as an indicator of membrane damage caused by this compound.

Materials:

  • This compound

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

  • Luminometer

  • Opaque-walled 96-well microtiter plates

Procedure:

  • Grow bacteria to mid-log phase and wash the cells with PBS. Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).

  • In an opaque-walled 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Add 50 µL of this compound at various concentrations (including a no-drug control) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Prepare the ATP detection reagent according to the manufacturer's instructions.

  • Add 100 µL of the ATP detection reagent to each well.

  • Shake the plate for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. Increased luminescence corresponds to higher extracellular ATP concentrations, indicating membrane damage.

Protocol 3: Bacterial Membrane Depolarization Assay

Objective: To assess the effect of this compound on the bacterial membrane potential using a fluorescent dye.

Materials:

  • This compound

  • Mid-log phase bacterial culture

  • HEPES buffer (or other appropriate buffer)

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5) or BacLight™ Bacterial Membrane Potential Kit)

  • Fluorometer or fluorescence microscope

  • Black, clear-bottom 96-well plates (for fluorometer)

Procedure:

  • Grow bacteria to mid-log phase, wash, and resuspend in HEPES buffer to a specific OD₆₀₀.

  • Add the membrane potential-sensitive dye to the bacterial suspension and incubate in the dark to allow the dye to equilibrate and penetrate the cells.

  • Transfer the dye-loaded bacterial suspension to the wells of a black 96-well plate.

  • Measure the baseline fluorescence.

  • Add this compound at various concentrations to the wells.

  • Immediately begin monitoring the change in fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence signal (the direction of change depends on the specific dye used). An increase in fluorescence intensity of DiSC3(5) indicates membrane depolarization.[7]

Protocol 4: Biofilm Disruption Assay

Objective: To evaluate the ability of this compound to disrupt pre-formed bacterial biofilms. This protocol is optimized for Pseudomonas aeruginosa.[8][9]

Materials:

  • This compound

  • Overnight culture of P. aeruginosa

  • Tryptic Soy Broth (TSB) supplemented with 0.2% glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Biofilm Formation:

    • Dilute an overnight culture of P. aeruginosa in TSB with glucose.

    • Add 100 µL of the diluted culture to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Treatment with Squalamine:

    • After incubation, carefully remove the planktonic cells by gently washing the wells with PBS.

    • Add 100 µL of fresh TSB containing various concentrations of this compound to the wells. Include a no-drug control.

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Fix the remaining biofilm by adding 125 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilm by adding 125 µL of 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the Crystal Violet solution and wash the wells thoroughly with water.

    • Solubilize the bound dye by adding 125 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates biofilm disruption.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_0 Squalamine Action on Gram-Negative Bacteria Squalamine Squalamine (Positively Charged) OM Outer Membrane (Negatively Charged LPS) Squalamine->OM Electrostatic Interaction Displacement Displacement of Mg2+/Ca2+ OM->Displacement Destabilization Outer Membrane Destabilization Displacement->Destabilization IM Inner Membrane Disruption Destabilization->IM Leakage Leakage of Intracellular Contents (e.g., ATP) IM->Leakage Death Cell Death Leakage->Death G cluster_1 Squalamine Action on Gram-Positive Bacteria Squalamine_GP Squalamine CM_GP Cell Membrane Squalamine_GP->CM_GP Direct Interaction Depolarization_GP Membrane Depolarization CM_GP->Depolarization_GP Disruption_GP Loss of Membrane Potential Depolarization_GP->Disruption_GP Death_GP Cell Death Disruption_GP->Death_GP G Experimental Workflow: MIC Determination Start Prepare Serial Dilutions of Squalamine in 96-well Plate Inoculum Prepare and Standardize Bacterial Inoculum Start->Inoculum Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Growth and Determine MIC Incubate->Read G Experimental Workflow: Biofilm Disruption Assay Biofilm_Formation Grow P. aeruginosa Biofilm in 96-well Plate (24h) Wash1 Wash to Remove Planktonic Cells Biofilm_Formation->Wash1 Treatment Add Squalamine at Various Concentrations Wash1->Treatment Incubate2 Incubate for 24h Treatment->Incubate2 Wash2 Wash Wells Incubate2->Wash2 Stain Stain with Crystal Violet Wash2->Stain Solubilize Solubilize Dye Stain->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure

References

Application Notes and Protocols for Testing Squalamine Mimics in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial properties of squalamine and its synthetic mimics. Squalamine, a natural aminosterol discovered in the dogfish shark (Squalus acanthias), and its derivatives have demonstrated potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] The protocols outlined below are designed to assess the antimicrobial efficacy and mechanism of action of these cationic steroid antibiotics.

The primary mechanism of action for squalamine and its mimics involves the disruption of bacterial cell membranes.[3][4] In Gram-negative bacteria, these molecules interact with the negatively charged phosphate groups of lipopolysaccharides (LPS) in the outer membrane, leading to membrane destabilization in a detergent-like manner.[5][6][7] For Gram-positive bacteria, squalamine induces membrane depolarization, resulting in the efflux of intracellular ions and rapid cell death.[5][6][7]

Experimental Workflow

The following diagram outlines the general workflow for testing the antimicrobial properties of squalamine mimics.

G cluster_0 Initial Screening cluster_1 Advanced Characterization MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill AntiBiofilm Anti-Biofilm Assay MIC->AntiBiofilm MBC->TimeKill MembranePerm Membrane Permeabilization Assay TimeKill->MembranePerm AntiBiofilm->MembranePerm

Caption: Experimental workflow for antimicrobial testing of squalamine mimics.

Data Presentation: Antimicrobial Activity

The following table provides an example of how to summarize the quantitative data obtained from the antimicrobial assays.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%) at MIC
Squalamine Mimic 1 Staphylococcus aureus ATCC 259234895
Escherichia coli ATCC 2592281692
Pseudomonas aeruginosa ATCC 2785381688
MRSA (Clinical Isolate)4893
Squalamine Mimic 2 Staphylococcus aureus ATCC 259232498
Escherichia coli ATCC 259224896
Pseudomonas aeruginosa ATCC 278534891
MRSA (Clinical Isolate)2497
Vancomycin Staphylococcus aureus ATCC 259231245
MRSA (Clinical Isolate)1250
Colistin Escherichia coli ATCC 259220.5175
Pseudomonas aeruginosa ATCC 278531270

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a squalamine mimic that inhibits the visible growth of a microorganism. The broth microdilution method is recommended.[6][7][8]

Materials:

  • Squalamine mimic stock solution (e.g., in DMSO, diluted in water)[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • 96-well polypropylene microtiter plates[10]

  • Sterile polypropylene tubes[10]

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the squalamine mimic in CAMHB in a 96-well polypropylene plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a squalamine mimic that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

Materials:

  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate.

Time-Kill Kinetics Assay

This assay assesses the rate at which a squalamine mimic kills a bacterial population over time.[5][6]

Materials:

  • Squalamine mimic at concentrations corresponding to MIC, 2x MIC, and 4x MIC.

  • Bacterial culture in the logarithmic growth phase.

  • CAMHB

  • Sterile flasks

  • MHA plates

Procedure:

  • Prepare flasks containing CAMHB with the squalamine mimic at the desired concentrations. Include a growth control flask without the compound.

  • Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.

Anti-Biofilm Assay

This protocol evaluates the ability of squalamine mimics to inhibit biofilm formation.

Materials:

  • Squalamine mimic

  • Tryptic Soy Broth (TSB) supplemented with glucose (for some bacteria)

  • Bacterial inoculum

  • 96-well flat-bottom polystyrene microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Prepare serial dilutions of the squalamine mimic in the appropriate broth in a 96-well plate.

  • Add the bacterial inoculum to each well to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells twice with sterile PBS to remove planktonic cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the positive control.

Mechanism of Action: Membrane Permeabilization

The following diagram illustrates the proposed mechanism of action of squalamine mimics on Gram-positive and Gram-negative bacterial membranes.

G cluster_0 Gram-Negative Bacteria cluster_1 Gram-Positive Bacteria GN_Start Squalamine Mimic GN_OM Outer Membrane Disruption (Detergent-like) GN_Start->GN_OM Interaction with LPS GN_IM Inner Membrane Depolarization GN_OM->GN_IM GN_Death Cell Death GN_IM->GN_Death GP_Start Squalamine Mimic GP_Membrane Membrane Depolarization GP_Start->GP_Membrane Interaction with Teichoic Acids GP_Efflux Ion Efflux GP_Membrane->GP_Efflux GP_Death Cell Death GP_Efflux->GP_Death

Caption: Mechanism of action of squalamine mimics on bacterial membranes.

Membrane Depolarization Assay

This assay uses a membrane potential-sensitive dye to assess the ability of squalamine mimics to depolarize the bacterial cytoplasmic membrane.

Materials:

  • Squalamine mimic

  • Bacterial suspension (mid-log phase)

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) dye

  • HEPES buffer

  • KCl

  • Glucose

  • Fluorometer

Procedure:

  • Wash and resuspend mid-log phase bacteria in HEPES buffer.

  • Energize the cells by adding glucose and incubate for a short period.

  • Add DiSC₃(5) to the bacterial suspension and allow the dye to incorporate into the polarized membranes, which quenches its fluorescence.

  • Once a stable baseline fluorescence is achieved, add the squalamine mimic at the desired concentration.

  • Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

  • A known membrane-depolarizing agent can be used as a positive control.

References

Troubleshooting & Optimization

Overcoming Squalamine lactate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Squalamine lactate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during experimentation, with a primary focus on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a significant concern?

Squalamine is a natural aminosterol compound first discovered in the tissues of the dogfish shark, Squalus acanthias.[1][2] It is a cationic, amphipathic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) parts.[3][4] In aqueous solutions at physiological pH, Squalamine exists as a zwitterion with a net positive charge.[2]

The primary concern for researchers is its poor solubility in aqueous solutions, which is a critical factor for ensuring accurate and reproducible results in biological assays. A predicted water solubility for the related compound is extremely low, at approximately 0.000169 mg/mL.[5] This limited solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo experiments. The lactate salt form is used to improve its properties, but challenges in aqueous buffers remain.

Q2: What are the known signaling pathways affected by Squalamine?

Squalamine exerts its biological effects, particularly its anti-angiogenic properties, through a multi-faceted mechanism of action.[6] It enters activated endothelial cells and interacts with intracellular pathways.[7] Key mechanisms include:

  • Interaction with Calmodulin (CaM): Squalamine binds to Calmodulin, a key intracellular calcium sensor.[6][8]

  • Inhibition of Plasma Membrane Ion Exchangers: It displaces electrostatically-bound proteins from the inner surface of the cell membrane, inhibiting the Na+/H+ exchanger isoform NHE3.[3][9]

  • Blockade of Growth Factor Signaling: By targeting these upstream components, Squalamine has a generalized effect on the signaling cascades of multiple growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF).[6][10] This ultimately inhibits downstream pathways like MAPK activation, which are crucial for endothelial cell proliferation and migration.[9]

Caption: Squalamine's Anti-Angiogenic Signaling Pathway.

Troubleshooting Guide & Experimental Protocols

This section provides direct answers and protocols for specific issues you may encounter while working with this compound.

Problem: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture medium).

Cause: Direct dissolution of this compound in aqueous buffers is challenging due to its poor water solubility.

Solution: A two-step process involving a high-concentration organic stock solution is required. Do not attempt to dissolve the powder directly in your final aqueous medium.

Protocol 1: Preparation of a this compound Stock Solution

  • Select Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.

  • Calculation: Determine the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM). Refer to the solubility data in Table 1.

  • Dissolution: Add the calculated volume of DMSO directly to the vial containing the this compound powder.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly. If particulates are still visible, sonication is recommended to ensure the compound is fully dissolved.[11]

  • Storage: Store the stock solution in aliquots at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[8][11]

Table 1: Solubility of this compound in Common Solvents

Solvent Maximum Solubility (mg/mL) Maximum Solubility (mM) Reference(s)
DMSO 36.66 51.06 [11][12]

| Water | 0.000169 (Predicted) | ~0.00024 |[5] |

Problem: I see a white precipitate after adding my DMSO stock solution to my cell culture medium.

Cause: This is known as "crashing out" or precipitation. It occurs when the highly concentrated drug in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower.

Solution: Follow a careful dilution protocol that may include pre-warming and a gradient dilution approach.

Protocol 2: Diluting this compound Stock into Aqueous Media

  • Pre-warming (Recommended): To minimize precipitation, pre-warm both your this compound DMSO stock solution and your final aqueous medium (e.g., cell culture media, PBS) to 37°C before mixing.[11]

  • Intermediate Dilution: It is often beneficial to first perform an intermediate dilution of the stock. For example, dilute your 10 mM DMSO stock to 1 mM with DMSO.[11]

  • Final Dilution: Add the required volume of the stock (or intermediate dilution) drop-wise to your pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid dispersal and prevents localized high concentrations that can trigger precipitation.

  • Troubleshooting: If precipitation still occurs, gentle warming (to 37°C) and sonication can be used to help redissolve the compound.[11] However, be mindful of the temperature sensitivity of other components in your medium.

G start Start: This compound Powder stock 1. Prepare Stock Solution in 100% DMSO start->stock check_stock Is it fully dissolved? stock->check_stock sonicate Sonicate to aid dissolution check_stock->sonicate No warm 2. Pre-warm Stock & Aqueous Medium to 37°C check_stock->warm Yes sonicate->check_stock dilute 3. Add stock drop-wise to aqueous medium while swirling warm->dilute check_final Is precipitation observed? dilute->check_final sonicate_final Warm gently and/or sonicate to redissolve check_final->sonicate_final Yes end End: Clear Aqueous Solution check_final->end No sonicate_final->end

Caption: Experimental Workflow for this compound Solubilization.

Problem: How do I prepare a formulation for in vivo animal studies?

Cause: Standard aqueous buffers are unsuitable for systemic administration due to the solubility issues and potential for precipitation in the bloodstream. A specialized formulation vehicle is required.

Solution: Use a co-solvent system designed to maintain solubility and stability in vivo. A commonly cited formulation is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution.

Protocol 3: Example In Vivo Formulation

This protocol provides a method for creating a clear solution for animal experiments, adapted from vendor recommendations.[11] Researchers should optimize the final formulation based on their specific animal model and route of administration.

Table 2: Example Formulation Protocol for In Vivo Administration

Step Action Reagent Volume Percentage Notes
1 Dissolve this compound in DMSO to create a concentrated mother liquor. DMSO 5% Ensure the drug is fully dissolved.
2 To the mother liquor, add PEG300. Mix until the solution is clear. PEG300 30% PEG300 acts as a co-solvent.
3 To the mixture, add Tween 80. Mix until the solution is clear. Tween 80 5% Tween 80 is a surfactant that improves stability.

| 4 | Add the final volume of Saline or PBS. Mix until the solution is clear. | Saline / PBS | 60% | Add this component last and slowly. |

Important: Always prepare the formulation fresh before each use and visually inspect for any signs of precipitation before administration. The final concentration of the drug in this vehicle should be carefully calculated based on the desired dosage (e.g., mg/kg) and injection volume.

References

Technical Support Center: Optimizing Squalamine Lactate Dosage for Anti-Angiogenic Effects in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists utilizing Squalamine lactate to study its anti-angiogenic effects in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for anti-angiogenic studies in mice?

A1: The optimal dosage of this compound can vary depending on the mouse model and the specific research question. However, based on published studies, a common starting dose for subcutaneous administration is in the range of 1 mg/kg to 25 mg/kg.[1][2][3] For tumor xenograft models, doses of 2 mg/kg to 20 mg/kg administered daily have been shown to be effective.[4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q2: What is the mechanism of action of this compound in inhibiting angiogenesis?

A2: this compound exhibits a multi-faceted mechanism of action. It is an aminosterol compound that, upon entering endothelial cells, binds to and chaperones calmodulin.[5][6][7] This interaction disrupts the downstream signaling of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[4] By interfering with these signaling cascades, Squalamine inhibits endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[7][8]

Q3: What are the potential side effects or toxicities of this compound in mice?

A3: Clinical studies in humans have reported side effects such as fatigue, nausea, anorexia, and hepatotoxicity at high doses.[9][10] In mouse studies, while generally well-tolerated at effective anti-angiogenic doses, it is important to monitor for any signs of distress, weight loss, or changes in behavior.[11] Higher doses may lead to toxicity, and it is recommended to conduct a preliminary toxicity study if you plan to use dosages significantly higher than those reported in the literature.

Q4: How should this compound be prepared and administered?

A4: this compound is typically dissolved in a sterile, aqueous vehicle such as 5% dextrose in water or sterile water for injection.[11] The route of administration can influence its efficacy. Common routes for mouse studies include subcutaneous (s.c.) and intraperitoneal (i.p.) injections. Continuous intravenous (i.v.) infusion has also been used in some preclinical models. The choice of administration route should be based on the experimental design and the target tissue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Anti-Angiogenic Effect Suboptimal Dosage: The concentration of this compound may be too low.Perform a dose-response experiment to identify the optimal effective dose for your specific mouse model and angiogenesis assay.
Ineffective Administration Route: The chosen route may not provide adequate bioavailability to the target site.Consider alternative administration routes (e.g., if using i.p., try s.c. or vice versa) to see if it improves efficacy.
Drug Instability: Improper storage or handling may have degraded the compound.Ensure this compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment.
Advanced Disease State: In tumor models, treatment may have been initiated too late.Start treatment at an earlier stage of tumor development to more effectively inhibit angiogenesis.[5]
High Variability in Results Inconsistent Dosing: Inaccurate or inconsistent administration of the drug.Use precise techniques for injection and ensure each mouse receives the correct dose based on its body weight.
Biological Variation: Inherent differences between individual mice.Increase the number of animals per group to improve statistical power and account for biological variability.
Assay-Specific Variability: Inconsistent execution of the angiogenesis assay.Standardize all steps of your angiogenesis assay protocol, from tissue collection to data analysis.
Signs of Toxicity (e.g., weight loss, lethargy) Dosage Too High: The administered dose is exceeding the maximum tolerated dose.Reduce the dosage of this compound. If toxicity persists, consider a different administration schedule (e.g., dosing every other day instead of daily).
Vehicle-Related Toxicity: The vehicle used to dissolve the drug may be causing adverse effects.Include a vehicle-only control group to assess any effects of the vehicle itself. Consider using an alternative, well-tolerated vehicle.

Quantitative Data Summary

Table 1: this compound Dosages in Murine Tumor Xenograft Models

Mouse ModelTumor TypeDosageAdministration RouteKey FindingsReference
Nude MiceMCF-7 Breast CancerNot SpecifiedNot SpecifiedInhibition of tumor growth[12]
Nude MiceOvarian Cancer2 mg/kg/dayNot SpecifiedPartial reduction in tumor size[4]
Nude MiceSD Human Neuroblastoma10 mg/kg/dayNot Specified23.7% tumor growth inhibition[4]
Athymic Nude MiceH23 Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedModest efficacy as a single agent[5]

Table 2: this compound Dosages in Murine Ocular Neovascularization Models

Mouse ModelConditionDosageAdministration RouteKey FindingsReference
C57BL/6 MiceOxygen-Induced Retinopathy1 mg/kg (single dose)SubcutaneousEffective inhibition of retinal neovascularization[1][2]
C57BL/6 MiceOxygen-Induced Retinopathy25 mg/kg (single dose or daily for 5 days)SubcutaneousSignificant improvement in retinopathy[1][3][11][12]

Experimental Protocols

Protocol 1: In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes a common method to assess the anti-angiogenic effects of this compound in vivo.

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight at 4°C.

    • On the day of the experiment, mix Matrigel with a pro-angiogenic factor such as bFGF or VEGF to a final concentration that induces robust angiogenesis.

    • For the treatment group, add the desired concentration of this compound to the Matrigel mixture. For the control group, add the vehicle.

    • Keep the Matrigel mixture on ice to prevent premature solidification.[13]

  • Subcutaneous Injection:

    • Anesthetize the mice according to your institution's approved protocol.

    • Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse.[13]

    • The Matrigel will form a solid plug as it warms to body temperature.

  • Treatment Regimen:

    • If not included in the Matrigel plug, administer this compound systemically (e.g., s.c. or i.p.) according to your desired dosing schedule.

  • Plug Excision and Analysis:

    • After a predetermined period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

    • Fix the plugs in 10% formalin and embed in paraffin for histological analysis.[14]

    • Section the plugs and stain with hematoxylin and eosin (H&E) to visualize the overall cellular infiltration and vascularization.

    • Perform immunohistochemistry using an endothelial cell-specific marker (e.g., CD31 or von Willebrand factor) to quantify the degree of angiogenesis.[15]

    • Quantify angiogenesis by measuring vessel density or the area of endothelial cell staining within the plug.

Protocol 2: Oxygen-Induced Retinopathy (OIR) Model

This protocol is used to model and quantify retinal neovascularization.

  • Induction of OIR:

    • On postnatal day 7 (P7), place neonatal C57BL/6 mice and their nursing dam in a hyperoxic chamber with 75% oxygen for 5 days.[3][11]

    • On P12, return the mice to room air to induce relative hypoxia, which stimulates retinal neovascularization.[11]

  • This compound Administration:

    • Administer this compound via subcutaneous injection at the desired dose. Treatment can be initiated at various time points (e.g., a single dose on P12 or daily doses from P12 to P16) to assess both preventative and therapeutic effects.[1][3][11]

  • Assessment of Retinal Neovascularization:

    • On P17-P21, euthanize the mice and enucleate the eyes.

    • Dissect the retinas and prepare retinal whole mounts.

    • Stain the retinal vasculature with a fluorescently labeled lectin (e.g., isolectin B4) or perform immunohistochemistry for an endothelial marker.

    • Quantify the extent of neovascularization by measuring the area of neovascular tufts or by counting the number of neovascular nuclei extending beyond the inner limiting membrane.[1][3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis A Prepare Squalamine Lactate Solution D Drug Administration (s.c., i.p., etc.) A->D B Prepare Matrigel Mixture (for Matrigel Assay) B->D C Mouse Model Selection (e.g., Tumor Xenograft, OIR) C->D E Tissue Collection (Tumor, Retina, Matrigel Plug) D->E F Immunohistochemistry (e.g., CD31) E->F G Quantification of Angiogenesis F->G

Caption: Experimental workflow for assessing the anti-angiogenic effects of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF/bFGF/PDGF Receptor Tyrosine Kinase Receptor VEGF->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates Squalamine This compound Calmodulin Calmodulin Squalamine->Calmodulin Binds to Calmodulin->Signaling Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis Promotes

Caption: Simplified signaling pathway of this compound's anti-angiogenic action.

Troubleshooting_Tree Start Experiment Shows No Anti-Angiogenic Effect Q1 Is the dosage optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the administration route appropriate? A1_Yes->Q2 Sol1 Perform Dose-Response Study A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the drug prepared correctly? A2_Yes->Q3 Sol2 Consider Alternative Routes A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult Literature for Model-Specific Considerations A3_Yes->End Sol3 Prepare Fresh Solution A3_No->Sol3

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting Squalamine Lactate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cell-based assays with squalamine lactate.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent anti-angiogenic effects of this compound in our tube formation assay. What are the potential causes?

Inconsistent results in tube formation assays can arise from several factors:

  • Cell Passage Number and Health: Endothelial cells, particularly primary cells like Human Umbilical Vein Endothelial Cells (HUVECs), can exhibit phenotypic changes at high passage numbers. It is crucial to use cells within a consistent and low passage range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.

  • Inconsistent Seeding Density: Uneven cell distribution or incorrect cell numbers can significantly impact tube formation. A confluent monolayer will inhibit tube formation, while too few cells will result in a sparse network.

  • Variability in Extracellular Matrix (ECM) Gel: The thickness and polymerization of the ECM gel (e.g., Matrigel®) are critical. Ensure the gel is thawed and handled according to the manufacturer's instructions to maintain a consistent gel thickness between wells.

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types and assay conditions. A full dose-response curve should be performed to determine the optimal concentration for your specific experimental setup.

Q2: Our cell viability assay shows a significant decrease in cell numbers after this compound treatment, even at low concentrations. Is this expected?

This compound's primary mechanism is thought to be cytostatic (inhibiting cell proliferation) rather than cytotoxic at concentrations effective for anti-angiogenesis.[1] If significant cell death is observed, consider the following:

  • High this compound Concentration: Extremely high concentrations may induce cytotoxicity. Verify your dilutions and calculations.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.1%).

  • Contamination: Microbial contamination can lead to cell death and unreliable results. Regularly check your cell cultures for any signs of contamination.

  • Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). Run a cell-free control with this compound and the assay reagents to rule out direct chemical interference.

Q3: We are not observing any significant inhibition of endothelial cell migration with this compound. What could be the issue?

Several factors can influence the outcome of a cell migration assay:

  • Inappropriate Assay Setup: Ensure the chemoattractant gradient is properly established in a transwell or wound healing (scratch) assay.

  • Incorrect this compound Concentration: The concentration required to inhibit migration may differ from that needed for anti-proliferative or anti-tube formation effects. A dose-response study is recommended.

  • Suboptimal Incubation Time: The incubation period may be too short or too long. Optimize the timing of the assay to capture the peak migratory phase.

  • Cell Health: As with other assays, the health and passage number of the endothelial cells are critical for a robust migratory response.

Troubleshooting Guides

Inconsistent Results in Endothelial Cell Tube Formation Assay
Potential Cause Recommended Solution
Cell-Related Issues
High cell passage numberUse endothelial cells at a low passage number (e.g., passages 2-6 for HUVECs).
Inconsistent cell seeding densityEnsure a single-cell suspension before plating. Optimize seeding density to achieve a sub-confluent monolayer that allows for tube formation.
Poor cell viabilityCheck cell viability before seeding using a method like trypan blue exclusion.
Assay Reagent & Setup Issues
Uneven ECM gel thicknessThaw and aliquot ECM gel on ice to prevent premature polymerization. Ensure an even coating of the well bottom.
Suboptimal this compound concentrationPerform a dose-response curve to determine the IC50 for your specific cell line and assay conditions.
Inconsistent incubation timeOptimize the incubation time to capture robust tube formation in the control group (typically 4-18 hours).
Data Analysis Issues
Subjective quantificationUse image analysis software to quantify tube length, number of junctions, and total tube area for objective results.
High Cytotoxicity Observed in Cell Viability Assays
Potential Cause Recommended Solution
Compound & Reagent Issues
This compound concentration too highPerform a dose-response experiment to determine the cytotoxic concentration range. Start with a lower concentration range based on reported effective anti-angiogenic concentrations.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
Contamination of this compound stockFilter-sterilize the this compound stock solution before use.
Assay-Specific Issues
Interference with assay chemistryRun a cell-free control with this compound and the viability assay reagents to check for direct chemical interactions.
Suboptimal cell seeding densityOptimize cell density to ensure the signal in the untreated control is within the linear range of the assay.
Cellular Health
Compromised cell health prior to treatmentEnsure cells are healthy and in the exponential growth phase before adding this compound.

Quantitative Data Summary

Assay Type Cell Line This compound Concentration Range Reported IC50 / Effective Concentration Reference
Endothelial Cell ProliferationHUVEC0.016 - 3.2 µMIC50 ≈ 0.5 µM[2]
Endothelial Cell ProliferationHUVEC0.16 - 3.2 µMSignificant inhibition at 0.16 - 3.2 µM[1]
Endothelial Cell ProliferationRat Brain Endothelial (RBE-4)~50 µg/mL>85% inhibition of mitogen-induced proliferation[3]
Tube FormationHUVECNot specifiedReduced VEGF-induced tube formation[1][4]

Experimental Protocols

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures on an extracellular matrix.

Methodology:

  • Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.

  • Pipette 50 µL of the thawed basement membrane extract into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2 with reduced serum).

  • Seed the cells onto the solidified gel at an optimized density (e.g., 1.5 x 10^4 cells/well).

  • Immediately add this compound at various concentrations to the respective wells. Include a vehicle control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualize and capture images of the tube network using a microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and total tube area using image analysis software.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Methodology:

  • Seed endothelial cells in a 96-well plate at an optimized density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Methodology:

  • Coat the top of the transwell insert membrane (e.g., 8 µm pore size) with an appropriate ECM protein (e.g., fibronectin or collagen).

  • Add a chemoattractant (e.g., VEGF or serum-containing medium) to the lower chamber of the 24-well plate.

  • Harvest endothelial cells and resuspend them in serum-free medium containing various concentrations of this compound.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for an optimized duration (e.g., 4-6 hours).

  • Remove the non-migrated cells from the top of the membrane using a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

  • Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.

Visualizations

Squalamine_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, FAK) VEGFR->Downstream_Signaling Activates Caveolae Caveolae Squalamine_in Squalamine Squalamine_in->Caveolae Enters via Calmodulin Calmodulin Squalamine_in->Calmodulin Binds Calmodulin->Downstream_Signaling Activates Squalamine_Calmodulin Squalamine-Calmodulin Complex Squalamine_Calmodulin->Downstream_Signaling Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream_Signaling->Angiogenesis Promotes Squalamine_out This compound (Extracellular) Squalamine_out->Squalamine_in

Caption: this compound Signaling Pathway in Endothelial Cells.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Concentration Verify Squalamine Concentration & Dilutions Check_Cells->Check_Concentration Cells OK Check_Protocol Review Assay Protocol (Seeding, Incubation) Check_Concentration->Check_Protocol Concentration OK Check_Reagents Examine Reagent Quality (ECM Gel, Media) Check_Protocol->Check_Reagents Protocol OK Optimize_Parameters Optimize Assay Parameters (Dose-Response, Time-Course) Check_Reagents->Optimize_Parameters Reagents OK Run_Controls Run Additional Controls (Solvent, Cell-free) Optimize_Parameters->Run_Controls Analyze_Data Re-analyze Data with Objective Methods Run_Controls->Analyze_Data Consistent_Results Consistent Results Analyze_Data->Consistent_Results Issue Resolved Inconsistent_Results Results Still Inconsistent Analyze_Data->Inconsistent_Results Issue Persists Consult_Support Consult Technical Support Inconsistent_Results->Consult_Support

Caption: Troubleshooting Workflow for Inconsistent this compound Assay Results.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Endothelial Cells (Low Passage, Healthy) Start->Prepare_Cells Prepare_Reagents Prepare Reagents (Squalamine Dilutions, ECM Gel) Prepare_Cells->Prepare_Reagents Seed_Cells Seed Cells in Assay Plate Prepare_Reagents->Seed_Cells Add_Treatment Add this compound & Controls Seed_Cells->Add_Treatment Incubate Incubate for Optimized Time Add_Treatment->Incubate Acquire_Data Acquire Data (Imaging or Plate Reader) Incubate->Acquire_Data Analyze_Results Analyze and Quantify Results Acquire_Data->Analyze_Results End End of Experiment Analyze_Results->End

References

Improving the stability of Squalamine lactate in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Squalamine lactate in experimental buffers. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions, particularly under acidic conditions, is the loss of the sulfate group from the cholestane steroid core.[1][2] This desulfation is accelerated by low pH and elevated temperatures.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, powdered this compound should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not extensively published, it is a general best practice for aminosterol compounds to be protected from light to minimize potential degradation. Therefore, it is recommended to store this compound solutions in light-protecting containers or wrapped in foil.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A4: It is not recommended to prepare high-concentration stock solutions of this compound directly in aqueous buffers like Phosphate Buffered Saline (PBS) due to its limited aqueous solubility. The preferred method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the desired aqueous buffer.

Troubleshooting Guides

Issue 1: Precipitation occurs when diluting a this compound DMSO stock solution into an aqueous buffer.

Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.

Solution:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the aqueous buffer. Instead, perform a stepwise or serial dilution. First, dilute the DMSO stock with a small amount of the aqueous buffer while gently vortexing, and then add this intermediate solution to the remaining buffer volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental solution is low, typically below 0.5% for cell-based assays, to minimize both precipitation and potential solvent-induced artifacts.

  • Temperature: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock can sometimes improve solubility and prevent precipitation.

  • Sonication: If precipitation still occurs, gentle sonication in a water bath for a short period can help to redissolve the compound.

Issue 2: Inconsistent experimental results are observed.

Cause: This could be due to the degradation of this compound in the experimental buffer, leading to a lower effective concentration of the active compound.

Solution:

  • pH of the Buffer: Verify the pH of your experimental buffer. This compound is more stable in neutral to basic conditions.[1][2] If your experimental conditions allow, consider using a buffer with a pH of 7.4 or slightly higher. Avoid acidic buffers (e.g., pH 4 acetate buffer) as they have been shown to promote degradation.[1][2]

  • Freshly Prepared Solutions: Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Avoid storing the compound in aqueous solutions for extended periods, even at 4°C.

  • Temperature Control: Perform experiments at a controlled and consistent temperature. Avoid exposing this compound solutions to high temperatures for prolonged periods.

Buffer Stability and Compatibility

The stability of this compound is highly dependent on the pH of the buffer. While specific quantitative data across a wide range of pH values is limited in publicly available literature, the following table summarizes the known stability characteristics.

pH RangeBuffer ExampleStability ProfilePrimary Degradation Pathway
Acidic (e.g., pH 4) Acetate BufferUnstable ; significant degradation occurs, especially with heat.[1][2]Loss of the sulfate group (desulfation).[1][2]
Neutral (e.g., pH 7.4) Phosphate Buffered Saline (PBS)Moderately Stable ; recommended for short-term use. Prepare fresh for each experiment.Slow hydrolysis of the sulfate group may occur over time.
Basic (e.g., 0.1 N NaOH) Sodium Hydroxide SolutionStable ; no significant degradation detected under stress conditions.[2]Minimal degradation observed.

Compatibility with Common Buffers:

  • Phosphate Buffered Saline (PBS): PBS at a physiological pH of 7.4 is a suitable buffer for short-term experiments with this compound. Due to the presence of phosphate ions, it is always advisable to visually inspect for any precipitation after dilution.

  • TRIS Buffer: TRIS buffers are commonly used in the pH range of 7 to 9. Given that this compound is more stable in basic conditions, TRIS buffer at a pH of 7.4 or higher should be compatible.

  • HEPES Buffer: HEPES buffer provides strong buffering capacity in the physiological pH range of 6.8 to 8.2. Its zwitterionic nature often makes it a good choice for biological experiments. It is expected to be compatible with this compound, particularly at pH 7.4 or above.

Experimental Protocols

Protocol for Preparation of this compound Working Solution in PBS

This protocol describes the preparation of a 10 µM working solution of this compound in PBS from a 10 mM DMSO stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.18 mg of this compound (Molecular Weight: 718.04 g/mol ) in 1 mL of DMSO.

    • Ensure the powder is completely dissolved by gentle vortexing or pipetting.

    • Store the 10 mM stock solution in single-use aliquots at -80°C.

  • Prepare the 10 µM Working Solution in PBS:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, add 999 µL of sterile PBS (pH 7.4).

    • Add 1 µL of the 10 mM this compound DMSO stock solution to the PBS.

    • Mix immediately by gentle vortexing or by inverting the tube several times to ensure homogeneity and prevent precipitation.

    • This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

    • Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.

Visualizations

Experimental Workflow for Preparing a this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder add_dmso Dissolve in Anhydrous DMSO stock_powder->add_dmso stock_10mM 10 mM Stock Solution add_dmso->stock_10mM aliquot Aliquot & Store at -80°C stock_10mM->aliquot pbs PBS (pH 7.4) dilute Dilute Stock into PBS (1:1000) pbs->dilute thaw_stock Thaw 10 mM Stock Aliquot thaw_stock->dilute working_solution 10 µM Working Solution (0.1% DMSO) dilute->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately

Caption: Workflow for preparing a this compound working solution.

Signaling Pathway of this compound's Anti-Angiogenic Effect

G cluster_ec Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Activates Calmodulin Calmodulin Ca2_release->Calmodulin Activates eNOS eNOS Calmodulin->eNOS Activates Squalamine_CaM Squalamine-Calmodulin Complex Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Activates Angiogenesis Angiogenesis (Proliferation, Migration) Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis Promotes Squalamine This compound Squalamine->Calmodulin Binds Squalamine_CaM->eNOS Inhibits Activation

Caption: this compound's inhibition of the VEGF signaling pathway.

References

Technical Support Center: Systemic Delivery of Squalamine Lactate in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the systemic delivery of Squalamine lactate in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Squalamine is a naturally occurring aminosterol that acts as an anti-angiogenic agent.[1][2] Its lactate salt is the form typically used in research. Squalamine's mechanism of action is multi-faceted. It enters activated endothelial cells and binds to calmodulin, which disrupts downstream signaling of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[3][4][5] This interference with calmodulin-mediated signaling pathways inhibits endothelial cell proliferation and migration, which are crucial steps in angiogenesis.[1][6] Additionally, Squalamine is known to inhibit the Na+/H+ exchanger isoform NHE3, which is involved in regulating intracellular pH and cell volume in endothelial cells.[1][7]

Q2: What are the common preclinical applications of this compound?

This compound has been investigated in a variety of preclinical models, primarily for its anti-angiogenic properties. Key application areas include:

  • Oncology: Inhibition of tumor growth and metastasis in xenograft models of various cancers, including lung, breast, ovarian, and brain cancers.[1][6] It has shown particular efficacy when used in combination with chemotherapeutic agents like cisplatin and carboplatin.[1]

  • Ophthalmology: Treatment of neovascular eye diseases, such as age-related macular degeneration (AMD) and retinopathy, in animal models.[4][8]

Q3: How should I prepare this compound for systemic administration in preclinical models?

For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[9] For in vivo systemic administration, it is often dissolved in an aqueous vehicle. A common vehicle used for intraperitoneal injections in rats is a 5% dextrose solution in water.[10] It is recommended to warm solutions to room or body temperature before injection to prevent discomfort and potential precipitation.[11][12] Always ensure the final solution is sterile.

Q4: What are the recommended storage conditions for this compound solutions?

For powdered this compound, storage at -20°C for up to 3 years is recommended.[9] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[13]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy
Potential Cause Troubleshooting Steps
Suboptimal Dosing Ensure the dose is within the effective range reported for your specific model (see Table 1). Consider performing a dose-response study to determine the optimal dose for your experimental setup.
Inappropriate Administration Route or Frequency Squalamine has a relatively short half-life in rodents (initial elimination half-life <90 minutes).[14] For sustained exposure, consider continuous intravenous infusion or more frequent administrations. The choice of IV, IP, or SC administration can also impact bioavailability and efficacy.
Model-Dependent Efficacy The anti-tumor activity of Squalamine as a single agent can be modest in some models.[1] Its efficacy is often significantly enhanced when used in combination with cytotoxic agents (e.g., cisplatin, carboplatin, paclitaxel) or radiation therapy.[1][7][14] Consider a combination therapy approach.
Timing of Administration In some preclinical xenograft models, the timing of Squalamine administration relative to tumor implantation is critical. Inhibition of tumor formation has been observed to be most effective when treatment starts before, simultaneously with, or within 24 hours of tumor implantation.[1]
Tumor Microenvironment The specific characteristics of the tumor microenvironment, including the expression levels of various growth factors, may influence the response to Squalamine.
Issue 2: Animal Toxicity and Adverse Events
Potential Cause Troubleshooting Steps
High Dose Dose-limiting toxicities have been observed in clinical trials, including hepatotoxicity (elevated transaminases and hyperbilirubinemia) and neurosensory changes.[6] In preclinical studies, monitor animals for signs of distress, including weight loss, lethargy, and changes in behavior. If toxicity is observed, reduce the dose or the frequency of administration.
Formulation Issues Ensure the vehicle is well-tolerated and the solution is at an appropriate pH and osmolarity. Injection of cold solutions can cause discomfort.[11][12]
Injection Site Reactions For subcutaneous injections, local irritation can occur. Rotate injection sites and ensure proper injection technique. For intravenous injections, ensure the needle is correctly placed in the vein to avoid extravasation.

Quantitative Data Summary

Table 1: Preclinical Dosing of this compound

Animal Model Indication Route of Administration Dose Reference
MouseOxygen-Induced RetinopathySubcutaneous (SC)1 mg/kg (single dose)[15]
MouseOxygen-Induced RetinopathySubcutaneous (SC)25 mg/kg/day for 5 days[4][16]
Nude MouseHuman Breast Cancer Xenograft (MCF-7/HER-2)Not Specified2 mg/kg/day[13]
Nude MouseHuman Non-Small Cell Lung Carcinoma Xenograft (MV-522)Not Specified20 mg/kg/day[13]
RatMammary CarcinomaNot Specified40 mg/kg[1]
RatGlioma XenograftNot Specified20 mg/kg/day[14]
Cynomolgus MonkeyIris NeovascularizationIntravenous (IV)1 mg/kg every 3 days[4]
RatChoroidal NeovascularizationIntraperitoneal (IP)Not specified, administered in 5% dextrose in water[10]

Table 2: In Vitro Efficacy of Squalamine

Cell Line Assay Concentration Effect Reference
Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-induced proliferation3.2 µMMaximal suppression[13]
Rat Brain Endothelial (RBE-4) CellsMitogen-induced proliferation50 µg/mLInhibition of VEGF, bFGF, PDGF, and HGF-induced proliferation[13]
Pancreatic Cancer Cells (BxPC-3, MiaPaCa-2)Viability (as a derivative NV669)IC50 ~5 µM (24h), ~3 µM (72h)Dose and time-dependent decrease in viability[13]
Hepatic Cancer Cells (HepG2, Huh7)Viability (as a derivative NV669)IC50 ~5 µM (24h), ~3 µM (72h)Dose and time-dependent decrease in viability[13]

Table 3: Pharmacokinetic Parameters of Squalamine (from Human Clinical Trials)

Parameter Value Dose and Administration Reference
Elimination Half-life (t1/2)9.46 h (81% CV)500 mg/m²/day (5-day continuous IV infusion)[7]
Clearance2.67 L/h/m² (85% CV)500 mg/m²/day (5-day continuous IV infusion)[7]
Volume of Distribution36.84 L/m² (124% CV)500 mg/m²/day (5-day continuous IV infusion)[7]
Median Terminal Half-life (t1/2)18 h (range: 8-48 h)Up to 384 mg/m²/day (120-h continuous IV infusion)[17]

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection in Mice
  • Preparation:

    • Warm the sterile this compound solution to room temperature.

    • Weigh the mouse and calculate the required injection volume (typically 5-10 ml/kg).[18]

    • Use a sterile syringe with a 25-27 gauge needle.[18]

  • Restraint:

    • Restrain the mouse by grasping the loose skin over the shoulders (scruff) with your thumb and forefinger.[19]

  • Injection:

    • Create a tent of skin over the back or flank area.

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

    • Gently pull back on the plunger to ensure you have not entered a blood vessel (negative pressure).[18]

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Rats
  • Preparation:

    • Warm the sterile this compound solution (e.g., in 5% dextrose in water) to room temperature.

    • Weigh the rat and calculate the required injection volume (up to 10 ml/kg).[11]

    • Use a sterile syringe with a 23-25 gauge needle.[12]

  • Restraint:

    • Securely restrain the rat, often with the help of a second person. The animal should be positioned in dorsal recumbency with its head tilted slightly downward.

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[20]

    • Disinfect the area with 70% alcohol.

    • Insert the needle, bevel up, at a 30-45 degree angle.[11][20]

    • Aspirate to ensure you have not punctured the bladder or intestines. You should feel negative pressure.[20]

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

    • Observe for any signs of distress or complications such as peritonitis.[11]

Visualizations

Signaling Pathway of Squalamine's Anti-Angiogenic Action

Squalamine_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Signaling_Cascade Pro-Angiogenic Signaling Cascade VEGFR->Signaling_Cascade Activates NHE3 Na+/H+ Exchanger (NHE3) Squalamine Squalamine Squalamine->NHE3 Inhibits Calmodulin Calmodulin Squalamine->Calmodulin Binds Calmodulin->Signaling_Cascade Inhibits Proliferation Endothelial Cell Proliferation & Migration Signaling_Cascade->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Mechanism of Squalamine's anti-angiogenic effects.

Experimental Workflow for a Preclinical Xenograft Study

Xenograft_Workflow Tumor_Implant Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth Monitoring (e.g., caliper measurements) Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Squalamine, Chemo, Squalamine + Chemo) Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Determination (e.g., tumor volume, survival) Monitoring->Endpoint Analysis Data Analysis and Tissue Collection Endpoint->Analysis

Caption: Workflow for a typical preclinical tumor xenograft study.

Troubleshooting Logic for Inconsistent Efficacy

Caption: Troubleshooting flowchart for inconsistent efficacy.

References

Mitigating off-target effects of Squalamine lactate in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Squalamine lactate. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects and troubleshooting common issues encountered during in-vitro cellular experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues users might encounter during their experiments.

Issue 1: Unexpected Cytotoxicity in Non-Endothelial Cancer Cell Lines

Question: I am observing significant cytotoxicity in my cancer cell line after treatment with this compound, which I expected to be non-cytotoxic to these cells. What could be the cause and how can I troubleshoot this?

Answer:

While this compound is generally considered non-cytotoxic to most cancer cell lines in vitro, unexpected cell death can occur due to several factors.[1][2] Here is a step-by-step guide to troubleshoot this issue:

Possible Causes & Solutions:

  • High Squalamine Concentration: The cytotoxic threshold can vary between cell lines. You may be using a concentration that is toxic to your specific cell model.

    • Solution: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line. Start with a wide range of concentrations to identify a non-toxic working concentration for your experiments.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control (media with the same concentration of solvent but without Squalamine) to confirm that the solvent is not the source of cytotoxicity.[3]

  • Contamination: Microbial contamination (e.g., mycoplasma) in your cell cultures can cause cell stress and death, which may be exacerbated by the addition of a new compound.

    • Solution: Regularly test your cell cultures for mycoplasma and other common contaminants. If contamination is detected, discard the culture and start with a fresh, uncontaminated batch of cells.

  • Off-Target Effects on Ion Homeostasis: Squalamine is known to inhibit the Na+/H+ exchanger isoform NHE3.[4] While this is a key part of its on-target effect in endothelial cells, significant disruption of ion homeostasis in other cell types could potentially lead to cytotoxicity.

    • Solution: Assess changes in intracellular pH (pHi) in your cell line in response to Squalamine treatment. A significant and sustained drop in pHi could indicate an off-target effect on ion transport that may be contributing to cell death.

Issue 2: My Experiment is Showing Results Inconsistent with Anti-Angiogenic Effects

Question: I am using this compound to inhibit angiogenesis in my endothelial cell culture, but I am observing unexpected cellular changes or inconsistent results. What could be happening?

Answer:

Inconsistencies in anti-angiogenic assays with this compound can arise from its pleiotropic effects on cellular signaling and the cytoskeleton. Here’s how to address these issues:

Possible Causes & Solutions:

  • Disruption of Actin Cytoskeleton: Squalamine has been shown to disrupt F-actin stress fibers and inhibit focal adhesion kinase (FAK) phosphorylation in endothelial cells.[1] This can lead to changes in cell morphology and adhesion that may not be directly related to the inhibition of proliferation or migration.

    • Solution: Include an assessment of the actin cytoskeleton and focal adhesions in your experimental design. You can visualize these structures using immunofluorescence microscopy. This will help you to distinguish between a specific anti-angiogenic effect and a more general effect on cell structure.

  • Interaction with Calmodulin: Squalamine binds to calmodulin, a key calcium sensor protein involved in numerous signaling pathways.[1] This interaction can have broad, unintended consequences on cellular processes beyond angiogenesis.

    • Solution: If you suspect off-target effects related to calmodulin signaling, consider using a control compound that does not bind to calmodulin but has a similar chemical structure to Squalamine, if available. Alternatively, you can use techniques like a calmodulin-binding assay to confirm the interaction in your specific cell model.

  • Antimicrobial/Antiviral Activity: Squalamine possesses broad-spectrum antimicrobial and antiviral properties.[5] If your cell cultures have a low-level, undetected contamination, Squalamine could be acting on the contaminants, leading to indirect effects on your cells.

    • Solution: As mentioned previously, ensure your cell cultures are free from contamination. This is especially critical when working with a compound that has antimicrobial activity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Effective Concentrations of this compound for On-Target Effects

EffectCell Line/ModelConcentrationReference
Maximal suppression of VEGF-induced proliferationHuman Umbilical Vein Endothelial Cells (HUVECs)3.2 µM[5]
Inhibition of Na+/H+ exchanger (NHE3)PS120 fibroblasts5 µg/ml (approx. 7.96 µM)[4]

Table 2: Off-Target Effect Concentrations of this compound

EffectOrganism/Cell LineConcentration (MIC/Effective)Reference
Antibacterial (E. coli)ATCC 259222 mg/L (approx. 3.18 µM)[2][6]
Antibacterial (P. aeruginosa)ATCC 278538 mg/L (approx. 12.74 µM)[2][6]
Antibacterial (S. aureus)ATCC 259232 mg/L (approx. 3.18 µM)[2][6]
Antifungal (C. albicans)ATCC 900296.25-25 µM[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess and mitigate the off-target effects of this compound.

Protocol 1: MTT Assay for Assessing Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Protocol 2: Measurement of Intracellular pH (pHi)

This protocol allows for the measurement of changes in intracellular pH, which can be affected by Squalamine's inhibition of the Na+/H+ exchanger.[9][10]

Materials:

  • Cells of interest

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Nigericin (for calibration)

  • High-potassium buffer (for calibration)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture your cells on glass coverslips or in a format suitable for fluorescence measurement.

  • Dye Loading: Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions. For example, incubate cells with BCECF-AM.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in a standard buffer.

  • Squalamine Treatment: Add this compound at the desired concentration and record the change in fluorescence over time.

  • Calibration: At the end of the experiment, calibrate the fluorescence signal to pHi values. This is typically done by exposing the cells to high-potassium buffers of known pH in the presence of the proton ionophore nigericin, which equilibrates the intracellular and extracellular pH.

  • Data Analysis: Convert the fluorescence ratios to pHi values using the calibration curve.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound studies.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FAK Focal Adhesion Kinase (FAK) VEGFR->FAK Activates Proliferation Endothelial Cell Proliferation VEGFR->Proliferation Squalamine Squalamine lactate Calmodulin Calmodulin Squalamine->Calmodulin Binds NHE3 Na+/H+ Exchanger (NHE3) Squalamine->NHE3 Inhibits Calmodulin->FAK Modulates Migration Endothelial Cell Migration NHE3->Migration Affects Actin Actin Cytoskeleton FAK->Actin Regulates Actin->Migration

Caption: Squalamine's multifaceted mechanism of action.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Perform Dose-Response (MTT Assay) Start->Check_Concentration Check_Solvent Run Vehicle Control Start->Check_Solvent Check_Contamination Test for Mycoplasma Start->Check_Contamination Assess_pH Measure Intracellular pH Start->Assess_pH Result_High_Conc Toxicity at High Concentration Check_Concentration->Result_High_Conc Result_Solvent_Tox Solvent is Toxic Check_Solvent->Result_Solvent_Tox Result_Contaminated Culture is Contaminated Check_Contamination->Result_Contaminated Result_pH_Change Significant pH Change Assess_pH->Result_pH_Change Solution_Optimize_Conc Use Lower, Non-Toxic Concentration Result_High_Conc->Solution_Optimize_Conc Solution_Lower_Solvent Lower Solvent Concentration (<0.5%) Result_Solvent_Tox->Solution_Lower_Solvent Solution_Fresh_Culture Use Fresh, Uncontaminated Cells Result_Contaminated->Solution_Fresh_Culture Solution_Further_Investigate Investigate Ion Homeostasis as Off-Target Effect Result_pH_Change->Solution_Further_Investigate

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Optimizing Infusion Protocols for Squalamine Lactate in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalamine lactate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an anti-angiogenic agent that works through a multi-faceted intracellular mechanism. After entering activated endothelial cells via caveolae (small invaginations in the cell membrane), it binds to and chaperones calmodulin to an intracellular membrane compartment.[1][2] This action inhibits several critical signaling pathways involved in angiogenesis, primarily by blocking downstream effects of growth factors such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[3][4]

Q2: What are the reported dose-limiting toxicities of intravenous this compound?

The principal dose-limiting toxicity (DLT) observed in clinical trials with intravenous this compound is hepatotoxicity.[5][6][7] This is typically characterized by asymptomatic, transient elevations in serum transaminases (Grade 3) and, at higher doses, hyperbilirubinemia.[5][6][7] These effects have been reported to be dose-related and reversible upon discontinuation of the infusion.[5][7]

Q3: Why was the intravenous administration of this compound largely discontinued in later clinical trials for ophthalmic indications?

While intravenous administration showed biological activity, it was associated with pharmacokinetic challenges and local infusion site reactions.[3] These issues, coupled with the desire for a more localized and patient-friendly administration route for eye diseases, led to the development and investigation of a topical ophthalmic solution (eye drops).[3]

Troubleshooting Guides

Managing Hepatotoxicity

Q4: How should I monitor for and manage potential hepatotoxicity during a clinical study with intravenous this compound?

Monitoring:

  • Baseline: Obtain baseline liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total bilirubin, and alkaline phosphatase, before initiating treatment.

  • During Treatment: Monitor LFTs regularly throughout the infusion period. The frequency of monitoring may depend on the dose level and infusion duration. Weekly monitoring was common in early-phase trials.

  • Post-Treatment: Continue to monitor LFTs after the cessation of the infusion until they return to baseline, especially if elevations were observed.

Management:

  • Grade 1-2 Elevation: For mild to moderate elevations in transaminases without a significant increase in bilirubin, continue the infusion with increased monitoring frequency. Consider a dose reduction if the elevation persists or worsens.

  • Grade 3 Elevation: If Grade 3 transaminase elevations occur, it is recommended to interrupt the infusion.[7] LFTs should be monitored closely, and the infusion should only be restarted at a reduced dose once values have returned to Grade 1 or baseline.

  • Grade 4 Elevation or Significant Hyperbilirubinemia: In cases of severe transaminase elevation or significant hyperbilirubinemia, the infusion should be discontinued immediately.[5][6] Supportive care should be provided, and re-challenge with the drug is generally not recommended.

Infusion Site Reactions

Q5: What are common infusion site reactions with intravenous this compound, and how can they be managed?

Common Reactions: Mild to moderate infusion site reactions, such as pain, have been reported in clinical trials.[8][9]

Management and Prevention:

  • Site Selection and Rotation: Use a large vein for infusion and rotate the infusion site with each administration to minimize local irritation.

  • Dilution and Infusion Rate: Ensure the drug is appropriately diluted according to the protocol. A slower infusion rate may help to reduce local pain and irritation.

  • Symptomatic Treatment: For mild pain or discomfort at the infusion site, application of a warm compress can be considered.

  • Monitoring: Regularly inspect the infusion site for signs of phlebitis, such as redness, swelling, and tenderness. If these occur, the infusion should be stopped and restarted in a different vein.

  • Premedication: While not specifically reported for squalamine, premedication with antihistamines or corticosteroids is a common strategy for managing infusion reactions with other drugs and could be considered in a protocol if reactions are frequent or severe.[10]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Intravenous this compound

DoseCmax (µg/mL)t1/2 (hours)Clearance (L/h/m²)Volume of Distribution (L/m²)Study PopulationReference
10 mg (10-min infusion)~3BiphasicNot ReportedNot ReportedWet AMD Patients[11]
192 mg/m²/day (120-h infusion)Not Reported18 (median)Not ReportedNot ReportedAdvanced Cancer Patients[7]
384 mg/m²/day (120-h infusion)Not Reported8-48 (range)Not ReportedNot ReportedAdvanced Cancer Patients[7]
500 mg/m²/day (5-day infusion)20.089.462.6736.84Advanced Cancer Patients[5][6]

Table 2: Incidence of Key Adverse Events with Intravenous this compound

Adverse EventDose Level(s)IncidenceSeverityStudy PopulationReference
Hepatotoxicity (Transaminase Elevation)384 mg/m²/day and 538 mg/m²/dayDose-limitingGrade 3Advanced Cancer Patients[7]
Hepatotoxicity (Hyperbilirubinemia)700 mg/m²/day2 of 3 patientsGrade 4Advanced Cancer Patients[5][6]
Infusion Site Reactions (e.g., pain)10, 20, 40 mgReported, mild to moderateMild to ModerateWet AMD Patients[8][9]
Fatigue6 - 538 mg/m²/dayReportedGrade 1-3Advanced Cancer Patients[7]
Nausea6 - 538 mg/m²/dayReportedGrade 1-2Advanced Cancer Patients[7]
Anorexia6 - 538 mg/m²/dayReportedGrade 1-2Advanced Cancer Patients[7]

Experimental Protocols

Protocol: Example of a Phase I Intravenous Infusion Protocol for this compound

This is a generalized protocol based on published clinical trial methodologies and should be adapted for specific research needs.

1. Patient Eligibility and Baseline Assessments:

  • Confirm patient eligibility based on inclusion/exclusion criteria as defined in the study protocol.

  • Perform baseline assessments, including medical history, physical examination, vital signs, electrocardiogram (ECG), and comprehensive laboratory tests (hematology, chemistry, coagulation, and urinalysis).

  • Obtain baseline liver function tests as detailed in the hepatotoxicity monitoring section.

2. Drug Preparation:

  • This compound for injection is typically supplied as a sterile solution.

  • Calculate the required dose based on the patient's body surface area (mg/m²) or a fixed dose as per the protocol.

  • Dilute the calculated dose in a compatible intravenous fluid (e.g., 5% Dextrose in Water) to the final concentration specified in the protocol. The concentration used in one study was 0.25 mg/mL.[11]

  • Visually inspect the final solution for particulate matter and discoloration before administration.

3. Administration:

  • Administer the diluted this compound solution via intravenous infusion using an infusion pump to ensure a controlled rate of delivery.

  • The infusion duration will vary based on the study design. Durations ranging from 10 minutes to a 120-hour continuous infusion have been reported.[7][11] For example, a 40 mg dose was infused over 40 minutes.[11]

  • Administer through a dedicated intravenous line or a compatible co-administered fluid line.

4. Monitoring During Infusion:

  • Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at regular intervals throughout the infusion.

  • Observe the patient for any signs of an infusion reaction, including but not limited to flushing, rash, pruritus, dyspnea, and changes in blood pressure.

  • Regularly check the infusion site for signs of local reactions.

5. Post-Infusion Monitoring:

  • Continue to monitor the patient for a specified period after the infusion is complete.

  • Perform follow-up laboratory tests, including LFTs, as scheduled in the protocol.

  • Document all adverse events and concomitant medications.

Visualizations

Squalamine_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Activates PDGFR->Downstream_Signaling Activates Caveolae Caveolae Squalamine_in Squalamine Calmodulin Calmodulin Squalamine_in->Calmodulin Binds to Squalamine_Calmodulin Squalamine-Calmodulin Complex Squalamine_Calmodulin->Downstream_Signaling Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis Promotes Squalamine_ext->Caveolae Enters cell via

Caption: this compound's mechanism of anti-angiogenic action.

Infusion_Workflow start Start patient_assessment Patient Assessment (Baseline Vitals, LFTs) start->patient_assessment dose_calculation Dose Calculation patient_assessment->dose_calculation drug_preparation Drug Preparation (Dilution) dose_calculation->drug_preparation infusion_start Start Infusion drug_preparation->infusion_start monitoring Monitor Vitals & Infusion Site infusion_start->monitoring adverse_event Adverse Event? monitoring->adverse_event infusion_complete Infusion Complete post_monitoring Post-Infusion Monitoring infusion_complete->post_monitoring end End post_monitoring->end adverse_event->infusion_complete No manage_ae Manage Adverse Event (e.g., Stop infusion, supportive care) adverse_event->manage_ae Yes manage_ae->monitoring

Caption: Clinical workflow for intravenous this compound administration.

References

Technical Support Center: Addressing Variability in Animal Model Response to Squalamine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal model responses to Squalamine Lactate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Squalamine is a naturally occurring aminosterol that has demonstrated anti-angiogenic properties.[1][2] Its lactate salt form is typically used in research. The primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and the progression of certain eye diseases.[2][3] Squalamine is taken up by activated endothelial cells and binds to calmodulin, disrupting downstream signaling pathways of several growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[1][4] This leads to the inhibition of endothelial cell proliferation and migration.[5]

Q2: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes?

High inter-animal variability in tumor response is a common challenge in preclinical studies. Several factors can contribute to this:

  • Animal-Related Factors:

    • Genetic Heterogeneity: Even within an inbred strain, minor genetic variations can exist, leading to different responses.

    • Health Status: Subclinical infections or underlying health issues can impact an animal's response to both the tumor and the treatment.

    • Age and Weight: Variations in age and weight can affect drug metabolism and overall physiology.

  • Tumor-Related Factors:

    • Cell Line Instability: Cancer cell lines can exhibit genetic drift over passages, leading to a heterogeneous population with varying sensitivities to treatment.

    • Tumor Engraftment Site and Technique: Inconsistent injection technique or location can lead to differences in tumor vascularization and growth rate.

    • Tumor Microenvironment: The local microenvironment of the tumor can influence its growth and response to anti-angiogenic agents.

  • Experimental Procedure Factors:

    • Drug Formulation and Administration: Inconsistent preparation of the this compound solution or inaccuracies in dosing can lead to variable drug exposure.

    • Stress: Animal handling and experimental procedures can induce stress, which can affect physiological responses.

Q3: What is the recommended formulation and storage for this compound for in vivo studies?

For in vivo studies, this compound is typically dissolved in a sterile, aqueous vehicle. While specific formulations may vary between studies, a common approach is to dissolve the compound in 5% dextrose in water (D5W) or sterile saline. It is crucial to ensure complete dissolution and to prepare the solution fresh for each experiment to avoid degradation.

Storage Recommendations:

  • Solid Form: Store at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions (in solvent like DMSO): Store at -80°C for up to 6 months or -20°C for up to 1 month.[6]

  • Aqueous Formulations (for injection): It is highly recommended to prepare these fresh on the day of use. If short-term storage is necessary, keep the solution at 4°C and protect it from light.

Q4: Why did some clinical trials for this compound fail despite promising preclinical data?

The transition from preclinical animal models to human clinical trials is complex, and many promising drugs fail at this stage. In the case of this compound, the Phase 3 MAKO trial for wet age-related macular degeneration (AMD) in combination with Lucentis did not show a significant benefit over Lucentis alone.[7] In fact, the group receiving the combination therapy had a slightly lower mean gain in vision.[7] While the exact reasons are multifaceted, potential contributing factors include:

  • Differences in Disease Pathophysiology: The complexity of human diseases like wet AMD may not be fully recapitulated in animal models.

  • Drug Delivery and Bioavailability: The topical eye drop formulation used in the MAKO trial may not have achieved sufficient intraocular concentrations to exert a therapeutic effect.

  • Patient Heterogeneity: Human populations are genetically diverse and have a wide range of lifestyle and environmental factors that can influence treatment response.

  • Evolving Standard of Care: The efficacy of existing treatments, like Lucentis, can make it challenging to demonstrate a significant additive benefit of a new therapy.

Troubleshooting Guides

Issue 1: Inconsistent Tumor Growth Inhibition

Table 1: Troubleshooting High Variability in Tumor Growth

Potential Cause Troubleshooting Action Expected Outcome
Animal Factors
Genetic drift in animal strainSource animals from a reputable vendor and use a consistent, well-defined strain (e.g., athymic nude, SCID).Reduced inter-animal variability in baseline tumor growth.
Variable health statusImplement a robust health monitoring program and acclimatize animals for at least one week before the start of the experiment.Minimized confounding effects of underlying health issues.
Differences in age and weightUse animals within a narrow age and weight range. Randomize animals into treatment groups based on body weight.More uniform drug metabolism and physiological responses.
Tumor Factors
Cell line heterogeneityUse cells from a low passage number and ensure consistent cell culture conditions. Consider single-cell cloning to establish a more homogenous cell line.More uniform tumor take rates and growth kinetics.
Inconsistent tumor implantationStandardize the injection volume, cell number, and subcutaneous location. Use of Matrigel can sometimes improve tumor take and consistency.Reduced variability in initial tumor size and growth.
Experimental Procedure Factors
Inaccurate dosingPrepare fresh this compound solution for each experiment. Use calibrated pipettes and syringes for accurate volume administration.Consistent drug exposure for all animals in a treatment group.
Animal stressHandle animals gently and consistently. Minimize noise and other environmental stressors in the animal facility.Reduced stress-induced physiological changes that can affect tumor growth.
Issue 2: Lack of Efficacy in a New Animal Model

Table 2: Troubleshooting Lack of Efficacy

Potential Cause Troubleshooting Action Expected Outcome
Model-Specific Factors
Inappropriate animal modelResearch the literature to ensure the chosen animal model (e.g., specific mouse strain, tumor xenograft) is responsive to anti-angiogenic therapies. Some tumor models are known to be resistant to certain drug classes.[8]Selection of a more appropriate and responsive animal model.
Insufficient drug exposurePerform a pilot pharmacokinetic study in the new animal model to determine the optimal dose and schedule to achieve therapeutic drug concentrations.Dose optimization to ensure adequate drug levels at the tumor site.
Drug Administration
Poor drug solubility or stabilityVerify the solubility of this compound in the chosen vehicle. Prepare fresh solutions and protect from light and extreme temperatures.Consistent delivery of the active compound.
Incorrect route of administrationWhile intraperitoneal and subcutaneous injections are common, the optimal route may vary. Consider intravenous administration for more direct and consistent systemic exposure.Improved bioavailability and efficacy.

Data Summary

Table 3: Summary of this compound Efficacy in Preclinical Tumor Models

Animal Model Tumor Type Treatment Regimen Tumor Growth Inhibition (TGI) Reference
Nude MouseMV-522 Human Non-Small Cell Lung CarcinomaSqualamine aloneModest TGI[9]
Nude MouseMV-522 Human Non-Small Cell Lung CarcinomaSqualamine + CisplatinGreater TGI than cisplatin alone[9]
Nude MouseMV-522 Human Non-Small Cell Lung CarcinomaSqualamine + Paclitaxel/CarboplatinSignificantly enhanced activity[9]
Nude MouseSD Human NeuroblastomaSqualamine + CisplatinImproved TGI[9]
Nude MouseNCI-H23 Human Non-Small Cell Lung CancerSqualamine alone (2 mg/kg s.c.)Modest regression[10]
Nude MouseNCI-H23 Human Non-Small Cell Lung CancerSqualamine + GenisteinProfound tumor growth inhibition[10]
Nude MouseNCI-H23 Human Non-Small Cell Lung CancerSqualamine + Radiation TherapySignificantly more effective than squalamine alone[10]
Nude MouseMCF-7 Human Breast Cancer (HER2-)Squalamine aloneInhibition of tumor progression[2]
Nude MouseMCF-7/HER-2 Human Breast Cancer (HER2+)Squalamine + TrastuzumabMarked inhibition of tumor growth[2]

Table 4: Comparative Pharmacokinetic Parameters of Squalamine

Species Dose and Route Half-life (t½) Clearance (CL) Volume of Distribution (Vd) Reference
Mouse20 mg/kg i.v.< 90 min (initial)--[11]
Rat-< 90 min (initial)--[11]
Dog-< 90 min (initial)--[11]
Human12-384 mg/m²/day (120-h c.i.v.)18 h (median, terminal)--[11]

Note: Detailed pharmacokinetic parameters for preclinical models are not consistently reported in the literature, with many references to "unpublished data." The available data suggests a rapid initial elimination in animals.

Experimental Protocols

Protocol: Subcutaneous Xenograft Tumor Model (General)

This protocol provides a general framework for establishing a subcutaneous xenograft model to test the efficacy of this compound. Specific parameters should be optimized for each cell line and animal strain.

  • Cell Culture:

    • Culture human cancer cells (e.g., MV-522, NCI-H23, MCF-7) in the recommended medium and conditions.

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and viability assessment (trypan blue exclusion); viability should be >95%.

    • Resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at the desired concentration (e.g., 2 x 10⁶ cells/150-200 µL).[12] Keep on ice.

  • Animal Preparation:

    • Use immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.

    • Acclimatize animals for at least one week.

    • Anesthetize the mouse using an approved method (e.g., isoflurane).

  • Tumor Cell Implantation:

    • Shave and sterilize the injection site on the flank of the mouse.

    • Inject the cell suspension subcutaneously.

  • Tumor Monitoring and Treatment:

    • Monitor animals regularly for tumor growth.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups.

    • Prepare this compound solution fresh daily in a suitable vehicle (e.g., D5W).

    • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous) at the specified dose and schedule.

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring for the duration of the study.

    • Euthanize animals when tumors reach the maximum allowed size or at the study endpoint.

    • Excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Visualizations

Squalamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF/PDGF/bFGF Receptor VEGFR/PDGFR/FGFR VEGF->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Squalamine_entry Squalamine Lactate Calmodulin Calmodulin Squalamine_entry->Calmodulin Binds to Calmodulin->Downstream Modulates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Squalamine's anti-angiogenic signaling pathway.

Xenograft_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (e.g., MV-522) Harvest 2. Harvest & Count Cells (Viability >95%) Cell_Culture->Harvest Implantation 4. Subcutaneous Implantation of Cells Harvest->Implantation Animal_Prep 3. Prepare Animals (e.g., Nude Mice) Animal_Prep->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administer this compound or Vehicle Control Randomization->Treatment Monitoring 8. Continue Monitoring Tumor Volume Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

Caption: General experimental workflow for xenograft studies.

Troubleshooting_Logic Start High Variability in Tumor Response Check_Animals Review Animal Factors: - Strain Consistency - Health Status - Age/Weight Start->Check_Animals Check_Tumor Review Tumor Factors: - Cell Line Passage - Implantation Technique Start->Check_Tumor Check_Procedure Review Experimental Procedure: - Dosing Accuracy - Animal Handling Start->Check_Procedure Outcome Reduced Variability Check_Animals->Outcome Check_Tumor->Outcome Check_Procedure->Outcome

Caption: Troubleshooting logic for inconsistent tumor response.

References

Technical Support Center: Refinement of Squalamine Lactate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Squalamine lactate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving higher purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound to maintain its purity?

A1: this compound is most stable when stored under refrigerated conditions (2-8°C) in both solid and solution forms.[1] Storing at elevated temperatures, particularly at 60°C or 80°C, can lead to the formation of degradation products.[1]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation product observed, especially upon heating of solid this compound, is N3-lactyl squalamide .[1][2] In acidic solutions (e.g., pH 4), degradation can also occur through the loss of the sulfate group, leading to the formation of desulfate impurities.[1][2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound.[3] Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for identifying and characterizing impurities and degradation products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation of the final product and any isolated impurities.[1]

Q4: What are some common sources of impurities in synthetic this compound?

A4: Besides degradation products, impurities can arise from the synthesis process itself. One common impurity is the 3α-isomer of Squalamine. Residual starting materials or reagents from the reductive amination step, such as excess spermidine , can also be present in the crude product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or side reactions during synthesis.Optimize reaction conditions (temperature, time, stoichiometry). Ensure complete conversion of starting materials using in-process controls like TLC or HPLC.
Presence of the 3α-isomer.The diastereomeric ratio can be improved through careful control of the reduction step in the synthesis. Purification by preparative HPLC may be necessary to separate the isomers.
Residual spermidine.Implement a thorough work-up procedure to remove water-soluble reagents. An acidic wash of the organic layer during extraction can help remove basic impurities like spermidine.
Presence of N3-lactyl squalamide Impurity Exposure of solid this compound to high temperatures.Avoid heating the solid product, especially above 40°C. Store the purified solid at refrigerated temperatures (2-8°C). During final drying steps, use a vacuum oven at a controlled, low temperature.
Formation of Desulfate Impurities Exposure to acidic conditions, particularly at elevated temperatures.Maintain a neutral or slightly basic pH during purification and storage whenever possible. If acidic conditions are necessary for a particular step, perform it at a low temperature and for the shortest possible duration. This compound is reported to be stable in basic solutions.[2]
Poor Crystal Formation During Recrystallization Incorrect solvent system or cooling rate.Screen for an optimal solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. A common technique for steroids is to use a primary solvent for dissolution (e.g., ethanol, methanol) and an anti-solvent to induce precipitation (e.g., water, acetone).[4][5] Ensure a slow cooling rate to promote the formation of well-defined crystals and exclude impurities.[6]
"Oiling out" instead of crystallization.This occurs when the compound's solubility is too high or the solution is too concentrated. Try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of pure this compound can also induce proper crystallization.
Broad or Tailing Peaks in HPLC Analysis Interaction of the basic amine groups with residual silanols on the HPLC column.Use a base-deactivated HPLC column. The mobile phase should be buffered, and adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.
Column overload.Reduce the concentration of the injected sample.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline for the purification of crude this compound by recrystallization. The optimal solvent system and volumes should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Ethanol (anhydrous, 200 proof)

  • Deionized water or acetone (as anti-solvent)

  • L-lactic acid

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Stir the mixture while heating to facilitate dissolution.

  • Once the this compound is fully dissolved, add L-lactic acid (approximately 1.5-2.0 equivalents) to the solution.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add a pre-determined volume of an anti-solvent (e.g., deionized water or acetone) dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot ethanol back into the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum at a temperature not exceeding 40°C.

HPLC Method for Purity Analysis of this compound

This is a representative HPLC method for the analysis of this compound purity. Method optimization may be required depending on the specific HPLC system and column used.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in a suitable diluent (e.g., water:acetonitrile 50:50) to a concentration of approximately 0.5 mg/mL.

Visualizations

Squalamine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Squalamine Crude Squalamine Synthesis (Multi-step) Dissolution Dissolution in Hot Ethanol Crude_Squalamine->Dissolution Hot_Filtration Hot Gravity Filtration (Optional) Dissolution->Hot_Filtration Crystallization Crystallization (Slow Cooling) Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying HPLC_Purity HPLC Purity Analysis Drying->HPLC_Purity LCMS_Impurity LC/MS Impurity Profiling Drying->LCMS_Impurity NMR_Structure NMR Structural Confirmation Drying->NMR_Structure

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Workflow Start Low Purity of This compound Check_Impurity_Profile Analyze by HPLC/LC-MS to Identify Impurities Start->Check_Impurity_Profile Known_Degradant Known Degradation Product? Check_Impurity_Profile->Known_Degradant Process_Impurity Process-Related Impurity? Check_Impurity_Profile->Process_Impurity Known_Degradant->Process_Impurity No Lactyl_Squalamide N3-lactyl squalamide Detected Known_Degradant->Lactyl_Squalamide Yes Desulfate Desulfate Impurity Detected Known_Degradant->Desulfate Yes Isomer 3α-Isomer Detected Process_Impurity->Isomer Yes Reagent Residual Reagents Detected Process_Impurity->Reagent Yes Optimize_Drying Review and Optimize Drying Temperature Lactyl_Squalamide->Optimize_Drying Control_pH Review and Control pH during process and storage Desulfate->Control_pH Optimize_Reduction Optimize Stereoselective Reduction Step Isomer->Optimize_Reduction Improve_Workup Improve Aqueous Work-up and Extraction Reagent->Improve_Workup

Caption: A troubleshooting decision tree for addressing low purity issues in this compound.

References

Troubleshooting Squalamine lactate's interaction with other compounds in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges during co-administration studies involving squalamine lactate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, offering insights into potential interactions, and providing detailed experimental protocols and data to inform your research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity in our in vivo model when co-administering this compound with a chemotherapeutic agent. What could be the cause?

A1: Increased toxicity in co-administration studies can stem from several factors. Preclinical studies have shown that while this compound itself does not exhibit direct cytotoxicity, it can potentiate the effects of cytotoxic agents.[1] Additive antitumor effects have been demonstrated with cisplatin, carboplatin, cyclophosphamide, and 5-fluorouracil.[2] The primary dose-limiting toxicity (DLT) of this compound in clinical trials was found to be hepatotoxicity, specifically transient and reversible grade 3 transaminase elevations.[3][4] When combining therapies, it is crucial to monitor liver function closely. Consider a dose de-escalation of either this compound or the co-administered agent to mitigate toxicity while maintaining efficacy.

Q2: Our in vitro cell viability assays show inconsistent results when this compound is combined with another anti-angiogenic agent. How can we troubleshoot this?

A2: Inconsistent in vitro results can arise from several sources. This compound's primary mechanism is the intracellular inhibition of calmodulin, which disrupts downstream signaling of multiple growth factors like VEGF, PDGF, and bFGF.[2][5] When combining with another anti-angiogenic agent, consider the following:

  • Mechanism of Action: If the other agent also targets a component of the VEGF pathway, you may observe synergistic, additive, or even antagonistic effects depending on the specific targets and concentrations used.

  • Assay Conditions: Ensure that the cell culture media and serum concentrations are consistent, as they can influence the activity of both compounds.

  • Compound Stability: this compound is sensitive to acidic conditions. In a pH 4 acetate buffer solution, it can degrade due to the loss of the sulfate group.[6] It is stable under refrigerated conditions and in basic solutions.[6] Verify the stability of both compounds under your specific assay conditions.

Q3: We are having difficulty developing a bioanalytical method to quantify this compound and a co-administered small molecule in plasma. What are the key considerations?

  • Chromatographic Separation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is generally preferred for its sensitivity and selectivity.[7][8] Method development should focus on achieving baseline separation of the two analytes and their internal standards.

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for cleaning up plasma samples and concentrating the analytes.[9]

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of analytes in the mass spectrometer. It is crucial to evaluate and minimize matrix effects during method validation.[9]

Troubleshooting Guides

Guide 1: Unexpected In Vivo Toxicity
Symptom Potential Cause Troubleshooting Steps
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity is a known dose-limiting toxicity of this compound.[3][4] This may be exacerbated by co-administered drugs that also have hepatic effects.1. Review the dosing regimen. The recommended Phase II dose for intravenous infusion is up to 500 mg/m²/day.[4][10] 2. Implement more frequent liver function monitoring in your animal model. 3. Consider a dose reduction of this compound or the co-administered agent.
General Morbidity (Weight Loss, Lethargy) Could be a result of synergistic toxicity or off-target effects of the drug combination.1. Perform a thorough literature review of the toxicity profile of the co-administered drug. 2. Conduct a dose-ranging study for the combination to identify a better-tolerated regimen. 3. Ensure proper hydration and nutrition for the animals.
Guide 2: In Vitro Assay Variability
Symptom Potential Cause Troubleshooting Steps
High Well-to-Well Variability in Proliferation Assays Inconsistent cell seeding, edge effects in the plate, or degradation of one or both compounds.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate, or fill them with media only. 3. Prepare fresh solutions of this compound for each experiment. It is stable in DMSO at -80°C for up to a year.[11]
Lack of Dose-Response or Inconsistent Synergy/Antagonism Sub-optimal assay conditions, incorrect concentration range, or complex biological interactions.1. Optimize serum concentration in your assay medium. 2. Broaden the concentration range for both drugs in a matrix format to better define the interaction. 3. Consider using a different cell line to see if the observed effect is cell-type specific.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of Intravenous this compound (Monotherapy in Cancer Patients) [4]

Dose (mg/m²/day)Clearance (L/h/m²) (mean, %CV)Half-life (h) (mean, %CV)Volume of Distribution (L/m²) (mean, %CV)Steady-State Concentration (µg/mL) (mean, %CV)
5002.67 (85%)9.46 (81%)36.84 (124%)20.08 (13%)

Table 2: Dose-Limiting Toxicities of Intravenous this compound in a Phase I Study [3]

Dose Level (mg/m²/day)Number of Patients with DLT / Total PatientsDose-Limiting Toxicity Observed
3845 / 8Hepatotoxicity (Grade 3 transaminase elevations)
5384 / 5Hepatotoxicity (Grade 3 transaminase elevations)

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound in a Preclinical Oncology Model

This protocol is a general guideline based on methods used in clinical trials and should be adapted for specific animal models.[4]

  • Drug Preparation: Reconstitute lyophilized this compound with sterile water for injection to a stock concentration. Further dilute the stock solution with 5% dextrose in water to the final desired concentration for infusion.

  • Animal Model: Utilize an appropriate tumor xenograft model in immunocompromised mice.

  • Administration: Administer this compound via a continuous intravenous infusion using a surgically implanted catheter connected to an infusion pump.

  • Dosing Regimen: Based on clinical data, a starting dose could be scaled down from the human equivalent dose. For example, a 5-day continuous infusion followed by a rest period.

  • Co-Administration: The chemotherapeutic agent can be administered according to its established protocol, either concurrently with the squalamine infusion or in a sequential manner.

  • Monitoring: Monitor tumor growth, body weight, and signs of toxicity daily. Collect blood samples at predetermined time points for pharmacokinetic analysis and liver function tests.

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)

This protocol assesses the effect of this compound, alone or in combination, on the formation of capillary-like structures by endothelial cells.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.

  • Matrigel Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.

  • Treatment: Prepare serial dilutions of this compound and the co-administered compound in endothelial cell basal medium.

  • Assay: Seed HUVECs onto the Matrigel-coated wells and add the drug solutions.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Analysis: Visualize the tube formation using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Visualizations

Squalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR bFGF bFGF FGFR FGFR bFGF->FGFR Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) VEGFR->Signaling_Cascade PDGFR->Signaling_Cascade FGFR->Signaling_Cascade Squalamine Squalamine Lactate Calmodulin Calmodulin Squalamine->Calmodulin Binds to Calmodulin->Signaling_Cascade Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Signaling_Cascade->Angiogenesis

Caption: Signaling pathway of this compound in endothelial cells.

Experimental_Workflow_CoAdministration cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analytical Analytical Method Development Cell_Culture Cell Line Selection (e.g., HUVEC, Cancer Cells) Dose_Response Single Agent Dose-Response Assays Cell_Culture->Dose_Response Combination_Assay Combination Index (CI) Assay (Synergy/Antagonism) Dose_Response->Combination_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Western Blot, Angiogenesis Assay) Combination_Assay->Mechanism_Assay Animal_Model Animal Model Selection (e.g., Xenograft) MTD_Study Maximum Tolerated Dose (MTD) of Combination Animal_Model->MTD_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) MTD_Study->Efficacy_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Study Sample_Analysis Analysis of In Vivo Samples PK_PD_Study->Sample_Analysis Method_Dev LC-MS/MS Method Development for Simultaneous Quantification Validation Method Validation (Accuracy, Precision, Linearity) Method_Dev->Validation Validation->Sample_Analysis

Caption: General experimental workflow for co-administration studies.

Troubleshooting_Logic cluster_invivo In Vivo cluster_invitro In Vitro cluster_analytical Bioanalysis Start Unexpected Result in Co-administration Study Toxicity Increased Toxicity? Start->Toxicity Variability High Variability? Start->Variability Quant_Issue Quantification Issues? Start->Quant_Issue Check_Dose Review Dosing Regimen & LFTs Toxicity->Check_Dose Yes Toxicity->Variability No Dose_Deescalation Consider Dose De-escalation Check_Dose->Dose_Deescalation Check_Protocol Review Assay Protocol (Seeding, Reagents) Variability->Check_Protocol Yes Variability->Quant_Issue No Optimize_Assay Optimize Assay Conditions Check_Protocol->Optimize_Assay Quant_Issue->Start No Check_Method Review Sample Prep & LC-MS/MS Method Quant_Issue->Check_Method Yes Revalidate Re-validate Method with Matrix Effects Check_Method->Revalidate

Caption: Logical troubleshooting flow for co-administration studies.

References

Technical Support Center: Improving the Bioavailability of Orally Administered Squalamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of squalamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of squalamine derivatives?

A1: The oral bioavailability of squalamine and its derivatives is primarily limited by a combination of factors inherent to their physicochemical properties. As cationic amphiphilic molecules, they face several hurdles in the gastrointestinal tract:

  • Poor Membrane Permeability: The charged nature of the polyamine side chain can hinder passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Potential for Efflux: Squalamine's structure suggests it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, reducing net absorption.[1][2]

  • First-Pass Metabolism: Like many orally administered drugs, squalamine derivatives may be subject to metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[1][3][4]

  • Low Aqueous Solubility of Certain Forms: While squalamine can be formulated as a salt to improve solubility, the free base or certain derivatives might exhibit poor solubility in the gastrointestinal fluids, limiting dissolution.

  • Interaction with Bile Micelles: In the fed state, cationic drugs can interact with negatively charged bile micelles, which can reduce the free drug concentration available for absorption, potentially leading to a negative food effect.[5]

Q2: What formulation strategies can be employed to enhance the oral bioavailability of squalamine derivatives?

A2: Several formulation strategies can be explored to overcome the challenges mentioned above. These can be broadly categorized as follows:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic and amphiphilic drugs.[6][7][8][9] These systems can keep the drug in a solubilized state and may facilitate lymphatic transport, bypassing the liver and reducing first-pass metabolism.[9]

  • Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

  • P-glycoprotein (P-gp) Inhibitors: Co-administration with known P-gp inhibitors (e.g., verapamil, cyclosporine) can reduce efflux and increase intracellular drug concentration, thereby improving absorption.[1][10]

  • Prodrug Approach: The chemical structure of a squalamine derivative can be temporarily modified to create a more lipophilic and readily absorbable prodrug.[7][11][12][13][14] This prodrug would then be converted to the active squalamine derivative in the body.

  • Solid Formulations: Techniques like solid dispersions and co-crystallization can improve the dissolution rate of poorly soluble derivatives.[7][15]

Q3: Are there any known interactions of squalamine with intestinal transporters?

A3: Yes, squalamine has been shown to be a specific inhibitor of the brush-border Na+/H+ exchanger isoform NHE3.[16][17] This interaction is time-dependent, reversible, and appears to be indirect, possibly through an intracellular signaling pathway.[16][17] While this is a specific interaction, it is important to consider that as a cationic molecule, squalamine derivatives have the potential to interact with various transporters and cellular components in the intestinal epithelium. Further investigation into interactions with influx and efflux transporters like P-gp is crucial for a complete understanding of its absorption kinetics.[1][10]

Troubleshooting Guides

Issue 1: Low and Variable Permeability in Caco-2 Assays
Potential Cause Troubleshooting Steps
Efflux by P-glycoprotein (P-gp) 1. Perform bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Co-administer a known P-gp inhibitor (e.g., verapamil) with your squalamine derivative. A significant increase in A-B permeability and a decrease in the efflux ratio would confirm P-gp involvement.[10][18]
Poor Passive Permeability 1. Evaluate the lipophilicity (LogP/LogD) of your derivative. If it is too low, consider synthesizing more lipophilic analogs or developing a prodrug. 2. Formulate the derivative in a lipid-based system (e.g., with surfactants and oils) for the assay to improve its presentation to the cell monolayer.[6]
Cell Monolayer Integrity Issues 1. Confirm the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests cytotoxicity. 2. Assess the cytotoxicity of your squalamine derivative at the tested concentrations using an MTT or LDH assay. If cytotoxic, reduce the concentration.
Binding to Assay Components 1. Perform a recovery study by incubating the compound in the assay plates without cells to check for non-specific binding to the plasticware. 2. If significant binding is observed, consider using low-binding plates or adding a small percentage of a non-ionic surfactant to the assay buffer.
Issue 2: Poor Oral Bioavailability in Animal Models Despite Good In Vitro Permeability
Potential Cause Troubleshooting Steps
High First-Pass Metabolism 1. Incubate the squalamine derivative with liver microsomes or S9 fractions to assess its metabolic stability. 2. Identify the metabolites formed using LC-MS/MS to understand the metabolic pathways. 3. If metabolism is rapid, consider co-administration with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) in a follow-up animal study to confirm the impact of first-pass metabolism.
Poor Solubility/Dissolution in GI Tract 1. Assess the solubility of the compound in simulated gastric and intestinal fluids (SGF and SIF). 2. If solubility is low, consider formulation strategies such as micronization, solid dispersions, or lipid-based formulations for your in vivo studies.[7][15]
Negative Food Effect 1. Conduct pharmacokinetic studies in both fasted and fed animals. A significant decrease in absorption in the fed state may indicate a negative food effect.[5][19][20][21][22] 2. This may be due to the binding of the cationic squalamine derivative to bile salts.[5] Consider formulations that protect the drug from such interactions.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure for assessing the intestinal permeability of a squalamine derivative.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells onto Transwell inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Values above 250 Ω·cm² are generally considered acceptable.

  • Perform a pre-experiment check of monolayer integrity by measuring the permeability of a paracellular marker like Lucifer yellow.

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Transport: Add the squalamine derivative solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport: Add the squalamine derivative solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Take a sample from the donor chamber at the beginning and end of the experiment.

4. Sample Analysis:

  • Quantify the concentration of the squalamine derivative in the collected samples using a validated LC-MS/MS method.[23]

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell insert.

    • C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol provides a method for assessing intestinal permeability in a more physiologically relevant model.

1. Animal Preparation:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Anesthetize the rat (e.g., with an intraperitoneal injection of urethane).

  • Make a midline abdominal incision to expose the small intestine.

  • Isolate a segment of the jejunum (approximately 10 cm long).

  • Insert cannulas at both ends of the segment and tie them securely.

2. Perfusion:

  • Gently flush the intestinal segment with pre-warmed (37°C) saline to remove any contents.

  • Perfuse the segment with a control buffer (e.g., Krebs-Ringer buffer) for a 30-minute equilibration period at a flow rate of 0.2 mL/min.

  • Switch to the perfusion solution containing the squalamine derivative and a non-absorbable marker (e.g., phenol red) at a known concentration.

  • Collect the perfusate from the outlet cannula at 15-minute intervals for up to 120 minutes.

3. Sample Analysis:

  • Measure the volume of each collected sample and weigh it to determine water flux.

  • Quantify the concentration of the squalamine derivative and the non-absorbable marker in the perfusate samples and the initial perfusion solution using a validated analytical method (e.g., LC-MS/MS or HPLC-UV).[23]

4. Data Analysis:

  • Calculate the effective permeability coefficient (Peff) in cm/s using the following equation, correcting for water flux: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L)

    • Q is the perfusion flow rate.

    • Cout' and Cin' are the corrected outlet and inlet concentrations of the drug.

    • r is the radius of the intestinal segment.

    • L is the length of the perfused segment.

Data Presentation

Table 1: Representative Permeability Classification of Drugs in Caco-2 and Rat SPIP Models

Permeability Class Papp (Caco-2) (x 10⁻⁶ cm/s) Peff (Rat SPIP) (x 10⁻⁴ cm/s) Example Compounds
Low < 1.0< 0.5Mannitol, Atenolol
Moderate 1.0 - 10.00.5 - 2.0Piroxicam, Ketoprofen
High > 10.0> 2.0Propranolol, Metoprolol

This table provides general ranges for permeability classification. Experimental values for squalamine derivatives should be compared to these benchmarks and appropriate controls.

Table 2: Common Excipients for Enhancing Oral Bioavailability of Cationic Amphiphilic Drugs

Excipient Class Mechanism of Action Examples
Lipids Improve solubility, facilitate micellar solubilization, promote lymphatic transport.[6][9]Medium-chain triglycerides (MCTs), long-chain triglycerides, oleic acid.
Surfactants Enhance wetting and dissolution, form micelles, inhibit P-gp.[6][7]Polysorbate 80, Cremophor EL, D-α-tocopheryl polyethylene glycol succinate (TPGS).
Polymers Create solid dispersions, inhibit crystallization, form nanoparticles.[7]Povidone (PVP), Hydroxypropyl methylcellulose (HPMC), Soluplus®.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_insitu In Situ Assessment cluster_invivo In Vivo Evaluation solubility Solubility (SGF, SIF) formulate Formulation Strategy (Lipid-based, Prodrug, etc.) solubility->formulate caco2 Caco-2 Permeability (Papp, Efflux Ratio) caco2->formulate metabolism Metabolic Stability (Microsomes, S9) metabolism->formulate spip Rat SPIP (Peff) formulate->spip Optimized Formulation pk Pharmacokinetic Study (Rat, Dog) (Bioavailability) spip->pk Promising Candidates pk->formulate Iterative Optimization

Caption: Experimental workflow for improving oral bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Portal Vein squalamine Squalamine Derivative nhe3 NHE3 squalamine->nhe3 Inhibition intracellular_sq Intracellular Squalamine squalamine->intracellular_sq Passive Diffusion & Active Transport pgp P-glycoprotein (Efflux) pgp->squalamine Efflux cyp450 CYP450 Enzymes (Metabolism) absorbed_sq Absorbed Squalamine cyp450->absorbed_sq Metabolites intracellular_sq->pgp intracellular_sq->cyp450 Metabolism intracellular_sq->absorbed_sq Absorption

Caption: Potential intestinal transport pathways for squalamine.

References

How to minimize infusion site reactions with Squalamine lactate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalamine lactate. The focus is on minimizing and managing infusion site reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common infusion site reactions associated with this compound?

A1: Based on clinical trial data, the most common adverse events related to intravenous this compound administration are infusion site reactions. These are typically characterized as mild to moderate in severity.[1][2] One study noted that infusion site pain appeared to be dose-related.[2] While specific symptoms in the literature are not extensively detailed, typical infusion site reactions can include pain, redness, swelling, and tenderness at the injection site.

Q2: Is there a relationship between the dose of this compound and the incidence of infusion site reactions?

A2: Some studies have suggested a dose-related effect on infusion site pain.[2] However, another study found no significant difference in the percentage of related adverse events between different dose groups, suggesting that at the levels tested, there was no clear dose-related effect on overall safety parameters.[1] It is advisable to use the lowest effective concentration and dose for your experimental model.

Q3: What administration routes have been used for this compound in clinical studies?

A3: this compound has been administered intravenously in several clinical trials, either as a weekly infusion or as a continuous infusion over several days.[1][3][4] Due to pharmacokinetic challenges and local infusion site reactions with the intravenous route, a topical ophthalmic solution has also been developed and studied.[5][6]

Troubleshooting Guide: Minimizing Infusion Site Reactions

This section provides practical steps to mitigate the risk and severity of infusion site reactions during the intravenous administration of this compound.

Pre-Infusion Checklist

Q4: How should the this compound solution be prepared for infusion to minimize reactions?

A4: While specific formulation details from all clinical trials are not publicly available, general best practices for preparing intravenous solutions to minimize irritation should be followed. These include:

  • Vehicle and Dilution: Use a suitable, sterile, and non-pyrogenic diluent as specified in your experimental protocol. The final concentration of the drug should be minimized by using an adequate volume for infusion.

  • pH and Osmolality: The pH of the final solution should be close to physiological pH (around 7.4), and the solution should be isotonic (approximately 300 mOsm/kg) to reduce the risk of irritation.[7] Significant deviations from these values can contribute to infusion site pain and phlebitis.

Q5: What site selection and preparation procedures are recommended?

A5: Proper site selection and preparation are crucial for minimizing local reactions.

  • Vein Selection: Choose a large, healthy vein, preferably in the upper extremities. Avoid areas of flexion, like the elbow, as this can increase the risk of phlebitis.

  • Aseptic Technique: Maintain strict aseptic technique during catheter insertion and throughout the infusion process to prevent infection, which can exacerbate infusion site reactions.

  • Site Rotation: If multiple infusions are required, rotate the infusion sites to allow veins to recover.

During Infusion

Q6: What infusion parameters should be controlled to reduce the risk of reactions?

A6: The rate and duration of the infusion can significantly impact the incidence of local reactions.

  • Infusion Rate: A slower infusion rate is generally associated with a lower risk of infusion site reactions. In clinical trials, this compound has been infused over various durations, from 45 minutes to continuous infusions over 120 hours.[3][4] If you observe signs of irritation, consider reducing the infusion rate.

  • In-line Filtration: The use of an in-line filter may help reduce the infusion of any potential particulates in the solution, which can contribute to phlebitis.[8]

Post-Infusion Care and Management of Reactions

Q7: What should be done if an infusion site reaction occurs?

A7: If a reaction is observed, follow these steps:

  • Stop the Infusion: Immediately stop or slow down the infusion.

  • Assess the Site: Evaluate the severity of the reaction (e.g., degree of redness, swelling, pain).

  • Apply Compresses: For pain and inflammation, a cool compress can be applied. For phlebitis (inflammation of the vein), warm compresses may help improve circulation.

  • Elevate the Limb: Elevating the affected limb can help reduce swelling.

  • Consider Pharmacological Intervention: For more severe reactions, topical or systemic anti-inflammatory agents or antihistamines may be considered, as per your institution's guidelines and in consultation with a veterinarian or physician.

Q8: How can infusion site reactions be managed proactively?

A8: Consider these proactive strategies, particularly if initial experiments show a high incidence of reactions:

  • Pre-treatment: In some clinical settings for other drugs, pre-treatment with oral antihistamines has been used to reduce the severity of injection site reactions.

  • Dilution and Vehicle Optimization: Experiment with different dilutions and vehicles (if your protocol allows) to find a formulation that is better tolerated.

Data Summary

The following table summarizes the intravenous administration parameters for this compound from selected clinical studies.

Study Type Dosage Infusion Duration Frequency Reference
Phase I/II (AMD)25 and 50 mg/m²45, 90, or 180 minutesWeekly for 4 weeks[3]
Phase 2 (AMD)10, 20, or 40 mgNot specifiedWeekly for 4 infusions, then monthly[1]
Phase I (Cancer)6 to 538 mg/m²/day120-hour continuous infusionEvery two weeks[4]

Experimental Protocols

Protocol: Example of this compound Intravenous Infusion in a Preclinical Model (Adapted from Clinical Trial Methodologies)

This protocol is a generalized example and should be adapted to the specific animal model and experimental design.

  • Preparation of this compound Solution:

    • Reconstitute the lyophilized this compound powder with a sterile diluent (e.g., 5% Dextrose in Water or 0.9% Sodium Chloride) to the desired stock concentration.

    • Further dilute the stock solution to the final administration concentration, ensuring the final solution is isotonic and at a physiological pH.

    • Draw the final solution into a sterile syringe.

  • Animal Preparation and Catheterization:

    • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

    • Place a catheter in a suitable vein (e.g., tail vein in a rodent, cephalic vein in a larger animal).

    • Secure the catheter in place.

  • Infusion Administration:

    • Connect the syringe to an infusion pump.

    • Connect the infusion line to the catheter.

    • Set the infusion pump to deliver the desired volume over the predetermined time (e.g., to achieve a dose of 25 mg/m² over 90 minutes).

    • Monitor the animal and the infusion site throughout the procedure for any signs of distress or local reaction.

  • Post-Infusion Monitoring:

    • After the infusion is complete, flush the catheter with a small volume of sterile saline.

    • Remove the catheter and apply gentle pressure to the site to prevent bleeding.

    • Monitor the infusion site for several hours for any signs of redness, swelling, or pain.

    • Record all observations in the experimental log.

Visualizations

experimental_workflow cluster_pre_infusion Pre-Infusion cluster_infusion During Infusion cluster_post_infusion Post-Infusion prep Prepare Isotonic/ Physiological pH Solution site_selection Select & Prepare Infusion Site administer Administer via Controlled Infusion Rate site_selection->administer monitor_site Monitor for Immediate Reactions assess Assess Site for Delayed Reactions monitor_site->assess manage Manage Reactions (e.g., Compresses) troubleshooting_logic start Infusion Site Reaction Observed? stop_infusion Stop or Slow Infusion start->stop_infusion Yes document Document Outcome start->document No assess Assess Severity stop_infusion->assess mild Mild Reaction (Redness, Minor Pain) assess->mild Mild severe Moderate/Severe (Swelling, Phlebitis) assess->severe Severe cool_compress Apply Cool Compress mild->cool_compress warm_compress Apply Warm Compress & Elevate severe->warm_compress cool_compress->document warm_compress->document

References

Technical Support Center: Optimizing Detection of Squalamine Lactate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Squalamine lactate in biological samples. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound in biological samples?

A1: The primary analytical methods for the quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, and more specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity. While immunoassays like ELISA are theoretically possible, there are currently no commercially available kits for this compound, and development would require custom antibody production.

Q2: What are the key challenges in developing a robust analytical method for this compound?

A2: Squalamine is a cationic aminosterol, and its unique physicochemical properties present several challenges. These include:

  • Poor solubility: this compound can precipitate at low temperatures. It is recommended to preheat solutions to 37°C to avoid precipitation.

  • Matrix effects: Biological samples contain numerous endogenous components that can interfere with the ionization of Squalamine in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.

  • Analyte stability: this compound can degrade under certain conditions. For instance, in acidic environments (pH 4), it can lose its sulfate group. It is, however, stable under refrigerated and basic conditions.[1][2]

  • Low volatility and self-ionization suppression: The structure of Squalamine can lead to the formation of non-volatile salts, which are difficult to ionize effectively in a mass spectrometer.

Q3: Are there any commercially available ELISA kits for this compound detection?

A3: Currently, there are no commercially available ELISA kits specifically for the detection of this compound. The development of such an immunoassay would require the synthesis of a Squalamine hapten and subsequent production of specific monoclonal or polyclonal antibodies. This process involves conjugating Squalamine to a carrier protein to make it immunogenic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and LC-MS/MS.

LC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components.Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction). Dilute the sample. Optimize chromatographic conditions to separate Squalamine from co-eluting matrix components.
Inefficient ionization of Squalamine.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization source if available (e.g., APCI).
Degradation of Squalamine during sample processing or storage.Ensure samples are stored at appropriate conditions (refrigerated or frozen). Avoid acidic conditions during sample preparation.
High Background Noise Contamination of the LC-MS system.Flush the system with appropriate cleaning solutions. Check for contamination in the mobile phase, solvents, and sample vials.
Presence of interfering substances in the biological matrix.Improve sample cleanup procedures. Use a more selective mass transition (MRM).
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure consistent ionization of Squalamine (a basic compound). The use of a volatile buffer is recommended.
Column overload.Reduce the injection volume or sample concentration.
Column degradation or contamination.Replace the analytical column. Use a guard column to protect the analytical column.
Inconsistent Retention Time Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each run.
HPLC-UV Method Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity Low concentration of Squalamine in the sample.Optimize the extraction procedure to concentrate the analyte. Increase the injection volume if possible without compromising peak shape.
Inappropriate detection wavelength.Determine the optimal UV absorbance wavelength for Squalamine.
Poor Peak Resolution Inadequate chromatographic separation.Optimize the mobile phase composition (e.g., organic solvent ratio, pH, ionic strength). Try a different column with a different stationary phase.
Baseline Drift or Noise Contaminated mobile phase or column.Filter the mobile phase and use high-purity solvents. Flush the column with a strong solvent.
Detector lamp aging.Replace the UV detector lamp.

Experimental Protocols

Quantitative Analysis of Squalamine in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of Squalamine in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of human plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute Squalamine with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Thermo Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MRM Transition Precursor Ion (m/z): [To be determined based on Squalamine's mass]Product Ion (m/z): [To be determined from fragmentation]
Internal Standard Deuterated Squalamine is recommended.

c. Quantitative Data Summary (Hypothetical based on typical performance)

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Extraction Recovery > 85%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Hypothetical Validated RP-HPLC-UV Method for this compound in Plasma

This protocol is a hypothetical example based on common practices for similar compounds.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 600 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

b. HPLC Instrumentation and Conditions

Parameter Condition
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted to ~7.0) in a suitable ratio (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined (likely in the low UV range, e.g., 205-215 nm, due to lack of a strong chromophore)
Column Temperature 30°C

c. Hypothetical Quantitative Data Summary

Parameter Expected Result
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 50 ng/mL
Extraction Recovery > 80%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Visualizations

Squalamine's Anti-Angiogenic Signaling Pathway

Squalamine exerts its anti-angiogenic effects in part by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It is understood to act intracellularly by binding to calmodulin, which in turn modulates downstream signaling cascades that are crucial for endothelial cell proliferation and migration.

Squalamine_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Release IP3->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Calmodulin->Angiogenesis Promotes Calmodulin->Inhibition Squalamine Squalamine Squalamine->Calmodulin Binds to & Inhibits Inhibition->Angiogenesis Squalamine_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (e.g., SPE or Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against Calibration Curve) ms_detection->data_analysis end End: Report Concentration data_analysis->end Troubleshooting_Flow start Problem: Low MS Signal check_ms Check MS Performance (Tune & Calibrate with Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC Performance (Peak Shape, Retention Time) ms_ok->check_lc Yes optimize_ms Optimize MS Parameters ms_ok->optimize_ms No lc_ok LC OK? check_lc->lc_ok check_sample Investigate Sample Preparation (Extraction Recovery, Matrix Effects) lc_ok->check_sample Yes optimize_lc Optimize LC Method lc_ok->optimize_lc No optimize_sample Optimize Sample Prep check_sample->optimize_sample

References

Strategies to reduce the hemolytic activity of Squalamine mimics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the hemolytic activity of squalamine mimics. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are squalamine and squalamine mimics?

Squalamine is a natural aminosterol compound originally isolated from the dogfish shark (Squalus acanthias).[1][2][3] It is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Squalamine mimics are synthetic molecules, often sterol-polyamine conjugates, designed to replicate the structure and potent antimicrobial properties of natural squalamine.[4][5] These synthetic analogs are developed to improve upon the natural compound's properties, including efficacy, stability, and safety.[4][6]

Q2: Why is reducing hemolytic activity crucial for developing squalamine mimics?

Hemolytic activity is the breakdown (lysis) of red blood cells, which releases hemoglobin into the blood plasma.[7] For any compound intended for systemic use, high hemolytic activity is a major form of toxicity and a critical safety concern that can prevent its clinical development.[4][8][9] While potent, squalamine and many of its mimics can exhibit hemolytic properties, which may limit their therapeutic applications.[1][2][4] Therefore, a key goal in the development of these mimics is to create variants that retain strong antimicrobial effects while displaying minimal to no hemolytic activity.[6][10]

Q3: What are the primary molecular factors that influence the hemolytic activity of squalamine mimics?

The hemolytic potential of squalamine mimics is governed by a sensitive balance of their physicochemical properties. The most critical factors include:

  • Hydrophobicity : Increased hydrophobicity, often related to the sterol backbone or specific amino acid residues in peptide-based mimics, is strongly correlated with higher hemolytic activity.[11][12][13][14][15]

  • Cationic Charge : A net positive charge is essential for antimicrobial action, as it facilitates binding to negatively charged bacterial membranes. However, an excessively high positive charge can lead to increased interaction with and disruption of zwitterionic mammalian cell membranes, thereby increasing hemolysis.[11][16]

  • Amphipathicity and Structure : The spatial arrangement of hydrophobic and charged groups (amphipathicity) is key to membrane disruption. A highly defined amphipathic structure, such as a perfect α-helix in peptide mimics, can enhance lytic activity towards all membranes, including red blood cells.[16][17]

  • Charge Distribution : The placement of cationic charges within the molecule is also important. Distributing charges, for instance, at both ends of a molecule, can reduce the self-aggregation that may contribute to hemolytic action.[11][14]

Q4: What are the main strategic approaches to reduce the hemolytic activity of a promising squalamine mimic?

There are three primary strategies that can be employed, often in combination:

  • Structural and Chemical Modification : This involves altering the molecule's chemical structure to decrease its affinity for red blood cell membranes. Key modifications include:

    • Decreasing Hydrophobicity : Substituting highly hydrophobic amino acids with less hydrophobic ones (e.g., replacing Leucine with Alanine) or modifying the sterol core can significantly reduce hemolysis.[4][13][16]

    • Optimizing Net Charge : Systematically adjusting the number of cationic groups to find a "therapeutic window" where antimicrobial activity is preserved but hemolytic activity is minimized.[16]

    • Altering Amphipathicity : Introducing residues that disrupt a perfectly amphipathic structure can selectively decrease hemolytic effects.[16]

    • Phosphorylation : For peptide-based mimics, adding phosphate groups can reduce toxicity and improve stability.[18]

  • Formulation-Based Strategies : This approach focuses on the delivery vehicle rather than the molecule itself. By encapsulating the squalamine mimic, its direct interaction with red blood cells can be limited.

    • Liposomal Encapsulation : Formulating the mimic within liposomes can shield it from red blood cells until it reaches the target site.[19]

    • pH and Buffer Optimization : The stability and activity of peptides and mimics can be influenced by the pH and buffer composition of the formulation.[20][21][22]

    • Use of Excipients : Incorporating specific excipients like polyols or employing PEGylation can enhance stability and potentially reduce off-target effects.[20][22]

Troubleshooting Guides

This section addresses common problems encountered during the experimental evaluation of squalamine mimics.

Problem 1: My lead compound shows potent antimicrobial activity but is highly hemolytic. What are my next steps?

This is a common challenge. The goal is to uncouple the desired antimicrobial activity from the undesired hemolytic toxicity.

G A High Hemolysis Observed in Lead Compound D Synthesize Analogs A->D B Strategy 1: Reduce Hydrophobicity E Substitute Hydrophobic Groups with Less Hydrophobic Ones (e.g., Leu -> Ala) B->E F Modify Sterol Backbone B->F C Strategy 2: Optimize Net Positive Charge G Reduce or Increase Net Charge Systematically C->G D->B Approach A D->C Approach B H Re-screen for Antimicrobial and Hemolytic Activity E->H F->H G->H J Hemolysis Reduced? H->J I Activity Lost? I->H No L Rebalance Properties: Combine Small Hydrophobic Changes with Charge Modulation I->L Yes J->I No K SUCCESS: Advance Optimized Lead J->K Yes L->D

Caption: Workflow for addressing high hemolytic activity in a lead compound.

Troubleshooting Steps:

  • Synthesize Analogs with Reduced Hydrophobicity : This is the most direct approach. As shown in the table below, even minor changes can have a dramatic effect. For example, studies on cationic peptides have shown that replacing four Leucine residues with Alanine can reduce hemolysis from 40-80% to virtually zero, while retaining strong antimicrobial activity.[11][13][14]

  • Systematically Vary the Net Positive Charge : Create a series of analogs where the net charge is incrementally changed. Research has shown that there is often an optimal charge that maximizes antimicrobial effects while minimizing hemolysis; for one peptide series, a net charge of +8 was effective, while charges of +9 and +10 dramatically increased hemolytic activity.[16]

  • Re-evaluate Both Activities : After synthesizing new analogs, it is critical to test them in parallel in both antimicrobial and hemolytic assays to determine the therapeutic index (the ratio of toxic concentration to effective concentration).

  • Iterate if Necessary : If reducing hydrophobicity also eliminates antimicrobial activity, a more subtle approach is needed. Consider combining minor reductions in hydrophobicity with slight adjustments to charge distribution to find a new lead compound.

Problem 2: My hemolysis assay results are inconsistent across different experiments. What are the potential causes?

Common Sources of Error:

  • Red Blood Cell (RBC) Source and Age : RBCs from different donors or of different ages can have varied membrane fragility. Always use fresh RBCs from a consistent source if possible.

  • RBC Concentration : The final concentration of RBCs in the assay (hematocrit) must be precisely controlled. Ensure your stock solution is well-mixed and accurately diluted for every experiment. A 2% hematocrit is commonly used.[23]

  • Incubation Time and Temperature : Hemolysis is a kinetic process. Adhere strictly to the specified incubation time (e.g., 60 minutes) and temperature (37°C).[23][24]

  • Buffer and pH : The buffer system (e.g., PBS) and its pH must be consistent.

  • Compound Precipitation : At high concentrations, your squalamine mimic may be precipitating out of solution, leading to artificially low hemolysis readings. Visually inspect your assay plates for any signs of precipitation.

  • Control Failures : If your positive control (e.g., Triton X-100) does not yield ~100% lysis or your negative control (buffer only) shows significant lysis, the entire experiment is invalid.

Data Presentation

Summarizing the effects of molecular modifications is key to building a clear SAR.

Table 1: Impact of Hydrophobicity and Charge on Peptide Mimic Activity

Peptide ModificationRelative HydrophobicityNet ChargeAntimicrobial Activity (MIC)Hemolytic Activity (% at 150 µM)Therapeutic Rationale
Parent Peptide High (e.g., contains 4x Leu)+64-32 µM40-80%High activity but also high toxicity.[11][13]
Analog 1 Low (4x Leu -> 4x Ala)+64-32 µM< 5%Reduced hydrophobicity eliminates hemolysis while preserving antimicrobial efficacy.[11][13]
Parent Peptide 2 Moderate+7GoodLowStarting point for charge optimization.[16]
Analog 2a Moderate+4InactiveLowCharge is too low for effective antimicrobial action.[16]
Analog 2b Moderate+8Very GoodLowOptimal balance of charge for high antimicrobial and low hemolytic activity.[16]
Analog 2c Moderate+10Very GoodVery HighCharge is too high, leading to non-selective membrane lysis and high toxicity.[16]

Experimental Protocols

A standardized protocol is essential for generating reliable and comparable data.

Protocol: Standard Hemolysis Assay

This protocol details the steps to measure the hemolytic activity of squalamine mimics against human red blood cells (RBCs).

G cluster_0 RBC Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement A 1. Obtain fresh human blood with anticoagulant B 2. Centrifuge to pellet RBCs (e.g., 800 x g, 10 min) A->B C 3. Wash RBC pellet 2-3x with sterile PBS B->C D 4. Resuspend RBCs to create a 2% (v/v) solution in PBS C->D H 8. Add 100 µL of 2% RBC suspension to all wells D->H E 5. Prepare serial dilutions of squalamine mimics in PBS F 6. Add 100 µL of each dilution to a 96-well plate E->F F->H G 7. Prepare Controls: - Positive: 1% Triton X-100 - Negative: PBS only G->H I 9. Incubate plate at 37°C for 60 minutes J 10. Centrifuge plate to pellet intact RBCs (400 x g, 10 min) I->J K 11. Transfer 100 µL of supernatant to a new flat-bottom plate J->K L 12. Measure absorbance of hemoglobin at 540 nm K->L

References

Validation & Comparative

A Comparative Guide to Squalamine Lactate and Bevacizumab for the Treatment of Neovascular Age-Related Macular Degeneration (AMD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Squalamine lactate and the widely-used therapeutic, bevacizumab, in preclinical models of neovascular age-related macular degeneration (AMD). We delve into their distinct mechanisms of action, present available preclinical data, and outline the experimental protocols used to generate this data.

Introduction: Two Distinct Anti-Angiogenic Strategies

Neovascular ("wet") AMD is characterized by choroidal neovascularization (CNV), the pathological growth of new blood vessels from the choroid into the sub-retinal space. The current standard of care involves intravitreal injections of agents that inhibit vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.

  • Bevacizumab (Avastin®) is a full-length, humanized monoclonal antibody that directly targets and neutralizes all isoforms of VEGF-A.[1][2] By binding to VEGF-A, it prevents the growth factor from activating its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby inhibiting downstream signaling pathways that lead to blood vessel growth and leakage.[3][4]

  • This compound (formerly OHR-102) is a synthetic aminosterol, first discovered in the dogfish shark (Squalus acanthias), with a unique intracellular mechanism of action.[5][6] Unlike direct VEGF-A binders, squalamine enters activated endothelial cells and inhibits multiple growth factor signaling cascades, including those for VEGF, platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF).[5][6] This multi-faceted approach presents a differentiated therapeutic strategy compared to the targeted action of bevacizumab.[7]

Mechanism of Action

The fundamental difference between these two compounds lies in their site of action. Bevacizumab acts extracellularly by sequestering VEGF-A, while squalamine acts intracellularly to modulate downstream signaling from multiple growth factor receptors.

Bevacizumab: Extracellular VEGF-A Neutralization

Bevacizumab functions as a direct antagonist to VEGF-A. By binding to circulating VEGF-A, it physically obstructs the ligand from docking with its receptors on the endothelial cell surface, effectively shutting down a primary signal for angiogenesis.[4][8]

G cluster_cell Cell Membrane VEGF VEGF-A inhibit_point VEGF->inhibit_point Bevacizumab Bevacizumab Bevacizumab->inhibit_point Receptor VEGFR-2 Angiogenesis Angiogenesis & Permeability Receptor->Angiogenesis EndothelialCell Endothelial Cell inhibit_point->Receptor

Bevacizumab blocks VEGF-A from binding to its receptor.

This compound: Intracellular Signal Modulation

Squalamine enters activated endothelial cells via caveolae.[9][10] Inside the cell, it binds to calmodulin, a key intracellular signaling protein.[5] This action disrupts the downstream signaling cascades of multiple pro-angiogenic factors, including VEGF, PDGF, and bFGF, and inhibits the Na+/H+ exchanger, leading to changes in intracellular pH that suppress MAP kinase activity.[5][11] This results in the inhibition of endothelial cell proliferation and migration.[12][13]

G cluster_cell Endothelial Cell (Intracellular) GF VEGF / PDGF / bFGF Receptor Growth Factor Receptors GF->Receptor Signal Downstream Signaling Receptor->Signal Calmodulin Calmodulin Signal->Calmodulin Angiogenesis Angiogenesis Calmodulin->Angiogenesis Squalamine Squalamine Squalamine->Calmodulin

Squalamine acts intracellularly to inhibit signaling.

Preclinical Efficacy in AMD Models

The most common animal model used to evaluate anti-angiogenic therapies for wet AMD is the laser-induced choroidal neovascularization (CNV) model in rodents and non-human primates.[14][15] In this model, a laser is used to rupture Bruch's membrane, which induces an inflammatory and angiogenic response that mimics the CNV seen in humans.[16]

While direct, head-to-head preclinical studies comparing this compound and bevacizumab are limited in publicly available literature, we can infer comparative efficacy from studies evaluating each drug's performance against control groups in these standardized models.

Table 1: Summary of Efficacy in Laser-Induced CNV Models

Compound Animal Model Key Efficacy Endpoint Observed Effect vs. Control Citation(s)
Bevacizumab Rhesus Monkey Reduction in Fluorescein Leakage Area ~78% reduction at Day 28 [17][18]
Rhesus Monkey Reduction in Retinal Thickness (OCT) ~154% change from baseline at Day 28 [17][18]
Cynomolgus Monkey Formation of CNV Complete blockage of CNV formation [19]

| This compound | Rat | CNV Membrane Development | Partial reduction |[5] |

Note: Data is compiled from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary.

As shown, bevacizumab demonstrates robust and often complete inhibition of CNV in non-human primate models.[19] Data for squalamine in a rat model showed a partial reduction in CNV, indicating a clear anti-angiogenic effect.[5] It is important to note that a topical formulation of this compound 0.2% was later evaluated in a Phase 2 human clinical trial (IMPACT study) as an adjunct to monthly ranibizumab injections, where it showed a potential benefit in visual acuity for lesions with a classic component.[5]

Experimental Protocols

Understanding the methodologies behind these findings is critical for their interpretation. Below is a detailed protocol for the widely used laser-induced CNV model in mice, which is conceptually similar to the models used in the cited rat and primate studies.

Protocol: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol is a synthesized representation of standard procedures in the field.[14][20][21]

  • Animal Preparation:

    • Adult (6-8 week old) C57BL/6J mice are used due to their pigmented retinal epithelium, which is necessary for laser energy absorption.[21]

    • Mice are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

    • Pupils are dilated with topical 1% tropicamide to allow for visualization of the fundus.[20]

  • Laser Photocoagulation:

    • The anesthetized mouse is positioned on a stereotactic stage. A coverslip with coupling gel is placed on the cornea to neutralize its refractive power.

    • An argon green laser is used, with typical parameters set to a 75 µm spot size, 100 ms duration, and 100-150 mW power.[20]

    • Four laser spots are delivered to each eye, positioned radially around the optic nerve. The successful rupture of Bruch's membrane is confirmed by the appearance of a small bubble at the laser site.[14]

  • Treatment Administration:

    • Animals are randomized into treatment groups (e.g., Vehicle Control, Bevacizumab, this compound).

    • Drugs are administered according to the study design. For bevacizumab, this is typically a single intravitreal injection. For squalamine, preclinical studies have often used systemic administration.[5]

  • Efficacy Evaluation (7-14 days post-laser):

    • Fluorescein Angiography (FA): To assess vascular leakage, mice are injected with fluorescein and the fundus is imaged. The area and intensity of leakage from the CNV lesions are quantified.

    • Optical Coherence Tomography (OCT): Provides cross-sectional images of the retina to measure the thickness and volume of the CNV lesion and associated edema.

    • Histology/Immunofluorescence: At the study endpoint, eyes are enucleated. Choroidal flat mounts are prepared and stained with a vascular endothelial cell marker (e.g., isolectin B4) to visualize the neovascular complex. The total area or volume of the CNV lesion is then quantified using imaging software.[21]

G A Anesthetize Mouse & Dilate Pupils B Laser Photocoagulation (Rupture Bruch's Membrane) A->B C Randomize into Treatment Groups B->C D1 Control (Vehicle) C->D1 D2 Bevacizumab C->D2 D3 This compound C->D3 E Drug Administration (e.g., Intravitreal, Systemic) D1->E D2->E D3->E F Efficacy Evaluation (Day 7-14) E->F G1 Fluorescein Angiography (Leakage Area) F->G1 G2 OCT (Lesion Volume) F->G2 G3 Choroidal Flat Mounts (CNV Area) F->G3

Workflow for a typical laser-induced CNV preclinical study.

Conclusion

Bevacizumab and this compound represent two different philosophies in anti-angiogenic therapy for neovascular AMD. Bevacizumab is a highly specific, potent, extracellular inhibitor of VEGF-A, the efficacy of which is well-established in preclinical models and clinical practice.[1][19] this compound offers a broader, intracellular mechanism that modulates multiple signaling pathways involved in angiogenesis.[6] While preclinical data supports the anti-angiogenic activity of squalamine, the available results suggest bevacizumab may have a more profound inhibitory effect in the laser-induced CNV model.[5] The development of squalamine as an adjunctive therapy highlights a potential strategy of combining a broad-spectrum intracellular agent with a potent extracellular VEGF-A inhibitor to achieve a more comprehensive blockade of the angiogenic process. Further head-to-head studies in standardized models would be invaluable for a more direct comparison of their therapeutic potential.

References

Squalamine lactate versus other antimicrobial peptides: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the urgent quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, naturally occurring compounds have emerged as a promising frontier. Among these, squalamine, an aminosterol isolated from the dogfish shark (Squalus acanthias), has garnered significant attention for its broad-spectrum antimicrobial activity. This guide provides a comparative analysis of squalamine lactate against other well-established antimicrobial peptides (AMPs): LL-37, Magainin, and Defensins. The following sections present a detailed comparison of their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.

Comparative Antimicrobial Activity

The antimicrobial potency of this compound and other AMPs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a compilation from various studies and highlights the diverse efficacy of these peptides against a range of Gram-positive and Gram-negative bacteria.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against Gram-Positive Bacteria

Antimicrobial PeptideStaphylococcus aureusEnterococcus faecium (vancomycin-resistant)
This compound24 - 16
LL-37<10<10
Magainin 2--
Defensins (HNP-1)<10-

Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Gram-Negative Bacteria

Antimicrobial PeptideEscherichia coliPseudomonas aeruginosaAcinetobacter baumannii (carbapenem-resistant)
This compound & Analogues2.5 - 40816
LL-37<10<10-
Magainin 2--2 - 4
Defensins (HNP-1)<10>100-

Note: "-" indicates that directly comparable data was not found in the conducted search.

Cytotoxicity Profile

A critical aspect of any potential therapeutic agent is its safety profile, particularly its effect on host cells. The cytotoxic activity of these antimicrobial peptides against mammalian cells is a key determinant of their therapeutic window.

Table 3: Cytotoxicity against Mammalian Cells

Antimicrobial PeptideCell Line(s)Cytotoxic Concentration
This compound-Data not consistently reported in antimicrobial studies
LL-37MA-104>50 μg/mL (viability >90%)
Human osteoblast-like MG63Cytotoxicity observed
Magainin 2Balb/3T3, SRD/3T3, OVCA-3K0.5 ≈ 600 μg/mL
HeLaNot cytotoxic at 30 μM
DefensinsWide range of normal and malignant cellsExert nonspecific cytotoxicity

Mechanism of Action: A Visual Comparison

The antimicrobial mechanisms of this compound and other AMPs, while all generally involving membrane disruption, exhibit distinct characteristics.

This compound: Membrane Disruption

Squalamine, a cationic aminosterol, is proposed to interact with the negatively charged components of bacterial membranes, leading to their disruption. This interaction is believed to be a key factor in its broad-spectrum activity.

Squalamine_Mechanism cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Membrane Lysis Bacterial Cell Death Membrane->Lysis Cell Lysis LPS LPS/Teichoic Acids Phospholipid Phospholipids LPS->Phospholipid Disorganization Phospholipid->Membrane Membrane Perturbation Squalamine This compound Squalamine->LPS Electrostatic Interaction AMP_Mechanisms cluster_models Membrane Disruption Models AMP Cationic AMP Membrane Bacterial Membrane (Negative Charge) AMP->Membrane Electrostatic Attraction Barrel Barrel-Stave Pore Membrane->Barrel Insertion & Pore Formation Toroidal Toroidal Pore Membrane->Toroidal Lipid Reorganization Carpet Carpet Model Membrane->Carpet Detergent-like Micellization Lysis Cell Lysis Barrel->Lysis Toroidal->Lysis Carpet->Lysis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial two-fold dilutions of the antimicrobial peptide C Inoculate each dilution with the bacterial suspension in a 96-well plate A->C B Prepare a standardized inoculum of the test bacterium B->C D Incubate the plate under optimal growth conditions (e.g., 37°C for 18-24h) C->D E Visually inspect for turbidity or measure absorbance (OD600) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

A Comparative Analysis of the Biological Activities of Squalamine and Trodusquemine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Squalamine and Trodusquemine are structurally related aminosterols, originally isolated from the dogfish shark (Squalus acanthias), that have garnered significant interest for their diverse and potent biological activities.[1][2] Both compounds share a common cholestane skeleton conjugated to a polyamine moiety, but differ in the specific polyamine attached—spermidine for Squalamine and spermine for Trodusquemine.[1] This subtle structural difference leads to distinct pharmacological profiles, making them subjects of intense research for various therapeutic applications, including metabolic diseases, cancer, and neurodegenerative disorders.[1][2]

This guide provides a comparative overview of the biological activities of Squalamine and Trodusquemine, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Quantitative Comparison of Biological Activities

The primary mechanism of action for Trodusquemine and a key activity for some Squalamine derivatives is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[2][3][4] PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making its inhibition a promising strategy for treating type 2 diabetes and obesity.[5][6]

ParameterSqualamineTrodusquemineReference
Primary Target Primarily membrane-acting, anti-angiogenicAllosteric inhibitor of PTP1B[2][7][8]
PTP1B Inhibition (IC₅₀) Not a direct PTP1B inhibitor; some derivatives show activity.1 µmol/L[3][9]
Anti-angiogenic Activity Potent inhibitor of endothelial cell proliferation (maximal suppression at 3.2 μM)Exhibits anti-angiogenic properties, often linked to PTP1B inhibition.[10][11]
Anticancer Effects Inhibits tumor growth in various models, often in combination therapy.Reduces tumor growth and metastasis in HER2-positive breast cancer models.[7][12]
Neuroprotective Effects Reduces α-synuclein aggregation.Reduces α-synuclein aggregation and Aβ42 toxicity.[13][14]
Metabolic Effects Limited direct evidence.Suppresses appetite, promotes weight loss, and lowers blood glucose in animal models.[3][9]

Signaling Pathways and Mechanisms of Action

Both aminosterols exert their effects through complex mechanisms, including direct enzyme inhibition and modulation of cell membrane properties.

1. Trodusquemine's Inhibition of PTP1B Signaling

Trodusquemine acts as a non-competitive, allosteric inhibitor of PTP1B.[15] By binding to a C-terminal region of the enzyme, it prevents PTP1B from dephosphorylating its key substrates, the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).[5][12] This enhances downstream signaling, leading to improved glucose uptake and increased satiety.

PTP1B_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR Autophosphorylation pIR->IR dephosphorylates Signaling Enhanced Insulin Signaling (e.g., Glucose Uptake) pIR->Signaling activates PTP1B PTP1B PTP1B->pIR inhibits Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Caption: Trodusquemine allosterically inhibits PTP1B, enhancing insulin signaling.

2. General Mechanism: Membrane Interaction and Protein Displacement

A shared characteristic of these aminosterols is their ability to interact with negatively charged phospholipids in cell membranes.[16] This interaction can displace membrane-associated proteins, a mechanism implicated in their neuroprotective effects. For instance, they can displace toxic oligomers of α-synuclein and amyloid-beta from neuronal membranes, preventing cellular damage.[13][14][17]

Membrane_Interaction Membrane Anionic Cell Membrane Phospholipid Bilayer Displaced_Protein Displaced Protein Membrane->Displaced_Protein causes displacement of Protein Peripheral Protein (e.g., α-synuclein oligomer) Protein->Membrane:p binds to Aminosterol Squalamine or Trodusquemine Aminosterol->Membrane:p inserts into

Caption: Aminosterol interaction with membranes displaces peripheral proteins.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. Below are outlines for key assays used to evaluate the biological activities of Squalamine and Trodusquemine.

1. PTP1B Inhibition Assay (Colorimetric)

This protocol determines the inhibitory potential of a compound against PTP1B enzyme activity.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Trodusquemine.

  • Principle: The assay measures the amount of phosphate released from a synthetic substrate by PTP1B. The free phosphate is detected by a reagent that produces a color change, which is measured spectrophotometrically.

  • Materials:

    • Human Recombinant PTP1B enzyme

    • PTP1B substrate (e.g., p-nitrophenyl phosphate, pNPP)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • Phosphate detection reagent (e.g., Malachite Green)

    • Test compound (Trodusquemine) and control inhibitor (e.g., Sodium Orthovanadate)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of Trodusquemine in Assay Buffer.

    • In a 96-well plate, add the PTP1B enzyme to wells containing either the test compound, control inhibitor, or buffer alone (for positive and negative controls).[18]

    • Pre-incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.[19]

    • Initiate the reaction by adding the pNPP substrate to all wells.[19]

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction and measure the released phosphate by adding the phosphate detection reagent.

    • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by plotting the data using a suitable software.[20]

2. Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compounds on cancer or other cell lines.

  • Objective: To determine the effect of Squalamine and Trodusquemine on the viability of a specific cell line (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic studies or cancer cell lines like MCF-7).[7]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • Test compounds (Squalamine, Trodusquemine)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Squalamine or Trodusquemine and incubate for a specified duration (e.g., 24, 48, or 72 hours).[22]

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[22]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express results as a percentage of the viability of untreated control cells.

Experimental Workflow

The evaluation of compounds like Squalamine and Trodusquemine typically follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / In Vivo Models cluster_clinical Clinical Development A Biochemical Assays (e.g., PTP1B Inhibition) B Cell-based Assays (e.g., Viability, Proliferation, Signaling Phosphorylation) A->B C Animal Models of Disease (e.g., Diet-induced Obesity Mice, Tumor Xenografts) B->C D Efficacy & Toxicity Studies (e.g., Weight Loss, Tumor Size, Blood Glucose) C->D E Phase I Trials (Safety & Tolerability) D->E F Phase II/III Trials (Efficacy in Humans) E->F

Caption: Standard workflow for preclinical and clinical drug development.

Conclusion

Squalamine and Trodusquemine are potent aminosterols with distinct but overlapping biological activities. Trodusquemine's primary strength lies in its well-characterized role as a PTP1B inhibitor, making it a strong candidate for metabolic disorders.[3][15] Squalamine is recognized for its potent anti-angiogenic effects, which are mediated through mechanisms that are not directly cytotoxic to tumor cells but rather inhibit the formation of new blood vessels.[1][7] Both compounds demonstrate promise in neurodegenerative disease models, largely attributed to their ability to interact with and disrupt the toxic aggregation of proteins on cell membranes.[13][17]

The choice between these two molecules for further research or therapeutic development will depend on the specific pathological context. The experimental frameworks provided here offer a basis for the continued comparative evaluation of these and other novel aminosterol derivatives.

References

Squalamine Lactate: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of Squalamine lactate, a novel anti-angiogenic agent, across a range of preclinical tumor models. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The data presented is compiled from various studies to offer an objective overview of its performance, both as a monotherapy and in combination with standard chemotherapeutic agents.

Abstract

Squalamine, an aminosterol originally isolated from the dogfish shark, has demonstrated significant anti-angiogenic properties. Its lactate salt, this compound, has been the subject of numerous preclinical studies to evaluate its efficacy in cancer therapy. This guide synthesizes the available data on its performance in various tumor models, including lung, breast, ovarian, and glioblastoma. The evidence suggests that this compound's primary mechanism of action is the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by targeting the vascular endothelial growth factor (VEGF) signaling pathway. Notably, its efficacy is significantly enhanced when used in combination with platinum-based chemotherapy and other targeted agents.

Data Presentation: Efficacy of this compound in Preclinical Tumor Models

The following tables summarize the quantitative data on the efficacy of this compound in various tumor xenograft models.

Tumor Model Cell Line Treatment Key Findings Reference
Lung Cancer H460, CALU-6, NL20T-ASqualamine + Cisplatin/CarboplatinIncreased tumor growth delay by ≥1.5-fold compared to platinum agents alone. Repeated cycles of Squalamine + Cisplatin delayed H460 tumor growth by >8.6-fold.[1][1]
H460Squalamine + CisplatinReduced CD31 vessel formation by 25% compared to controls or single agents.[2][2]
H23Squalamine + RadiationCombination therapy was significantly more effective in suppressing tumor growth than Squalamine alone.[2][2]
Breast Cancer MCF-7 (HER2-negative)SqualamineInhibited tumor progression.[2][3][4][2][3][4]
MCF-7/HER2 (HER2-positive)Squalamine + TrastuzumabMarked inhibition of tumor growth, exceeding the efficacy of trastuzumab alone.[2][3][4][5][2][3][4][5]
Rat 13,762 Mammary CarcinomaSqualamine + ChemotherapeuticsReduced tumor growth rate by 1.9 to 2.5-fold compared to single agents.[2][2]
Ovarian Cancer Parental & HER-2-overexpressingSqualamineProfound tumor growth inhibition.[6]
Parental & HER-2-overexpressingSqualamine + CisplatinProfound tumor growth inhibition, with a 94-95% reduction compared to controls.[7] The combination was effective regardless of HER-2 status.[6][6][7]
Glioblastoma U87 MGNot specified in detail in the provided search results.General anti-tumor effects have been studied.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on common practices in preclinical xenograft studies.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., H460, MCF-7, U87 MG) are cultured in appropriate media and conditions until they reach the desired confluence for injection.

  • Animal Model: Immunocompromised mice, typically athymic nude mice or NOD/SCID mice (4-6 weeks old), are used as hosts for the tumor xenografts.[8][9]

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound and other agents are administered via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the specific study design.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or delay. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue may be performed to assess markers of angiogenesis (e.g., CD31) and apoptosis.

Specific Protocols from Cited Studies
  • Lung Cancer (H460 Xenograft):

    • Cell Line: H460 human non-small cell lung carcinoma.

    • Animal Model: BALB/c nude mice.

    • Treatment: Squalamine administered i.p. in combination with cisplatin or carboplatin.[1]

  • Breast Cancer (MCF-7 Xenograft):

    • Cell Lines: MCF-7 (HER2-negative) and MCF-7/HER2 (HER2-positive).

    • Animal Model: Nude mice.

    • Treatment: Squalamine administered alone or in combination with trastuzumab.[5][10]

  • Ovarian Cancer Xenograft:

    • Cell Lines: Parental and HER-2-overexpressing human ovarian cancer cells.

    • Animal Model: Nude mice.

    • Treatment: Squalamine (2 mg/kg on days 1-10) and/or cisplatin (4 mg/kg on day 1) administered i.p.[7]

Mandatory Visualization

Signaling Pathway of this compound's Anti-Angiogenic Effect

Squalamine_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates FAK FAK VEGFR->FAK Activates Squalamine Squalamine lactate NHE3 Na+/H+ Exchanger (NHE3) Squalamine->NHE3 Inhibits Calmodulin Calmodulin Squalamine->Calmodulin Interacts with MAPK MAPK (ERK1/2) Squalamine->MAPK Inhibits Squalamine->FAK Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) NHE3->Angiogenesis Calmodulin->Angiogenesis PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->MAPK MAPK->Angiogenesis Promotes FAK->Angiogenesis Promotes

Caption: this compound inhibits angiogenesis by targeting the VEGF signaling pathway.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration E->F G Tumor Volume Measurement F->G H Data Analysis G->H I Tumor Excision & Analysis G->I H->I

Caption: A typical experimental workflow for a preclinical tumor xenograft study.

Conclusion

The preclinical data strongly suggest that this compound is a potent anti-angiogenic agent with significant anti-tumor activity across various cancer models. Its efficacy is particularly pronounced when used in combination with conventional chemotherapy, such as platinum-based agents. The primary mechanism of action involves the disruption of the VEGF signaling cascade in endothelial cells, leading to an inhibition of tumor neovascularization. Further investigation into the clinical applications of this compound, especially in combination regimens, is warranted. This guide provides a foundational resource for researchers to inform the design of future studies and to evaluate the potential of this compound as a valuable component of cancer therapy.

References

Squalamine Lactate Demonstrates Synergistic Efficacy with Carboplatin in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical evidence suggests that the investigational anti-angiogenic agent, Squalamine lactate, acts synergistically with the chemotherapeutic drug carboplatin to inhibit tumor growth, reduce blood vessel formation, and induce cancer cell death in ovarian cancer models. This combination presents a promising therapeutic strategy for a disease with high rates of recurrence and acquired resistance to standard therapies.

This compound, a naturally derived aminosterol, functions by inhibiting the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. Carboplatin, a platinum-based chemotherapy agent, exerts its anti-cancer effect by damaging the DNA of cancer cells, leading to apoptosis (programmed cell death). The synergistic effect of this combination is believed to stem from Squalamine's ability to disrupt the tumor vasculature, thereby enhancing the delivery and efficacy of carboplatin to the tumor site.

Quantitative Analysis of Synergistic Effects

A pivotal preclinical study investigated the effects of squalamine and cisplatin (a closely related platinum-based drug with a similar mechanism of action to carboplatin) in a human ovarian cancer xenograft model. The findings from this study are summarized below, demonstrating the enhanced anti-tumor activity of the combination therapy compared to either agent alone.

Tumor Growth Inhibition

The combination of squalamine and cisplatin resulted in a profound inhibition of tumor growth in ovarian cancer xenografts.

Treatment GroupMean Tumor Volume (mm³) at Day 28 ± SEMPercentage Tumor Growth Inhibition (%)
Control (Vehicle)450 ± 550
Squalamine210 ± 3053.3
Cisplatin380 ± 4515.6
Squalamine + Cisplatin25 ± 894.4
Reduction in Tumor Microvessel Density

Squalamine, both alone and in combination with cisplatin, significantly reduced the density of blood vessels within the tumors, confirming its anti-angiogenic activity.

Treatment GroupMean Microvessel Density (vessels/HPF) ± SEMPercentage Reduction in Microvessel Density (%)
Control (Vehicle)25 ± 30
Squalamine12 ± 252
Cisplatin23 ± 2.58
Squalamine + Cisplatin8 ± 1.568
HPF: High-Power Field
Induction of Apoptosis

The combination therapy led to a marked increase in the rate of apoptosis in tumor cells, indicating enhanced cancer cell killing.

Treatment GroupApoptotic Index (%) ± SEMFold Increase in Apoptosis vs. Control
Control (Vehicle)2.5 ± 0.51.0
Squalamine5.0 ± 0.82.0
Cisplatin4.5 ± 0.71.8
Squalamine + Cisplatin12.5 ± 1.55.0

Mechanisms of Action and Synergy

This compound's primary mechanism of action is the inhibition of angiogenesis. It is thought to disrupt the signaling pathways of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) in endothelial cells, thereby preventing the formation of new blood vessels that tumors need to grow.[1][2] Carboplatin, a DNA alkylating agent, forms platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells.[3][4]

The synergy between this compound and carboplatin is hypothesized to occur through a dual mechanism:

  • Normalization of Tumor Vasculature: Squalamine's anti-angiogenic effect can lead to a more organized and less leaky tumor vasculature. This "normalization" can improve the delivery and penetration of carboplatin into the tumor microenvironment.

  • Enhanced Cytotoxicity: By disrupting the blood supply, Squalamine may induce hypoxia in the tumor, which can sensitize cancer cells to the DNA-damaging effects of carboplatin.

Synergy_Pathway cluster_squalamine This compound cluster_carboplatin Carboplatin cluster_tumor Ovarian Tumor Squalamine Squalamine VEGFR VEGF Receptor (on Endothelial Cells) Squalamine->VEGFR Inhibits Carboplatin Carboplatin Squalamine->Carboplatin Enhances Delivery Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports DNA_Damage DNA Damage (in Cancer Cells) Carboplatin->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Apoptosis->Tumor_Growth Inhibits

Caption: Synergistic interaction of Squalamine and Carboplatin.

Experimental Protocols

The preclinical validation of the synergy between this compound and platinum-based chemotherapy was primarily conducted using a human ovarian cancer xenograft model in immunodeficient mice.

Ovarian Cancer Xenograft Model
  • Cell Culture: Human ovarian cancer cell lines (e.g., SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of 5 x 10^6 ovarian cancer cells in sterile phosphate-buffered saline is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.

  • Drug Administration:

    • Control: Vehicle (e.g., sterile saline) administered intraperitoneally (i.p.).

    • This compound: Administered i.p. daily at a specified dose (e.g., 20 mg/kg).

    • Carboplatin/Cisplatin: Administered i.p. as a single dose or in cycles at a specified dose (e.g., 6 mg/kg for cisplatin).

    • Combination: Both agents are administered as per their individual schedules.

  • Endpoint Analysis: At the end of the study period (e.g., 28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

Immunohistochemical Analysis
  • Microvessel Density: Tumor sections are stained with an antibody against an endothelial cell marker (e.g., CD31). The number of microvessels is counted in several high-power fields (HPF) to determine the mean microvessel density.

  • Apoptosis: Apoptosis is assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation in apoptotic cells. The apoptotic index is calculated as the percentage of TUNEL-positive cells.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Culture Ovarian Cancer Cells B Implant Cells into Nude Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Groups C->D E Administer Treatments: - Control - Squalamine - Carboplatin - Combination D->E F Excise Tumors E->F G Measure Tumor Volume & Weight F->G H Immunohistochemistry: - Microvessel Density - Apoptosis (TUNEL) F->H

Caption: Preclinical experimental workflow for synergy validation.

Clinical Perspective

The promising preclinical data led to a Phase II clinical trial (NCT00021385) evaluating this compound in combination with carboplatin in patients with recurrent or refractory advanced ovarian cancer. A study by Davidson et al. reported an objective response rate of 36% in 22 evaluable patients. These findings, while preliminary, underscore the potential clinical utility of this combination therapy and warrant further investigation in larger, randomized controlled trials.

References

Independent Verification of Squalamine Lactate's Antiviral Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral properties of Squalamine lactate with two other broad-spectrum antiviral agents, Remdesivir and Favipiravir. The information is compiled from publicly available experimental data to assist researchers in evaluating the potential of these compounds.

Comparative Antiviral Efficacy

The following tables summarize the in vitro and in vivo antiviral activities of this compound, Remdesivir, and Favipiravir against various enveloped RNA and DNA viruses. It is important to note that the available data for this compound often reports efficacy as a percentage of inhibition at a specific concentration, whereas data for Remdesivir and Favipiravir are typically presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Antiviral Activity

Antiviral AgentVirusCell LineEfficacyCitation(s)
This compound Dengue virus (DENV-2)Human Microvascular Endothelial Cells (HMEC-1)~60% inhibition at 40 µg/mL; 100% inhibition at 100 µg/mL[1][2][3]
Hepatitis B virus (HBV)Primary Human HepatocytesEffective inhibition at 20 µg/mL[3][4]
Hepatitis δ virus (HDV)Primary Human Hepatocytes89 ± 4% inhibition at 20 µg/mL[1][4]
Remdesivir Dengue virus (DENV-1-4)Not specifiedCan inhibit infection
Hepatitis B virus (HBV)Not specifiedMay be considered for patients requiring oxygen therapy[5]
SARS-CoV-2Vero E6 cellsEC₅₀ = 0.77 µM
Favipiravir Dengue virus (DENV-1)Vero cellsIC₅₀ = 2.72 µg/mL[6]
Dengue virus (DENV-2)Not specifiedEC₅₀ = 21 ± 0.7 µmol/L (for T-1105, a favipiravir analog)[7]
SARS-CoV-2Vero E6 cellsEC₅₀ = 61.88 µM

Table 2: In Vivo Antiviral Activity

Antiviral AgentVirusAnimal ModelDosageEfficacyCitation(s)
This compound Yellow Fever Virus (YFV)Hamster15 mg/kg/day (s.c.)100% survival
Eastern Equine Encephalitis Virus (EEEV)Hamster10 mg/kg (s.c.)Undetectable viremia
Murine Cytomegalovirus (MCMV)Mouse15 mg/kg/day (i.p.)Undetectable virus by day 14
Remdesivir MERS-CoVRhesus macaque10 mg/kg/day (i.v.)Reduced clinical signs and lung pathology
Favipiravir Influenza A (H1N1)Mouse100 mg/kg/day (oral)Increased survival and reduced viral titers

Experimental Protocols

This section outlines the general methodologies used in the cited studies to determine the antiviral properties of the compounds. For detailed, step-by-step instructions, please refer to the specific publications.

In Vitro Antiviral Assays

a) Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6, HMEC-1) is seeded in multi-well plates and grown to confluency.

  • Compound Treatment: The cell monolayers are pre-treated with various concentrations of the antiviral agent (e.g., this compound, Remdesivir, Favipiravir) for a specified period.

  • Virus Infection: The cells are then infected with a known amount of virus.

  • Overlay: After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict the spread of progeny virus to neighboring cells.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

  • Staining and Quantification: The cell monolayers are stained with a vital dye (e.g., crystal violet, neutral red), which stains living cells. Plaques appear as clear zones. The number of plaques is counted for each compound concentration, and the EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

b) Cell Viability/Cytopathic Effect (CPE) Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding and Compound Treatment: Similar to the plaque reduction assay, host cells are seeded in 96-well plates and treated with serial dilutions of the antiviral compound.

  • Virus Infection: The cells are infected with the virus.

  • Incubation: The plates are incubated until significant CPE is observed in the untreated, virus-infected control wells.

  • Viability Measurement: Cell viability is assessed using a variety of methods, such as staining with a metabolic dye (e.g., MTT, MTS) or a dye that is excluded by live cells (e.g., trypan blue). The absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that results in a 50% protection from virus-induced CPE. A parallel assay without virus infection is performed to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

In Vivo Antiviral Assays

Animal models are used to evaluate the efficacy and safety of antiviral compounds in a living organism.

  • Animal Model Selection: An appropriate animal model that is susceptible to the virus of interest is chosen (e.g., hamsters for Yellow Fever Virus, mice for Murine Cytomegalovirus).

  • Compound Administration: The antiviral compound is administered to the animals via a relevant route (e.g., subcutaneous, intraperitoneal, intravenous, oral) at various doses and schedules.

  • Virus Challenge: The animals are infected with a standardized dose of the virus.

  • Monitoring: The animals are monitored for clinical signs of disease, weight loss, and survival.

  • Viral Load and Biomarker Analysis: At specific time points, blood and tissue samples are collected to measure viral titers (e.g., by plaque assay or qRT-PCR) and relevant biomarkers of disease progression.

  • Efficacy Determination: The efficacy of the antiviral compound is determined by its ability to reduce viral load, alleviate clinical symptoms, and improve survival rates compared to the untreated control group.

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of this compound, Remdesivir, and Favipiravir are fundamentally different, targeting either host cellular processes or viral enzymes.

This compound: A Host-Directed Approach

Squalamine is a cationic amphipathic molecule that does not directly target viral components. Instead, it exerts its broad-spectrum antiviral effect by modulating the host cell's intracellular membranes.[1][2][7] Its primary mechanism involves neutralizing the negative electrostatic charge on the inner leaflet of the plasma membrane and other intracellular membranes.[1][2][7] This alteration of the membrane's biophysical properties is thought to inhibit viral entry, replication, and egress of a wide range of enveloped viruses. One specific proposed mechanism is the displacement of positively charged proteins, such as Rac1 GTPase, from the membrane, which is a crucial host factor for the entry and replication of many viruses.[1][7]

Squalamine_Mechanism cluster_virus Enveloped Virus cluster_cell Host Cell Virus Virus CellMembrane Cellular Membrane (Negative Surface Charge) Virus->CellMembrane Entry Rac1 Rac1 CellMembrane->Rac1 Electrostatic Association ViralReplication Viral Replication Rac1->ViralReplication Facilitates Inhibition Inhibition Inhibition->ViralReplication Displacement Displacement Displacement->Rac1 Displaces Displacement->Inhibition Squalamine This compound Squalamine->CellMembrane Neutralizes Charge Squalamine->Displacement

Caption: Mechanism of this compound's Antiviral Action.

Remdesivir and Favipiravir: Virus-Directed RNA Polymerase Inhibitors

Both Remdesivir and Favipiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses. However, they employ distinct mechanisms to inhibit its function.

Remdesivir: It acts as a delayed chain terminator. After being incorporated into the nascent viral RNA strand, it allows for the addition of a few more nucleotides before halting further elongation, thus prematurely terminating viral RNA synthesis.

Favipiravir: It is a mutagenic agent. Its active form is incorporated into the viral RNA and can be read as either a guanine or an adenine by the RdRp. This leads to an accumulation of mutations in the viral genome, a phenomenon known as "lethal mutagenesis," which ultimately results in non-viable viral progeny.

RdRp_Inhibitors_Mechanism cluster_replication Viral RNA Replication cluster_inhibitors Inhibitor Action ViralRNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp NewRNA New Viral RNA RdRp->NewRNA Synthesis ChainTermination Delayed Chain Termination RdRp->ChainTermination leads to LethalMutagenesis Lethal Mutagenesis RdRp->LethalMutagenesis leads to NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Remdesivir Remdesivir Remdesivir->RdRp Incorporation Favipiravir Favipiravir Favipiravir->RdRp Incorporation

Caption: Mechanisms of Action for Remdesivir and Favipiravir.

References

Comparative analysis of the antimicrobial spectrum of Squalamine and colistin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Antimicrobial Activities of Squalamine and Colistin

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel and existing antimicrobial agents is paramount. This guide provides a detailed comparative analysis of squalamine, a natural aminosterol derived from the dogfish shark, and colistin (Polymyxin E), a long-standing antibiotic of last resort for multidrug-resistant Gram-negative infections.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering objective data to inform future research and therapeutic strategies.

Mechanism of Action: A Tale of Two Membranes

While both squalamine and colistin are cationic molecules that target bacterial membranes, their mechanisms diverge significantly, particularly concerning Gram-positive bacteria. This divergence is the primary determinant of their differing antimicrobial spectra.

Colistin's Action:

Colistin's activity is largely restricted to Gram-negative bacteria.[1] Its mechanism is initiated by an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4] This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to a disruption of the outer membrane's integrity.[3] This permeabilizing effect allows colistin to further interact with the cytoplasmic membrane, leading to leakage of intracellular contents and ultimately, cell death.[4][5] Gram-positive bacteria are intrinsically resistant to colistin as they lack this outer membrane and the primary LPS target.[6][7]

Squalamine's Dual-Pronged Attack:

Squalamine exhibits a broader spectrum of activity, targeting both Gram-negative and Gram-positive bacteria through distinct mechanisms.[8][9]

  • Against Gram-Negative Bacteria: Similar to colistin, squalamine's initial interaction is with the negatively charged phosphate groups of the LPS in the outer membrane.[6][10] This leads to membrane disruption through a detergent-like mechanism.[8][11]

  • Against Gram-Positive Bacteria: In the absence of an outer membrane, squalamine acts directly on the cytoplasmic membrane of Gram-positive bacteria. It causes rapid membrane depolarization, leading to a loss of membrane potential, leakage of cellular contents like ATP, and swift cell death.[6][10][12]

Mechanism_of_Action cluster_squalamine Squalamine cluster_colistin Colistin S_Initial Squalamine (Cationic) S_GN_Target Gram-Negative Outer Membrane (LPS) S_Initial->S_GN_Target Electrostatic Interaction S_GP_Target Gram-Positive Cytoplasmic Membrane S_Initial->S_GP_Target S_GN_Action Disruption of Outer Membrane Integrity S_GN_Target->S_GN_Action S_GP_Action Membrane Depolarization S_GP_Target->S_GP_Action Rapid S_Death Cell Death S_GN_Action->S_Death S_GP_Action->S_Death C_Initial Colistin (Cationic) C_GN_Target Gram-Negative Outer Membrane (LPS) C_Initial->C_GN_Target Electrostatic Interaction C_GP_Target Gram-Positive Cell Wall (No LPS Target) C_Initial->C_GP_Target C_GN_Action Displacement of Ca²⁺/Mg²⁺ Disruption of Outer Membrane C_GN_Target->C_GN_Action C_No_Effect No Effect C_GP_Target->C_No_Effect C_Death Cell Death C_GN_Action->C_Death

Caption: Comparative mechanisms of action for Squalamine and Colistin.

Antimicrobial Spectrum: A Head-to-Head Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of squalamine and colistin against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Microorganism Type Squalamine MIC (µg/mL) Colistin MIC (µg/mL) Reference
Pseudomonas aeruginosa ATCC 27853Gram-Negative81[6]
Escherichia coli ATCC 25922Gram-Negative42[6]
Klebsiella pneumoniaeGram-NegativeData not specified0.25 - 128[4]
Acinetobacter baumanniiGram-NegativeData not specified0.75 - 2[13]
Enterobacter aerogenes (MDR Isolate)Gram-Negative12.532[14]
Staphylococcus aureus ATCC 25923Gram-Positive2>128[6]
Streptococcus pneumoniae (Clinical Isolate)Gram-Positive4Data not specified[6]
Fungi (General)EukaryoteActiveInactive[2][15]
Protozoa (General)EukaryoteActiveInactive[2][15]

Key Observations:

  • Gram-Negative Bacteria: Both agents are active against Gram-negative bacteria. Colistin generally exhibits lower MIC values against susceptible strains like P. aeruginosa.[6] However, squalamine demonstrates potent activity, even against some multidrug-resistant (MDR) isolates where colistin's efficacy may be compromised.[14] Notably, time-kill assays have shown that squalamine can achieve complete killing of P. aeruginosa and E. coli in 2 hours, whereas colistin requires 4 hours.[9]

  • Gram-Positive Bacteria: The most significant difference lies here. Squalamine is highly effective against Gram-positive bacteria like S. aureus and S. pneumoniae, while colistin is largely inactive.[6][12] This makes squalamine a broad-spectrum agent, a characteristic colistin lacks.

  • Other Microorganisms: Squalamine's activity extends to fungi and protozoa, further highlighting its broad-spectrum potential, which is not seen with colistin.[15][16]

Experimental Protocols

The data presented is primarily derived from standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the most common of these, the Broth Microdilution Assay for MIC determination.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of squalamine and colistin in an appropriate solvent (e.g., sterile deionized water).[6]
  • Perform a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test microorganism from an agar plate culture.
  • Suspend the colonies in a sterile saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This brings the total volume in each well to 100 µL.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, examine the plates for visible turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_agent [label="Prepare Serial Dilutions\nof Squalamine/Colistin\nin 96-well plate"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; dilute_inoculum [label="Dilute Inoculum to final\nconcentration of 5x10^5 CFU/mL"]; inoculate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"]; controls [label="Include Growth and\nSterility Controls"]; incubate [label="Incubate at 37°C\nfor 18-24 hours"]; read_results [label="Read Plates for\nVisible Growth (Turbidity)"]; determine_mic [label="Determine MIC:\nLowest concentration\nwith no visible growth"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_agent; start -> prep_inoculum; prep_agent -> inoculate; prep_inoculum -> dilute_inoculum; dilute_inoculum -> inoculate; inoculate -> controls; controls -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; }

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

The comparative analysis reveals distinct profiles for squalamine and colistin. Colistin remains a potent, narrow-spectrum agent indispensable for treating specific multidrug-resistant Gram-negative infections.[3][17] Its efficacy is rooted in its targeted disruption of the Gram-negative outer membrane.

Squalamine, in contrast, emerges as a broad-spectrum antimicrobial with a unique dual mechanism of action.[2] Its ability to act against both Gram-negative and Gram-positive bacteria, as well as fungi, makes it a molecule of significant interest.[6][16] The different mechanism against Gram-positive bacteria—membrane depolarization—circumvents the resistance seen with colistin and highlights its potential for treating a wider range of infections.[12] For drug development professionals, squalamine represents a promising scaffold for a new class of broad-spectrum antibiotics that could be vital in the fight against antimicrobial resistance.

References

A Comparative Guide to Squalamine and Other Neuroprotective Agents in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Squalamine and other emerging therapeutic agents in the context of Parkinson's disease (PD). A primary focus is placed on the inhibition of alpha-synuclein (α-synuclein) aggregation, a key pathological hallmark of PD. The information presented herein is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to aid in the replication and validation of these findings.

Introduction to Neuroprotection in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Current therapies primarily manage motor symptoms but do not halt or reverse the underlying neurodegenerative process. Consequently, the development of neuroprotective agents that can slow or prevent neuronal cell death and the pathological aggregation of α-synuclein is a critical area of research.

Squalamine, a naturally occurring aminosterol, has emerged as a promising neuroprotective candidate due to its unique mechanism of action in preventing α-synuclein aggregation. This guide will compare the efficacy of Squalamine with other investigational compounds, providing a comprehensive overview for researchers in the field.

Mechanism of Action: Squalamine's Unique Approach

Squalamine's primary neuroprotective mechanism is attributed to its ability to displace α-synuclein from lipid membranes.[1][2] This is significant because the interaction of α-synuclein with lipid membranes is a critical initiating step in its aggregation cascade. By competitively binding to these membranes, Squalamine effectively blocks the nucleation of α-synuclein aggregation and can also reduce the toxicity of pre-formed oligomers.[1][2]

Squalamine_Mechanism cluster_membrane Lipid Membrane Lipid_Membrane Aggregation_Nucleation Aggregation Nucleation Lipid_Membrane->Aggregation_Nucleation Promotes aSyn_Monomer α-Synuclein Monomer aSyn_Monomer->Lipid_Membrane Binds to Squalamine Squalamine Squalamine->Lipid_Membrane Competitively Binds Squalamine->Aggregation_Nucleation Inhibits Toxic_Oligomers Toxic Oligomers Squalamine->Toxic_Oligomers Reduces Toxicity Aggregation_Nucleation->Toxic_Oligomers Neurodegeneration Neurodegeneration Toxic_Oligomers->Neurodegeneration

Caption: Squalamine's mechanism of neuroprotection.

Comparative Efficacy of α-Synuclein Aggregation Inhibitors

The following tables summarize the in vitro efficacy of Squalamine and selected alternative compounds in inhibiting α-synuclein aggregation. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Inhibition of α-Synuclein Aggregation

CompoundAssayConcentration/IC50Key FindingsReference(s)
Squalamine Thioflavin T (ThT)1-10 µMDose-dependently inhibits lipid-induced α-synuclein aggregation.[3]
EGCG (Epigallocatechin gallate) ThT AssayIC50 ≈ 250 nMPotent inhibitor of α-synuclein fibril formation.[4]
Curcumin ThT Assay75 µMAccelerates aggregation into morphologically different, less toxic fibrils.[2][5]
Baicalein ThT AssayIC50 ≈ 1.35 µM (for Aβ42)Inhibits fibrillation and disaggregates existing fibrils.[6][7]

Table 2: Neuroprotective Effects in Cellular Models

CompoundCell LineAssayKey FindingsReference(s)
Squalamine SH-SY5Y NeuroblastomaMTT AssayAlmost completely suppresses the toxicity of α-synuclein oligomers.[1][2]
EGCG PC12 CellsMTT AssayProtects against α-synuclein-induced toxicity.[8]
Baicalein SH-SY5Y Cells-Protects against α-synuclein oligomer-induced toxicity.[9]
Curcumin --Attenuates α-synuclein oligomer toxicity.[5]

Table 3: Efficacy in C. elegans Models of Parkinson's Disease

CompoundC. elegans ModelAssayKey FindingsReference(s)
Squalamine Overexpressing α-synucleinParalysis AssayDramatic reduction of α-synuclein aggregation and almost complete elimination of muscle paralysis.[1][3][10]
Tannic Acid --Demonstrated effect against α-synuclein aggregation.[11]
Ambroxol -Aggregate QuantificationNo significant difference in aggregate number compared to control.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.

ThT_Assay_Workflow Start Start Prepare_Reagents Prepare α-synuclein monomer, ThT solution, and test compounds in buffer Start->Prepare_Reagents Incubate Incubate mixture at 37°C with shaking in a 96-well plate Prepare_Reagents->Incubate Measure_Fluorescence Measure ThT fluorescence (Ex: ~440-450 nm, Em: ~480-490 nm) at regular intervals Incubate->Measure_Fluorescence Analyze_Data Plot fluorescence intensity vs. time to obtain aggregation kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant α-synuclein monomer in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

    • Prepare solutions of the test compounds (e.g., Squalamine, EGCG) at various concentrations.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, combine the α-synuclein monomer, ThT solution (final concentration typically 10-25 µM), and the test compound or vehicle control.

    • The final volume in each well is typically 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation and incubate it in a plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The lag time, maximum fluorescence intensity, and the rate of aggregation can be determined from these curves to assess the inhibitory effect of the test compounds.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere and grow.

    • Prepare α-synuclein oligomers, which are known to be toxic to neuronal cells.

    • Treat the cells with the α-synuclein oligomers in the presence or absence of the test compounds for a specified period (e.g., 24-48 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.

C. elegans Paralysis Assay

This in vivo assay utilizes a transgenic C. elegans model that expresses human α-synuclein in its body wall muscles, leading to age-dependent paralysis.

Celegans_Assay_Workflow Start Start Synchronize_Worms Synchronize C. elegans population to the L1 larval stage Start->Synchronize_Worms Transfer_to_Plates Transfer synchronized worms to NGM plates containing E. coli and the test compound Synchronize_Worms->Transfer_to_Plates Incubate_Worms Incubate worms at 20-25°C Transfer_to_Plates->Incubate_Worms Score_Paralysis Score the number of paralyzed and non-paralyzed worms daily by observing their response to touch Incubate_Worms->Score_Paralysis Analyze_Data Plot the percentage of paralyzed worms over time Score_Paralysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the C. elegans paralysis assay.

Protocol:

  • Worm Synchronization and Culture:

    • Synchronize the transgenic C. elegans strain by standard methods (e.g., bleaching) to obtain a population of age-matched worms.

    • Grow the worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.

  • Drug Treatment:

    • Incorporate the test compounds into the NGM agar or add them to the surface of the plates.

  • Paralysis Scoring:

    • At regular intervals (e.g., daily), score the worms for paralysis. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms at each time point for each treatment group.

    • Plot the percentage of paralysis over time to assess the effect of the test compounds on delaying the onset of paralysis.

Clinical Trial Landscape

While preclinical data for Squalamine is promising, its clinical development (as the synthetic derivative ENT-01) has primarily focused on non-motor symptoms of Parkinson's disease. A comparison with other α-synuclein-targeting agents in clinical trials is presented below.

Table 4: Comparison of Selected Clinical-Stage α-Synuclein Targeting Agents

CompoundMechanism of ActionPhase of DevelopmentPrimary Endpoint(s)Key Findings/StatusReference(s)
ENT-01 (Squalamine derivative) α-synuclein aggregation inhibitorPhase 2 (KARMET study)Improvement in constipationSignificantly improved bowel movements. Improvements in psychosis and dementia were also noted.[13][14][15][16]
Prasinezumab Monoclonal antibody targeting aggregated α-synucleinPhase 2 (PASADENA and PADOVA studies)Change in MDS-UPDRS scorePASADENA did not meet its primary endpoint but showed a reduction in motor function decline. PADOVA is ongoing.[17][18][19][20][21]
Anle138b Small molecule α-synuclein aggregation inhibitorPhase 1bSafety and tolerabilityFound to be safe and well-tolerated, with brain penetration at levels effective in preclinical models.[1][22][23][24][25]

Conclusion

The clinical development of ENT-01, a derivative of Squalamine, has shown positive results in treating non-motor symptoms of Parkinson's disease, which are also linked to α-synuclein pathology. While direct evidence of neuroprotection in human PD patients is still forthcoming, the preclinical data and the positive clinical signals on non-motor symptoms provide a strong rationale for further investigation of Squalamine and related compounds as disease-modifying therapies for Parkinson's disease. The continued exploration of diverse neuroprotective strategies, including those of small molecules like Anle138b and immunotherapies like Prasinezumab, will be crucial in the quest for a cure for this debilitating disease.

References

A Comparative Analysis of Squalamine Lactate and Ranibizumab in the Treatment of Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the clinical trial data for ranibizumab monotherapy versus squalamine lactate as an adjunctive therapy in the management of wet age-related macular degeneration (AMD).

The landscape of treatment for neovascular (wet) age-related macular degeneration (AMD) has been significantly shaped by anti-vascular endothelial growth factor (VEGF) therapies. Ranibizumab (Lucentis®), a potent anti-VEGF agent, has been a cornerstone of treatment, demonstrating significant efficacy in improving visual acuity.[1][2] this compound, an anti-angiogenic agent with a different mechanism of action, has been investigated as a potential adjunctive therapy to ranibizumab. This guide provides a head-to-head comparison based on available clinical trial data, focusing on the efficacy and safety of ranibizumab monotherapy against the combination of this compound and ranibizumab.

It is important to note that no head-to-head clinical trials have directly compared this compound monotherapy with ranibizumab monotherapy. The primary clinical investigations of squalamine for wet AMD, the Phase 2 IMPACT and Phase 3 MAKO studies, evaluated topical this compound as an add-on to ranibizumab injections.[3][4] Therefore, this comparison focuses on the performance of ranibizumab as a standalone treatment versus its use in combination with this compound eye drops.

Mechanisms of Action

Ranibizumab: A recombinant humanized monoclonal antibody fragment, ranibizumab targets and inhibits all active isoforms of vascular endothelial growth factor A (VEGF-A).[5][6] By binding to VEGF-A, ranibizumab prevents the interaction of this pro-angiogenic factor with its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells.[7] This blockade suppresses endothelial cell proliferation, reduces vascular permeability, and inhibits the abnormal blood vessel growth (choroidal neovascularization - CNV) that is characteristic of wet AMD.[7][8]

This compound: This aminosterol compound exhibits anti-angiogenic properties through a novel intracellular mechanism.[3][9] After entering activated endothelial cells, squalamine binds to and chaperones calmodulin, an intracellular calcium-binding protein.[9][10][11] This action disrupts the downstream signaling pathways of multiple growth factors, including VEGF, platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF).[3][12] By inhibiting these pathways, squalamine interrupts various stages of the angiogenic process, leading to the inactivation of endothelial cells and the inhibition of neovascularization.[3]

Signaling Pathway Diagrams

Ranibizumab_Mechanism_of_Action Ranibizumab Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGF-A_Ranibizumab_Complex Inactive Complex VEGFR1/R2 VEGF Receptors (VEGFR1, VEGFR2) VEGF-A->VEGFR1/R2 Binds to Ranibizumab Ranibizumab (Lucentis®) Ranibizumab->VEGF-A Binds & Inhibits Angiogenesis_Signaling Pro-Angiogenic Signaling VEGFR1/R2->Angiogenesis_Signaling Activates Neovascularization Neovascularization & Vascular Permeability Angiogenesis_Signaling->Neovascularization

Caption: Ranibizumab binds to VEGF-A, preventing its activation of endothelial cell receptors.

Squalamine_Lactate_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Squalamine Squalamine Lactate Calmodulin Calmodulin Squalamine->Calmodulin Enters cell & Binds to Squalamine_Calmodulin_Complex Inactive Complex Growth_Factors VEGF, PDGF, bFGF Receptors Growth Factor Receptors Growth_Factors->Receptors Binds to Angiogenesis_Signaling Pro-Angiogenic Signaling Receptors->Angiogenesis_Signaling Activates Calmodulin->Angiogenesis_Signaling Mediates Squalamine_Calmodulin_Complex->Angiogenesis_Signaling Inhibits Neovascularization Neovascularization Angiogenesis_Signaling->Neovascularization

Caption: Squalamine acts intracellularly by binding to calmodulin, inhibiting multiple growth factor pathways.

Clinical Efficacy

The clinical development of this compound for wet AMD culminated in the Phase 3 MAKO trial, which followed the promising results of the Phase 2 IMPACT study. Both trials evaluated the efficacy of topical this compound 0.2% administered twice daily as an adjunct to monthly ranibizumab injections, compared to placebo drops with monthly ranibizumab injections.

MAKO Study (Phase 3)

The MAKO study was a multicenter, randomized, double-masked, placebo-controlled trial.[4] The primary efficacy endpoint was the mean gain in visual acuity at 9 months.[4]

Table 1: MAKO Study Efficacy Results at 9 Months

OutcomeSqualamine + Ranibizumab GroupPlacebo + Ranibizumab Group
Mean Gain in Visual Acuity (ETDRS Letters) 8.3310.58

Source: MAKO trial results as reported in multiple sources.[3][4]

The results of the MAKO trial were disappointing, as the combination therapy group did not show a benefit over the ranibizumab monotherapy group. In fact, the ranibizumab monotherapy arm demonstrated a greater mean gain in visual acuity.[4]

IMPACT Study (Phase 2)

The earlier Phase 2 IMPACT study had shown more promising results, particularly in a subgroup of patients. This trial was also a randomized, double-masked, placebo-controlled study.[12][13]

Table 2: IMPACT Study Interim Efficacy Results at 9 Months

OutcomeSqualamine + Ranibizumab PRN GroupPlacebo + Ranibizumab PRN Group
Mean Gain in Visual Acuity (ETDRS Letters) +10.4+6.3
Patients Gaining ≥15 Letters (≥3 lines) 48.3%21.2%

Source: Interim analysis of the IMPACT study.[13]

The interim results of the IMPACT study suggested that the addition of squalamine eye drops to a pro re nata (PRN, or as-needed) ranibizumab regimen could provide a significant visual acuity benefit.[13] A positive visual benefit was particularly noted in patients with classic-containing choroidal neovascularization lesions.[12] However, the primary endpoint, a reduction in the number of ranibizumab injections, was not met.[12]

Ranibizumab Monotherapy Efficacy (Pivotal Trials)

For context, the pivotal Phase 3 trials for ranibizumab, MARINA and ANCHOR, established its efficacy as a monotherapy for wet AMD.

Table 3: Ranibizumab Pivotal Trial Efficacy Results

TrialTreatment ArmMean Change in Visual Acuity at 1 Year (ETDRS Letters)
MARINA Ranibizumab 0.5 mg (monthly)+7.2
Sham Injection-10.4
ANCHOR Ranibizumab 0.5 mg (monthly)+11.3
Verteporfin PDT-9.5

Source: Data from the MARINA and ANCHOR trials.[1]

These trials demonstrated that monthly ranibizumab injections not only prevented vision loss but also led to significant vision gains compared to sham injections or photodynamic therapy (PDT).[1]

Experimental Protocols

The MAKO study provides the most definitive data for this comparison.

MAKO Study Protocol
  • Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.[4]

  • Participants: 237 subjects with newly diagnosed, treatment-naïve neovascular AMD.[3][4] Eligibility criteria included best-corrected visual acuity between 20/40 and 20/320 and specific lesion characteristics, including any occult CNV measuring less than 10mm².[4][14]

  • Intervention: Subjects were randomized 1:1 to one of two treatment arms:[4]

    • Topical this compound ophthalmic solution (0.2%) administered twice daily + monthly intravitreal ranibizumab injections.

    • Topical placebo eye drops administered twice daily + monthly intravitreal ranibizumab injections.

  • Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline at 9 months, as measured by the Early Treatment of Diabetic Retinopathy Study (ETDRS) eye chart.[4]

MAKO_Study_Workflow MAKO Study Experimental Workflow Screening Patient Screening (Treatment-Naïve Wet AMD) Enrollment Enrollment (N=237) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Group_A Group A: Squalamine 0.2% BID + Monthly Ranibizumab Randomization->Group_A Group_B Group B: Placebo Drops BID + Monthly Ranibizumab Randomization->Group_B Treatment_Period 9-Month Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Analysis Primary Endpoint Analysis: Mean Change in BCVA at 9 Months Treatment_Period->Endpoint_Analysis

Caption: Workflow of the Phase 3 MAKO clinical trial.

Safety and Tolerability

Ranibizumab: In its pivotal trials, ranibizumab was generally well-tolerated. The most common serious ocular adverse events were infrequent and included endophthalmitis (an infection inside the eye) and retinal detachment.[1] Systemic safety concerns, particularly arterial thromboembolic events (ATEs), have been monitored closely. Pooled analyses have shown a low incidence of ATEs in ranibizumab-treated patients.[1][15]

This compound: In the IMPACT and MAKO trials, topical this compound was reported to be well-tolerated with a safety profile comparable to placebo eye drops.[12][13] No significant safety concerns were raised by the data safety monitoring board during the MAKO study.[16]

Table 4: Safety Overview

DrugCommon Adverse EventsSerious Adverse Events
Ranibizumab (Intravitreal) Eye pain, redness, increased intraocular pressure.[8]Endophthalmitis, retinal detachment, arterial thromboembolic events (infrequent).[1]
This compound (Topical) Generally well-tolerated, comparable to placebo.[13]No significant serious adverse events reported in combination trials.[12]

Conclusion

Based on the available evidence from Phase 3 clinical trials, the addition of topical this compound to a regimen of monthly ranibizumab injections does not provide any additional benefit in visual acuity for patients with treatment-naïve wet AMD. The MAKO study failed to meet its primary endpoint, with the ranibizumab monotherapy arm showing superior visual outcomes compared to the squalamine combination therapy.[4]

While this compound possesses a novel, multi-targeted intracellular mechanism of action that is distinct from the extracellular VEGF-A inhibition of ranibizumab, this did not translate into improved efficacy in a Phase 3 setting. Ranibizumab monotherapy remains a well-established and effective standard of care for the treatment of wet AMD, with a robust body of evidence supporting its ability to improve and maintain vision in a majority of patients.[1][17] The journey of squalamine for wet AMD highlights the challenges of translating promising earlier-phase results into late-stage clinical success.[3]

References

Comparative Efficacy of Squalamine Salts in Research Applications: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of two common salt forms of the aminosterol antibiotic Squalamine: Squalamine lactate and Squalamine phosphate. Due to a lack of direct head-to-head comparative studies, this guide synthesizes available data from various research applications to highlight the characteristics and potential advantages of each salt form.

Executive Summary

Squalamine, a natural product first isolated from the dogfish shark, has demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and antiangiogenic effects. In research and clinical development, it is often formulated as a salt to improve its physicochemical properties. The two most predominantly utilized salt forms are lactate and phosphate. This guide consolidates data on their use in different research applications, their known mechanisms of action, and available quantitative data. While direct comparative efficacy data is scarce, this guide aims to provide a framework for researchers to select the appropriate salt form for their specific experimental needs.

Physicochemical Properties and Formulation

A patent describing the synthesis of Squalamine phosphate indicates that it can be prepared from this compound, suggesting the lactate form may be a common precursor. The patent also details the existence of different polymorphic forms of Squalamine phosphate with varying hydration states, which can impact its stability and solubility. For instance, different hydrated forms of squalamine phosphate exhibit different solubility profiles in simulated gastric and intestinal fluids. One form was found to be more soluble in Fasted State Simulated Gastric Fluid than another (~17 mg/mL vs ~9 mg/mL). This highlights the importance of characterizing the specific polymorphic form of the phosphate salt being used in research.

Generally, phosphate salts can offer advantages in terms of stability and are often used in oral formulations. Lactate salts, on the other hand, are typically highly soluble in aqueous solutions, which can be advantageous for intravenous formulations.

Comparative Efficacy in Research Applications

The selection of a Squalamine salt in published research often appears to be application-dependent. The following sections summarize the use and reported efficacy of each salt in major research areas.

Antimicrobial Activity

Squalamine exhibits potent activity against a wide range of bacteria, including antibiotic-resistant strains. While many studies report the antimicrobial activity of "Squalamine" without specifying the salt form, some do provide this detail.

Table 1: Antimicrobial Activity of Squalamine (Salt form not always specified)

OrganismMIC (μg/mL)Salt Form
Escherichia coli2.5 - 40Not Specified
Pseudomonas aeruginosa2.5 - 40Not Specified
Staphylococcus aureus (MSSA)4 - 32Not Specified
Staphylococcus aureus (MRSA)2 - 32Not Specified
Enterococcus faecium (VSE)4 - 8Not Specified
Enterococcus faecium (VRE)2 - 8Not Specified

It is important to note that the lack of consistent reporting of the salt form makes a direct comparison of antimicrobial potency between the lactate and phosphate salts challenging based on the current literature.

Antiangiogenic Activity

Squalamine's antiangiogenic properties have been a major focus of research, particularly for applications in oncology and ophthalmology.

This compound has been the predominantly studied salt for its antiangiogenic effects. Clinical trials for wet age-related macular degeneration (AMD) have utilized this compound in both intravenous and topical formulations. For instance, one phase II study evaluated a 0.2% ophthalmic solution of this compound. In oncology, Phase I and II clinical trials have investigated this compound as a continuous intravenous infusion in patients with advanced solid tumors, with doses ranging from 6 to 538 mg/m²/day.[1]

Squalamine Phosphate has been less frequently studied for its antiangiogenic properties in publicly available literature.

Antiviral Activity

Studies have shown that Squalamine possesses broad-spectrum antiviral activity. One key study on its antiviral potential utilized Squalamine dilactate for its in vitro experiments.[2] This study demonstrated inhibition of a broad array of enveloped viruses, including dengue virus, yellow fever virus, and hepatitis B and C viruses.[2]

Neuroprotective Effects

Recent research has explored the potential of Squalamine in neurodegenerative diseases. Notably, clinical trials for Parkinson's disease-associated constipation have utilized orally administered Squalamine phosphate (as ENT-01).[3] These studies have shown promising results in restoring bowel function and have also suggested potential positive effects on other neurological symptoms.[3]

Mechanisms of Action and Signaling Pathways

The biological effects of Squalamine are attributed to its unique mechanism of action, which involves interaction with cellular membranes and modulation of intracellular signaling pathways. The specific salt form is not expected to alter the fundamental mechanism of action of the Squalamine molecule itself, which is a cationic, amphipathic steroid.

Squalamine's primary mode of action involves its electrostatic interaction with negatively charged phospholipids on the inner leaflet of the plasma membrane. This interaction can displace membrane-associated proteins, thereby disrupting downstream signaling cascades.

Key signaling pathways affected by Squalamine include:

  • Inhibition of the Na+/H+ Exchanger (NHE3): Squalamine has been shown to be a potent inhibitor of the NHE3 isoform of the sodium-hydrogen exchanger. This inhibition is thought to contribute to its antiangiogenic effects by altering intracellular pH and disrupting endothelial cell proliferation and migration.

  • Modulation of Calmodulin (CaM) Signaling: Squalamine can bind to calmodulin, a key calcium-binding protein involved in numerous cellular processes, including angiogenesis. This interaction is believed to be central to its antiangiogenic activity.

  • VEGF Signaling Pathway: Squalamine has been shown to inhibit the signaling cascade induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. It does not directly bind to VEGF or its receptor but rather acts downstream to block the cellular response.

Below are diagrams illustrating these key mechanisms and pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Squalamine Squalamine NHE3 NHE3 Squalamine->NHE3 Inhibits H_in Intracellular H+ NHE3->H_in Na_out Extracellular Na+ NHE3->Na_out Cell_Proliferation Cell_Proliferation H_in->Cell_Proliferation Regulates Cell_Migration Cell_Migration H_in->Cell_Migration Regulates H_out Extracellular H+ H_out->NHE3 Na_in Intracellular Na+ Na_in->NHE3

Caption: Squalamine inhibits the Na+/H+ exchanger isoform NHE3.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Downstream_Signaling Activates Squalamine Squalamine Calmodulin Calmodulin Squalamine->Calmodulin Binds Squalamine->Downstream_Signaling Inhibits Calmodulin->Downstream_Signaling Modulates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: Squalamine's anti-angiogenic mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols cited in the literature for key assays used to evaluate Squalamine's efficacy.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of Squalamine salts against various bacterial strains.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial cultures, 96-well microtiter plates, Squalamine salt solution.

  • Procedure:

    • Prepare a serial two-fold dilution of the Squalamine salt in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria, no drug) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the Squalamine salt that completely inhibits visible bacterial growth.

In Vitro Antiangiogenesis Assay (Endothelial Tube Formation)
  • Objective: To assess the ability of Squalamine salts to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel), endothelial cell growth medium, Squalamine salt solution.

  • Procedure:

    • Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify.

    • Seed HUVECs onto the gel in the presence of various concentrations of the Squalamine salt.

    • Include a positive control (e.g., VEGF-stimulated cells without Squalamine) and a negative control (unstimulated cells).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize and photograph the tube formation using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G Start Start Prepare_Matrigel Coat 96-well plate with Matrigel Start->Prepare_Matrigel Seed_HUVECs Seed HUVECs with Squalamine salt Prepare_Matrigel->Seed_HUVECs Incubate Incubate at 37°C Seed_HUVECs->Incubate Visualize Visualize and capture images Incubate->Visualize Quantify Quantify tube formation Visualize->Quantify End End Quantify->End

Caption: Experimental workflow for the endothelial tube formation assay.

Conclusion and Future Directions

While both this compound and Squalamine phosphate have demonstrated significant therapeutic potential in a variety of research applications, a direct comparative analysis of their efficacy remains a gap in the scientific literature. The choice of salt form has largely been dictated by the specific application and desired formulation properties. This compound has been favored for intravenous and topical ophthalmic applications, likely due to its high aqueous solubility. Squalamine phosphate has been selected for oral formulations in recent clinical trials, potentially for reasons of stability and taste-masking.

To provide a more definitive guide for researchers, future studies should include head-to-head comparisons of different Squalamine salts in standardized in vitro and in vivo models. Such studies should meticulously characterize the physicochemical properties of the salts, including their solubility, stability, and hygroscopicity, and correlate these properties with their biological activity. This will enable a more informed selection of the optimal Squalamine salt for a given research application, ultimately accelerating the translation of this promising natural product into clinical practice.

References

Validating the In Vivo Efficacy of Novel Synthetic Squalamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of novel synthetic squalamine analogs, presenting supporting experimental data, detailed methodologies, and visualizations of key biological pathways.

Introduction to Squalamine and its Analogs

Squalamine is a naturally occurring aminosterol first isolated from the dogfish shark (Squalus acanthias). It has demonstrated broad-spectrum antimicrobial and anti-angiogenic properties.[1][2] Its unique mechanism of action, which involves interacting with cell membranes and modulating intracellular signaling pathways, has spurred the development of synthetic analogs with potentially enhanced therapeutic profiles.[1][3] These synthetic analogs are being investigated for various applications, including oncology, infectious diseases, and metabolic disorders. This guide focuses on their in vivo efficacy, particularly in the context of cancer therapy, by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[2][3]

Comparative In Vivo Efficacy of Squalamine Analogs

While head-to-head in vivo studies of a wide range of novel synthetic squalamine analogs are limited in publicly available literature, we can compare the efficacy of the parent compound, squalamine, with a novel synthetic derivative, NV669. We also include data on MSI-1436 (Trodusquemine), a well-studied analog, to highlight the diverse therapeutic potential of this class of molecules.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of Squalamine

Cancer ModelAnimal ModelTreatmentDosageOutcomeReference
Ovarian Cancer (HER-2 overexpressing xenograft)MiceSqualamine2 mg/kg/dayPartial reduction in tumor size compared to control. Profound tumor growth inhibition (94-95%) when combined with cisplatin.[1]
Pancreatic and Hepatic Cancer-Squalamine-No significant effect on tumor cells in culture.[4]

Table 2: In Vivo Anti-Tumor Efficacy of NV669

Cancer ModelAnimal ModelTreatmentDosageOutcomeReference
Pancreatic Cancer (BxPC3 xenograft)Nude MiceNV6694 mg/kg/day (subcutaneous)Significant inhibition of tumor growth, induction of cell cycle arrest, and increased apoptosis.[4][5]
Hepatic Cancer (HepG2 xenograft)Nude MiceNV6694 mg/kg/day (subcutaneous)Significant inhibition of tumor growth, induction of cell cycle arrest, and increased apoptosis.[4][5]

Table 3: In Vivo Efficacy of MSI-1436 (Trodusquemine)

ApplicationAnimal ModelTreatmentDosageOutcomeReference
Diet-Induced ObesityMiceTrodusquemine-Suppressed appetite, reduced body weight (fat-specific), and improved plasma insulin and leptin levels.[6]
Heart RegenerationMice (post-myocardial infarction)MSI-14360.125 or 1.25 mg/kg (IP injections every 3 days)Increased survival at 28 days (from 55% to 70-80%).[7]

Comparison with an Alternative: Bevacizumab (VEGF Inhibitor)

Bevacizumab is a monoclonal antibody that directly targets and inhibits the Vascular Endothelial Growth Factor (VEGF). By neutralizing VEGF, bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting a critical step in angiogenesis.[1][8]

In contrast, squalamine and its analogs exhibit a multi-faceted mechanism of action. They do not directly bind to VEGF but are thought to act intracellularly to disrupt the signaling cascade downstream of the VEGF receptor.[1][3] This includes interactions with calmodulin and the Na+/H+ exchanger NHE3, ultimately leading to the inhibition of endothelial cell proliferation and migration.[1][9][10][11] This difference in mechanism suggests that squalamine analogs could be effective in tumors that have developed resistance to direct VEGF inhibitors or could be used in combination to achieve synergistic effects.

Signaling Pathways and Mechanisms of Action

VEGF Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Its signaling pathway is a critical target for anti-angiogenic therapies.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGF signaling pathway leading to angiogenesis.

Proposed Mechanism of Action for Squalamine Analogs

Squalamine and its analogs are thought to exert their anti-angiogenic effects through a multi-target mechanism downstream of the VEGF receptor.

Squalamine_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHE3 NHE3 VEGF_Signal VEGF Receptor Signaling Cascade NHE3->VEGF_Signal Squalamine Squalamine Analog Squalamine->NHE3 Inhibits Calmodulin Calmodulin Squalamine->Calmodulin Inhibits Squalamine->VEGF_Signal Inhibits Calmodulin->VEGF_Signal Angiogenesis Angiogenesis VEGF_Signal->Angiogenesis

Caption: Proposed mechanism of action of squalamine analogs.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Matrigel Plug Angiogenesis Assay

This assay is a widely used in vivo model to quantify angiogenesis.

Experimental Workflow:

Matrigel_Workflow A 1. Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and test compound (Squalamine analog or vehicle control) B 2. Subcutaneously inject the Matrigel mixture into mice A->B C 3. Matrigel solidifies into a 'plug' in vivo B->C D 4. After a defined period (e.g., 7-14 days), excise the Matrigel plugs C->D E 5. Quantify angiogenesis D->E F a. Hemoglobin content measurement (e.g., Drabkin's reagent) E->F G b. Immunohistochemical staining of endothelial cell markers (e.g., CD31) E->G H c. Microvessel density analysis E->H

Caption: Workflow for the Matrigel plug angiogenesis assay.

Detailed Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix with pro-angiogenic factors (e.g., VEGF, bFGF) and the synthetic squalamine analog at the desired concentration. A vehicle control group should be prepared with the same components minus the squalamine analog.[12][13]

  • Injection: Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.[12]

  • Incubation: Allow the Matrigel to solidify in vivo and for blood vessels to infiltrate the plug over a period of 7-14 days.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the plug.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.

    • Microvessel Density: Quantify the number of stained blood vessels per unit area using microscopy and image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model for studying angiogenesis and the effects of anti-angiogenic compounds.

Experimental Workflow:

CAM_Workflow A 1. Incubate fertilized chicken eggs for 3-4 days B 2. Create a small window in the eggshell to expose the CAM A->B C 3. Apply a carrier (e.g., filter paper disc) soaked with the test compound (Squalamine analog or vehicle control) onto the CAM B->C D 4. Reseal the window and incubate for an additional 2-3 days C->D E 5. Excise the CAM and quantify angiogenesis D->E F a. Image analysis of blood vessel branching and density E->F G b. Measurement of the avascular zone around the carrier E->G

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Detailed Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.[14][15]

  • Windowing: Carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM) without damaging it.[14]

  • Compound Application: Prepare solutions of the synthetic squalamine analogs and a vehicle control. Apply a small volume (e.g., 10 µL) onto a carrier such as a sterile filter paper disc or a biocompatible sponge and place it on the CAM.[14]

  • Incubation: Seal the window with tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis:

    • Imaging: At the end of the incubation period, open the eggs and photograph the area of the CAM under the carrier.

    • Quantification: Analyze the images to quantify the number of blood vessel branch points, the total length of blood vessels, and the area of the avascular zone around the carrier as a measure of anti-angiogenic activity.

Conclusion

Novel synthetic squalamine analogs, such as NV669, demonstrate significant in vivo anti-tumor efficacy, primarily through the inhibition of angiogenesis. Their unique, multi-targeted mechanism of action, which differs from direct VEGF inhibitors like bevacizumab, presents a promising avenue for the development of new cancer therapeutics. The experimental protocols detailed in this guide provide robust methods for validating the in vivo efficacy of these and other novel anti-angiogenic compounds. Further research, including direct comparative studies with established therapies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

A comparative analysis of the cost-effectiveness of Squalamine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of prominent synthetic routes to the complex aminosterol squalamine reveals significant differences in efficiency and cost-effectiveness. This guide provides a comparative analysis of three key methods, offering researchers and drug development professionals insights into the practical considerations of producing this promising therapeutic agent.

Squalamine, a natural product first isolated from the dogfish shark, has garnered considerable interest for its broad-spectrum antimicrobial and anti-angiogenic properties. However, its complex structure presents a significant synthetic challenge. Large-scale production through isolation from its natural source is not viable, making chemical synthesis the only practical route for further research and clinical development. The inherent complexity and expense of these syntheses necessitate a careful evaluation of their cost-effectiveness.

This guide focuses on a comparative analysis of three influential total syntheses of squalamine, developed by the research groups of Moriarty, Kinney, and Zhou. These methods are evaluated based on key metrics including overall yield, number of synthetic steps, and the estimated cost of starting materials and reagents.

Comparative Analysis of Synthesis Methods

The efficiency and economic viability of a multi-step synthesis are critically dependent on the overall yield and the number of transformations required. The following table summarizes these key metrics for the Moriarty, Kinney, and Zhou syntheses of squalamine.

Metric Moriarty Synthesis Kinney Synthesis Zhou Synthesis
Starting Material 3β-acetoxy-5-cholenic acid3-keto-23,24-bisnorchol-4-en-22-olMethyl chenodeoxycholanate
Number of Steps 17109
Overall Yield ~0.3%[1]~9%[1]~19%[1]
Estimated Cost of Starting Material ModerateHigh (or requires synthesis)Low to Moderate
Key Reagents & Estimated Costs Standard reagentsMicrobial biotransformation, standard reagentsSharpless asymmetric dihydroxylation catalyst (OsO₄), organozinc reagents
Process Complexity HighModerateModerate
Scalability ChallengingPotentially more scalableGood scalability potential

The Zhou synthesis emerges as the most efficient route on paper, boasting the highest overall yield in the fewest number of steps.[1] While the starting material, methyl chenodeoxycholanate, is derived from the relatively inexpensive cholic acid, the synthesis employs a costly osmium tetroxide catalyst for the key Sharpless asymmetric dihydroxylation step.

The Kinney synthesis presents a shorter route than Moriarty's and utilizes a microbial biotransformation step, which can be cost-effective at scale.[2] However, the commercial availability and cost of the starting material, 3-keto-23,24-bisnorchol-4-en-22-ol, are significant considerations. If this intermediate requires de novo synthesis, the overall cost-effectiveness of this route would be diminished.

The Moriarty synthesis, being the earliest reported total synthesis, is the longest and least efficient in terms of overall yield.[1] While it utilizes a more readily available starting material, the numerous steps and low overall yield make it less practical for large-scale production.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for any researcher planning to synthesize squalamine. Below are outlines of the key synthetic transformations for each of the three methods.

Moriarty Synthesis

The 17-step synthesis by Moriarty and colleagues begins with 3β-acetoxy-5-cholenic acid. The synthesis involves a series of functional group manipulations and the construction of the side chain, culminating in the introduction of the spermidine moiety. Due to its length and low yield, the detailed protocol is not presented here but can be found in the original publication.

Kinney Synthesis

The 10-step synthesis developed by Kinney's group features a key microbial hydroxylation step.

Key Experimental Steps:

  • Microbial Biotransformation: The starting material, 3-keto-23,24-bisnorchol-4-en-22-ol, is subjected to microbial hydroxylation to introduce a hydroxyl group at a key position on the steroid core.[2]

  • Side Chain Elongation: The side chain is then extended through a series of organic transformations.

  • Introduction of the Polyamine: The synthesis concludes with the reductive amination of a steroidal ketone with a protected spermidine derivative, followed by deprotection to yield squalamine.

Zhou Synthesis

The highly efficient 9-step synthesis by Zhou and his team is notable for its stereoselectivity.

Key Experimental Steps:

  • Preparation of the Steroid Core: The synthesis commences with methyl chenodeoxycholanate, which is converted to a key intermediate aldehyde over several steps.[3]

  • Sharpless Asymmetric Dihydroxylation: A crucial step involves the Sharpless asymmetric dihydroxylation of an alkene intermediate to stereoselectively introduce two hydroxyl groups on the side chain. This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[4]

  • Functional Group Manipulations: Subsequent steps involve selective protection and oxidation of hydroxyl groups.

  • Reductive Amination: The final step is the coupling of the steroidal core with a protected spermidine via reductive amination, followed by deprotection to afford squalamine.[3]

Visualizing the Synthetic Pathways

To better understand the flow and complexity of these synthetic routes, the following diagrams illustrate the key stages of the Zhou synthesis and a comparative overview of the three methods.

Zhou_Synthesis_Workflow start Methyl Chenodeoxycholanate intermediate1 Aldehyde Intermediate start->intermediate1 Several Steps intermediate2 Alkene Intermediate intermediate1->intermediate2 Wittig Reaction intermediate3 Diol Intermediate intermediate2->intermediate3 Sharpless Dihydroxylation final_product Squalamine intermediate3->final_product Reductive Amination & Deprotection intermediate4 Protected Spermidine intermediate4->final_product

Workflow of the Zhou Synthesis of Squalamine.

Synthesis_Comparison Moriarty Moriarty Synthesis Steps: 17 Yield: ~0.3% Starting Material: 3β-acetoxy-5-cholenic acid Kinney Kinney Synthesis Steps: 10 Yield: ~9% Starting Material: 3-keto-23,24-bisnorchol-4-en-22-ol Zhou Zhou Synthesis Steps: 9 Yield: ~19% Starting Material: Methyl chenodeoxycholanate

Comparison of Key Squalamine Synthesis Metrics.

Conclusion

The synthesis of squalamine remains a challenging endeavor in organic chemistry. While the early work by Moriarty established a viable, albeit lengthy, route, the subsequent syntheses by Kinney and particularly Zhou have significantly improved the efficiency of obtaining this complex natural product.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, the availability and cost of starting materials, and the technical expertise available. The Zhou synthesis, with its high yield and stereocontrol, appears to be the most promising for producing significant quantities of squalamine for further investigation, provided the cost of the catalyst can be managed. The Kinney synthesis offers a compelling alternative, especially if the microbial transformation step can be optimized for large-scale production, and the starting material can be sourced or synthesized economically.

Further research into more cost-effective and scalable synthetic methods is crucial to unlocking the full therapeutic potential of squalamine and its analogues. This may involve the development of novel catalytic systems, the exploration of alternative starting materials, or the application of flow chemistry techniques to streamline the production process.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Squalamine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Squalamine lactate, including operational and disposal plans, to foster a secure laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValue
Synonyms MSI-1256F
Formula C37H71N3O8S
Molecular Weight 718.04 g/mol
CAS Number 320725-47-1
Appearance Data not available
Solubility Soluble in DMSO
Storage Temperature 4°C (sealed, away from moisture)
In Solvent Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1]

Recommended Personal Protective Equipment (PPE) for Routine Handling:

PPE ComponentSpecificationRationale
Hand Protection Protective glovesTo prevent skin contact.
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or aerosols.
Skin and Body Protection Impervious clothing (e.g., lab coat)To prevent contamination of personal clothing.
Respiratory Protection Suitable respiratorRecommended when handling powders to avoid inhalation of dust or aerosols.

Engineering Controls: Work should be conducted in a well-ventilated area.[1] The presence of an accessible safety shower and eye wash station is mandatory.[1]

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting and seek immediate medical attention.[1]

Handling, Storage, and Disposal

Safe Handling Protocol: The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Ventilation Verify Ventilation Don PPE->Verify Ventilation Prepare Work Area Prepare Work Area Verify Ventilation->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.